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  • Product: 3-Benzoyl-N-vinylpyrrolidin-2-one
  • CAS: 125330-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS No. 125330-80-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Synthetic Intermediate This technical guide delves into the chemistry of 3-Benzoyl-N-vinylpyrrolidin-2-one, a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

This technical guide delves into the chemistry of 3-Benzoyl-N-vinylpyrrolidin-2-one, a specialized chemical intermediate. While not a household name in the broader chemical industry, this molecule holds significance for researchers engaged in the synthesis of complex nitrogen-containing heterocyclic compounds. Its structure marries the reactivity of the N-vinyl group with a functionalized pyrrolidinone core, making it a valuable building block. This guide aims to provide a comprehensive overview of its synthesis, expected physicochemical properties, and known applications, with a particular focus on the practical aspects relevant to laboratory work. We will explore the causality behind the synthetic steps and offer insights into its potential as a precursor for various molecular scaffolds, particularly in the context of medicinal chemistry and materials science.

Molecular Overview and Physicochemical Properties

3-Benzoyl-N-vinylpyrrolidin-2-one is a derivative of N-vinylpyrrolidin-2-one (NVP), a widely used monomer and reactive diluent. The introduction of a benzoyl group at the 3-position of the pyrrolidinone ring significantly alters the molecule's electronic and steric properties, opening up new avenues for its chemical transformations.

Table 1: Physicochemical Properties of 3-Benzoyl-N-vinylpyrrolidin-2-one

PropertyValueSource
CAS Number 125330-80-5[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance Amber oil that may solidify on standing[2]

Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one: A Detailed Protocol and Mechanistic Insights

The most reliable and well-documented synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one is a Claisen condensation reaction between N-vinylpyrrolidin-2-one and an ester of benzoic acid, typically ethyl benzoate. This procedure is detailed in Organic Syntheses, a testament to its robustness and reproducibility.[2]

Reaction Principle: The Claisen Condensation

The core of this synthesis is the base-catalyzed Claisen condensation. This reaction involves the formation of a β-keto ester (in this case, a β-keto lactam) from the reaction of an ester with an enolizable carbonyl compound. Here, N-vinylpyrrolidin-2-one, upon deprotonation at the α-carbon (C3), acts as the enolate source, which then attacks the electrophilic carbonyl carbon of ethyl benzoate.

Claisen_Condensation NVP N-Vinylpyrrolidin-2-one Enolate NVP Enolate NVP->Enolate Deprotonation Base Strong Base (e.g., NaH) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack EtBenzoate Ethyl Benzoate EtBenzoate->Intermediate Product 3-Benzoyl-N-vinylpyrrolidin-2-one Intermediate->Product Elimination of Ethoxide EtOH Ethanol (byproduct) Intermediate->EtOH

Caption: Generalized workflow of the Claisen condensation for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one.

Step-by-Step Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 8, p.52 (1993); Vol. 75, p.215 (1998).[2]

Materials and Reagents:

  • N-vinylpyrrolidin-2-one (freshly distilled)

  • Ethyl benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (dry)

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask (2-L)

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and extraction

Procedure:

  • Preparation: In a dry 2-L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge 26.7 g (0.665 mol) of 60% sodium hydride and 250 mL of dry toluene.

  • Reaction Initiation: Heat the stirred suspension to reflux.

  • Addition of Reactants: Slowly add a mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate to the refluxing suspension.

  • Reaction Completion: Continue heating at reflux for 10 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The mixture will be a thick slurry.

    • Carefully quench the reaction by diluting with 250 mL of saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer with 250 mL of toluene.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude product as an amber oil. The crude yield is reported to be approximately 108 g (>100% due to residual solvent). The product may solidify upon standing.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base, which is crucial for efficiently deprotonating the α-carbon of the lactam without competing in nucleophilic attack on the ethyl benzoate.

  • Dry Solvent (Toluene): The use of a dry, aprotic solvent like toluene is essential as sodium hydride reacts violently with water. Any protic solvent would quench the base and the enolate, halting the reaction.

  • Freshly Distilled N-vinylpyrrolidin-2-one: NVP can polymerize over time, especially in the presence of impurities.[3] Distillation immediately before use ensures high purity and reactivity.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Saturated Ammonium Chloride Quench: This provides a mild acidic workup to neutralize any remaining base and protonate the enolate, preventing undesired side reactions during workup.

Expected Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Benzoyl-N-vinylpyrrolidin-2-one

Technique Expected Key Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm (benzoyl group).- Vinyl Protons: A characteristic set of signals for the -CH=CH₂ group, likely in the range of δ 4.0-7.0 ppm, showing geminal and cis/trans couplings.- Pyrrolidinone Ring Protons: Signals for the -CH- and -CH₂- groups of the ring, likely in the range of δ 2.0-4.0 ppm.
¹³C NMR - Carbonyl Carbons: Two distinct signals in the downfield region (δ > 160 ppm) for the lactam and ketone carbonyls.- Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.- Vinyl Carbons: Two signals in the olefinic region (δ 100-140 ppm).- Pyrrolidinone Ring Carbons: Aliphatic signals in the upfield region.
FT-IR - Carbonyl Stretching: Two strong absorption bands, likely around 1680-1720 cm⁻¹ for the ketone and 1650-1680 cm⁻¹ for the lactam amide.- C=C Stretching: A band for the vinyl group around 1620-1640 cm⁻¹.- Aromatic C-H Stretching: Bands above 3000 cm⁻¹.- Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.
Mass Spec. - Molecular Ion Peak (M⁺): Expected at m/z = 215.25.

Reactivity and Potential Applications

The primary documented application of 3-Benzoyl-N-vinylpyrrolidin-2-one is as a synthetic intermediate.[2] Its bifunctional nature, possessing both a vinyl group and a β-dicarbonyl system, allows for a range of subsequent chemical transformations.

Reactivity Profile
  • The N-Vinyl Group: This functional group is susceptible to various reactions, including polymerization (radical, cationic, anionic), hydrogenation, and cycloadditions. It can serve as a handle for grafting the molecule onto polymer backbones or for further functionalization.

  • The β-Dicarbonyl System: The benzoyl group at the 3-position makes the proton on the C3 carbon acidic, allowing for enolate formation and subsequent alkylation or acylation reactions. This provides a route to introduce further substituents at this position.

  • Hydrolysis and Decarboxylation: Under acidic conditions, the β-keto lactam can undergo hydrolysis and decarboxylation, leading to the formation of other heterocyclic structures, such as 2-substituted 1-pyrrolines.[2]

Reactivity cluster_vinyl N-Vinyl Group Reactions cluster_dicarbonyl β-Dicarbonyl Reactions cluster_hydrolysis Hydrolysis/Decarboxylation Start 3-Benzoyl-N-vinylpyrrolidin-2-one Polymerization Polymerization Start->Polymerization Hydrogenation Hydrogenation Start->Hydrogenation Cycloaddition Cycloaddition Start->Cycloaddition Alkylation Alkylation at C3 Start->Alkylation Acylation Acylation at C3 Start->Acylation Pyrroline Formation of 2-Substituted 1-Pyrrolines Start->Pyrroline

Caption: Potential reaction pathways for 3-Benzoyl-N-vinylpyrrolidin-2-one.

Application as a Synthetic Intermediate: The Case of 2-Phenyl-1-pyrroline

A key application highlighted in the literature is the use of 3-Benzoyl-N-vinylpyrrolidin-2-one as a precursor to 2-phenyl-1-pyrroline.[2] This transformation involves the hydrolysis of the lactam and subsequent decarboxylation and cyclization. 2-Phenyl-1-pyrroline and its derivatives are important scaffolds in medicinal chemistry, serving as precursors for pyrroloisoquinoline antidepressants and as starting materials in alkaloid synthesis.[2]

Potential in Drug Discovery and Materials Science

While specific biological activity data for 3-Benzoyl-N-vinylpyrrolidin-2-one is scarce, the pyrrolidinone core is a well-established pharmacophore found in a wide range of biologically active compounds with antibacterial, antifungal, anticancer, and anticonvulsant properties.[4][5] The presence of the benzoyl and vinyl functionalities provides handles for creating diverse libraries of compounds for screening.

In materials science, the vinyl group allows for its incorporation into polymers. The benzoyl group could then be used for post-polymerization modification, or its presence could impart specific properties to the resulting polymer, such as altered polarity, thermal stability, or refractive index.

Conclusion and Future Outlook

3-Benzoyl-N-vinylpyrrolidin-2-one is a valuable, though specialized, synthetic intermediate. Its robust and well-documented synthesis makes it an accessible building block for further chemical exploration. While its direct applications are not extensively reported, its utility as a precursor to medicinally relevant scaffolds like 2-substituted 1-pyrrolines is clear.

Future research could focus on several key areas:

  • Full Spectroscopic Characterization: A comprehensive analysis and publication of the NMR, IR, and mass spectrometry data would be highly beneficial to the scientific community.

  • Exploration of Reactivity: A systematic study of the reactivity of both the N-vinyl group and the β-dicarbonyl system could uncover novel synthetic transformations.

  • Biological Screening: Given the prevalence of the pyrrolidinone core in bioactive molecules, screening of 3-Benzoyl-N-vinylpyrrolidin-2-one and its simple derivatives for various biological activities could be a fruitful endeavor.

  • Polymer Chemistry: Investigating its use as a functional monomer in polymerization reactions could lead to the development of novel materials with tailored properties.

This technical guide provides a solid foundation for researchers and scientists working with or considering the use of 3-Benzoyl-N-vinylpyrrolidin-2-one. By understanding its synthesis, properties, and potential, the scientific community can continue to unlock the full potential of this versatile molecule.

References

  • Sorgi, K. L.; Maryanoff, C. A.; McComsey, D. F.; Maryanoff, B. E. N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Org. Synth.1998 , 75, 215. DOI: 10.15227/orgsyn.075.0215. [Link]

  • PubChem. N-vinyl-2-pyrrolidone. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone.

Sources

Exploratory

3-Benzoyl-N-vinylpyrrolidin-2-one IUPAC name

An In-depth Technical Guide: 3-Benzoyl-1-ethenylpyrrolidin-2-one Abstract 3-Benzoyl-1-ethenylpyrrolidin-2-one (CAS: 125330-80-5) is a functionalized vinyl monomer of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 3-Benzoyl-1-ethenylpyrrolidin-2-one

Abstract

3-Benzoyl-1-ethenylpyrrolidin-2-one (CAS: 125330-80-5) is a functionalized vinyl monomer of significant interest to researchers in medicinal chemistry and polymer science.[1][2] This molecule strategically combines two key structural motifs: the pyrrolidin-2-one core, a privileged scaffold found in numerous biologically active compounds, and a polymerizable N-vinyl group.[3][4] This unique architecture presents it as a valuable building block for the synthesis of advanced polymers with tailored properties for drug delivery, biomedical devices, and other therapeutic applications. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol with mechanistic insights, analytical characterization benchmarks, and a discussion of its potential applications in drug development.

Introduction: A Strategic Fusion of Proven Chemical Scaffolds

In the landscape of drug discovery and development, the pyrrolidin-2-one (or γ-lactam) ring system is recognized as a "privileged scaffold."[3][5] Its prevalence in pharmacologically active agents is a testament to its favorable physicochemical properties and its ability to engage in specific, high-affinity interactions with biological targets. Derivatives of this five-membered lactam have demonstrated a wide spectrum of activities, including anticonvulsant, anti-inflammatory, antiarrhythmic, and antihypertensive effects.[3][6]

Concurrently, the field of drug delivery has been revolutionized by the use of biocompatible polymers. Among the most successful is Polyvinylpyrrolidone (PVP), a non-toxic, water-soluble polymer synthesized from the monomer N-vinylpyrrolidone (NVP).[7][8] PVP is widely employed as an excipient, a carrier for drug formulations, and a basis for hydrogels and other medical materials due to its chemical inertness and excellent safety profile.[8][9]

3-Benzoyl-1-ethenylpyrrolidin-2-one emerges at the intersection of these two domains. It is, in essence, an N-vinylpyrrolidone monomer that has been functionalized at the 3-position with a benzoyl group. This design offers a dual advantage: the vinyl group provides a reactive handle for polymerization, while the benzoyl-substituted pyrrolidinone core introduces a site for further chemical modification or can act as a pharmacophore itself. The synthesis of such functionalized monomers is a critical step toward creating novel polymers with enhanced drug-loading capacity, targeted delivery mechanisms, or inherent biological activity.[10]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a compound is paramount for reproducible scientific research. The systematic IUPAC name for the topic compound is 3-benzoyl-1-ethenylpyrrolidin-2-one . Key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-benzoyl-1-ethenylpyrrolidin-2-one[11]
Synonyms 3-Benzoyl-N-vinylpyrrolidin-2-one, 2-Pyrrolidinone, 3-benzoyl-1-ethenyl-[2]
CAS Number 125330-80-5[1][2]
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
Melting Point 70-71 °C[2]
Boiling Point 392.6 ± 31.0 °C (Predicted)[2]
Density 1.236 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.28 ± 0.20 (Predicted)[2]

Synthesis and Mechanistic Considerations

The most direct and referenced method for synthesizing 3-benzoyl-1-ethenylpyrrolidin-2-one is a base-catalyzed Claisen condensation reaction.[1] This approach leverages the acidity of the α-proton at the C3 position of the pyrrolidinone ring.

Synthetic Pathway: Base-Catalyzed Claisen Condensation

The reaction proceeds by treating N-Vinyl-2-pyrrolidone (NVP) with a suitable benzoic acid ester, such as ethyl benzoate, in the presence of a strong base like sodium methylate. The base abstracts a proton from the carbon alpha to the lactam carbonyl (C3), generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the target β-dicarbonyl product.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions NVP N-Vinyl-2-pyrrolidone (NVP) Intermediate Nucleophilic Attack (Enolate Formation) NVP->Intermediate EB Ethyl Benzoate EB->Intermediate Base Sodium Methylate (Base) Base->Intermediate Deprotonation Solvent Methanol / Toluene Solvent->Intermediate Heat Heat (Δ) Heat->Intermediate Product 3-Benzoyl-1-ethenylpyrrolidin-2-one Intermediate->Product Condensation & Elimination

Caption: Synthetic workflow for 3-benzoyl-1-ethenylpyrrolidin-2-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-type condensations involving lactams.[1]

Materials:

  • N-Vinyl-2-pyrrolidone (NVP), distilled (CAS: 88-12-0)

  • Ethyl benzoate (CAS: 93-89-0)

  • Sodium methylate (CAS: 124-41-4)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Isopropanol

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Base Addition: Add sodium methylate to the toluene.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the C3 position of NVP without competing in side reactions. Anhydrous conditions are critical to prevent quenching the base.

  • Reactant Addition: Slowly add a mixture of N-Vinyl-2-pyrrolidone and ethyl benzoate to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy to drive the condensation reaction to completion.

  • Work-up (Quenching): After the reaction is complete, cool the mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).

    • Causality: Acidification neutralizes the remaining base and protonates the product, making it soluble in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Causality: The washes remove inorganic salts, unreacted acid, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Crystallization): The resulting crude solid can be purified by recrystallization from a solvent system such as isopropanol/hexane to yield the final product as a crystalline solid.[2]

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point (expected: 70-71 °C) and by the analytical methods described in the next section.[2]

Spectroscopic and Analytical Characterization

To confirm the structure and purity of the synthesized 3-benzoyl-1-ethenylpyrrolidin-2-one, a standard battery of spectroscopic techniques is employed. The expected signatures are outlined below.

TechniqueExpected Observations
¹H NMR - Vinyl Protons (3H): Complex multiplet pattern (ddq) characteristic of an ABC system, typically in the range of 4.5-7.5 ppm. - Aromatic Protons (5H): Multiplets between 7.4-8.0 ppm corresponding to the benzoyl group. - Pyrrolidinone Protons (5H): A multiplet for the C3 proton (methine) and distinct multiplets for the C4 and C5 methylene protons.
¹³C NMR - Carbonyl Carbons (2C): Two signals in the downfield region (>170 ppm) for the lactam and ketone carbonyls. - Aromatic Carbons (6C): Signals between ~128-138 ppm. - Vinyl Carbons (2C): Signals between ~100-135 ppm. - Aliphatic Carbons (3C): Signals corresponding to C3, C4, and C5 of the pyrrolidinone ring.
FT-IR (cm⁻¹) - ~1690-1720: Lactam C=O stretch. - ~1660-1680: Ketone C=O stretch (benzoyl). - ~1620-1640: Vinyl C=C stretch. - ~3000-3100: Aromatic C-H stretch.
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 215, corresponding to the molecular weight of the compound.[2] - Key Fragments: Peaks corresponding to the loss of the vinyl group (m/z = 188) and the benzoyl group (m/z = 110), and a peak for the benzoyl cation (m/z = 105).

Potential Applications in Drug Development

The true value of 3-benzoyl-1-ethenylpyrrolidin-2-one lies in its potential as a functional monomer for creating advanced polymers for biomedical applications.

Synthesis of Functional Polymers

The N-vinyl group allows the molecule to undergo free-radical polymerization, either to form a homopolymer or to be copolymerized with other monomers like NVP or methacrylates.[12] This process enables the creation of a polymer backbone decorated with reactive benzoyl-pyrrolidinone side chains.

G Monomer 3-Benzoyl-1-ethenyl- pyrrolidin-2-one Polymer Functional Polymer Chain (-[CH₂-CH]n-) Monomer->Polymer Initiator Radical Initiator (e.g., AIBN, Heat) Initiator->Polymer Polymerization SideChain Pendant Group: 3-Benzoyl-pyrrolidin-2-one Polymer->SideChain decorated with

Caption: Polymerization of the functional monomer.

These polymers could serve several purposes:

  • Drug Delivery Vehicles: Similar to PVP, the resulting polymer could be used to enhance the solubility and bioavailability of poorly soluble drugs. The benzoyl group may offer different drug-polymer interactions (e.g., π-stacking) compared to standard PVP.

  • Polymer-Drug Conjugates: The ketone of the benzoyl group provides a chemical handle for covalently attaching therapeutic agents, creating polymer-drug conjugates for targeted or controlled release.[13]

  • Bioactive Materials: Polymers presenting the pyrrolidinone scaffold on their surface could themselves exhibit biological activity or be used to create coatings for medical devices that require specific cell interactions.

Conclusion and Future Outlook

3-Benzoyl-1-ethenylpyrrolidin-2-one is more than a simple chemical compound; it is a strategically designed building block for materials science and pharmacology. Its synthesis via a robust Claisen condensation is accessible and scalable. By combining the polymerizable nature of NVP with the medicinally relevant pyrrolidinone core, it provides a direct route to functional polymers with significant potential in advanced drug delivery systems. Future research should focus on the polymerization kinetics of this monomer and the characterization of the resulting polymers. Evaluating the drug-loading and release profiles of these novel materials, as well as their inherent biological activities, will be critical steps in unlocking their full therapeutic potential.

References

  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4767. [Link]

  • Siwek, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • Wang, Q., et al. (2023). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry, 88(23), 16645–16655. [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(4), 115216. [Link]

  • PubChem. (n.d.). 1-ethenylpyrrolidin-2-one. Retrieved February 12, 2026, from [Link]

  • Chemsrc. (n.d.). 3-Vinyl-2-pyrrolidinone. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). N-Vinylpyrrolidone. Retrieved February 12, 2026, from [Link]

  • Erizzo, A., et al. (2022). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 14(19), 4019. [Link]

  • ResearchGate. (n.d.). “One-pot” Synthesis of 1-Vinyl-2-pyrrolidone with Protic Functional Groups in 3-Position. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethyl-1-vinyl-2-pyrrolidone. Retrieved February 12, 2026, from [Link]

  • Kabanov, A. V., et al. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 14(19), 4192. [Link]

  • ResearchGate. (n.d.). Synthesis of poly( N-vinyl-2-pyrrolidone) and copolymers with methacrylic acid initiated by the photo-Fenton reaction. Retrieved February 12, 2026, from [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Synthetic Guide to 3-Benzoyl-N-vinylpyrrolidin-2-one

Abstract Rationale and Synthesis The introduction of a benzoyl group at the C3 position of the NVP scaffold introduces a keto functionality and a rigid aromatic ring, significantly altering the molecule's electronic and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rationale and Synthesis

The introduction of a benzoyl group at the C3 position of the NVP scaffold introduces a keto functionality and a rigid aromatic ring, significantly altering the molecule's electronic and steric properties. This modification creates a bifunctional monomer with potential applications in polymer chemistry and as a building block in organic synthesis. The most reliable and efficient synthesis is achieved via a base-catalyzed Claisen condensation.

Synthetic Principle: The Claisen Condensation

The formation of 3-Benzoyl-N-vinylpyrrolidin-2-one proceeds through the Claisen condensation of N-vinylpyrrolidin-2-one with ethyl benzoate. The reaction is initiated by a strong base, such as sodium hydride (NaH) or sodium methoxide, which deprotonates the α-carbon (C3) of the NVP lactam ring to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the target β-keto lactam. This choice of reaction is driven by its efficiency in forming carbon-carbon bonds adjacent to a carbonyl group.

Experimental Protocol: Synthesis

The following protocol is adapted from a verified procedure, ensuring high reliability and yield.[1]

Step 1: Reagent and Glassware Preparation

  • Dry a 2-liter, three-necked, round-bottomed flask and equip it with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Charge the flask with 26.7 g (0.665 mol) of 60% sodium hydride (mineral oil dispersion) and 250 mL of anhydrous toluene.

Step 2: Reaction Execution

  • Heat the stirred suspension to reflux under a nitrogen atmosphere.

  • Prepare a mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate.

  • Add this mixture slowly via the dropping funnel to the refluxing suspension over approximately 1-2 hours.

  • Maintain reflux with vigorous stirring for 10 hours. The mixture will become a thick slurry.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 250 mL of a saturated aqueous ammonium chloride solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an additional 250 mL of toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents NaH in Toluene reflux Heat to Reflux (10h) under N2 reagents->reflux reactants NVP + Ethyl Benzoate reactants->reflux Slow Addition quench Quench with aq. NH4Cl reflux->quench Cool to RT extract Extract with Toluene quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product 3-Benzoyl-N-vinyl- pyrrolidin-2-one purify->product cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy Compound Proposed Structure: 3-Benzoyl-N-vinylpyrrolidin-2-one MS_Data Molecular Ion @ m/z 215 Fragments @ m/z 105, 77 Compound->MS_Data Confirms MW & Key Fragments IR_Data Two C=O bands (~1700, ~1670 cm⁻¹) Vinyl C=C band (~1640 cm⁻¹) Compound->IR_Data Confirms Functional Groups NMR_Data Aromatic, Vinyl, & Aliphatic protons Two C=O carbons (~197, ~175 ppm) Correct ¹H-¹³C correlations Compound->NMR_Data Confirms Atomic Connectivity Confirmation Structure Confirmed MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: Integrated workflow for structural confirmation.

Conclusion

This guide establishes a predictive but comprehensive spectroscopic baseline for 3-Benzoyl-N-vinylpyrrolidin-2-one. The provided synthesis protocol is robust and reproducible. The predicted MS, IR, and NMR data, grounded in established spectroscopic principles, offer a reliable framework for researchers to confirm the identity and purity of this compound. The convergence of these analytical techniques provides a powerful, self-validating system for structural elucidation, essential for any research or development endeavor.

References

  • Nenajdenko, V. G., Gololobov, K. A., Zakurdaev, E. P., & Balenkova, E. S. (2003). Russian Chemical Bulletin, 52(11), 2473–2482.
  • Organic Syntheses Procedure. (n.d.). 2-phenyl-1-pyrroline. Retrieved from [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Benzoyl-N-vinylpyrrolidin-2-one is a functionalized derivative of N-vinylpyrrolidin-2-one (NVP), a widely utilized monomer in the production...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-N-vinylpyrrolidin-2-one is a functionalized derivative of N-vinylpyrrolidin-2-one (NVP), a widely utilized monomer in the production of polyvinylpyrrolidone (PVP) and other copolymers with diverse applications in the pharmaceutical, biomedical, and industrial fields. The introduction of a benzoyl group at the 3-position of the pyrrolidinone ring imparts specific chemical properties, making it a valuable building block for the synthesis of novel polymers, specialty chemicals, and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the primary synthetic routes to 3-Benzoyl-N-vinylpyrrolidin-2-one, detailing the requisite starting materials, reaction mechanisms, and experimental protocols.

Synthetic Strategies: Pathways to 3-Benzoyl-N-vinylpyrrolidin-2-one

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one can be approached through two principal strategies: a direct, one-step synthesis involving the acylation of N-vinylpyrrolidin-2-one, and a two-step approach where the benzoyl moiety is introduced prior to the N-vinylation of the pyrrolidinone ring. The selection of a particular route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process.

Route 1: Direct C3-Benzoylation of N-Vinylpyrrolidin-2-one via Claisen Condensation

This is the most direct method for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. It involves the base-catalyzed C-acylation of N-vinylpyrrolidin-2-one with an appropriate benzoylating agent, such as ethyl benzoate. This reaction is a variation of the Claisen condensation, where the enolate of the lactam attacks the ester.

Starting Materials:

  • N-Vinyl-2-pyrrolidone (NVP)

  • Ethyl benzoate

  • A strong base (e.g., sodium methoxide, sodium ethoxide, sodium hydride)

  • Anhydrous, aprotic solvent (e.g., toluene, THF, dioxane)

Reaction Mechanism:

The mechanism of the Claisen condensation in this context involves the deprotonation of the α-carbon (C3) of N-vinylpyrrolidin-2-one by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield the β-keto lactam, 3-Benzoyl-N-vinylpyrrolidin-2-one.

Claisen_Condensation NVP N-Vinylpyrrolidin-2-one Enolate Enolate Intermediate NVP->Enolate + Base Base Base (e.g., NaOMe) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate + Ethyl Benzoate EthylBenzoate Ethyl Benzoate EthylBenzoate->Intermediate Product 3-Benzoyl-N-vinylpyrrolidin-2-one Intermediate->Product - Ethoxide Byproduct Ethanol Intermediate->Byproduct Two_Step_Synthesis GABA γ-Aminobutyric acid (GABA) Intermediate1 N-(3-carboxypropyl)-3-oxobutanamide derivative GABA->Intermediate1 EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Intermediate1 Intermediate2 Cyclic β-keto ester Intermediate1->Intermediate2 Intramolecular Cyclization Cyclization Dieckmann Condensation Product1 3-Benzoyl-2-pyrrolidinone Intermediate2->Product1 Decarboxylation Decarboxylation Hydrolysis & Decarboxylation Product2 3-Benzoyl-N-vinylpyrrolidin-2-one Product1->Product2 + Acetylene, Base Acetylene Acetylene Acetylene->Product2 Base Base (e.g., KOH) Base->Product2

Foundational

An In-depth Technical Guide to the Electrophilic Character of 3-Benzoyl-N-vinylpyrrolidin-2-one

Foreword for the Modern Researcher In the landscape of contemporary drug discovery and development, the pursuit of molecular entities with precisely tunable reactivity is paramount. Among these, compounds bearing the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pursuit of molecular entities with precisely tunable reactivity is paramount. Among these, compounds bearing the pyrrolidinone scaffold have consistently demonstrated significant therapeutic potential. This guide focuses on a particularly intriguing derivative: 3-Benzoyl-N-vinylpyrrolidin-2-one. Our objective is to provide a comprehensive exploration of its electrophilic character, a feature that underpins its potential utility as a reactive intermediate, a covalent binder, and a pharmacophore of interest. This document moves beyond a mere recitation of facts, offering instead a reasoned analysis grounded in fundamental principles of organic chemistry and supported by data from analogous systems. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the unique chemical personality of this molecule.

Deconstructing the Molecular Architecture

At its core, 3-Benzoyl-N-vinylpyrrolidin-2-one is a molecule of deliberate design, integrating three key functional groups onto a central pyrrolidinone ring: a lactam, a benzoyl group at the 3-position, and a vinyl group on the nitrogen atom.

  • The Pyrrolidinone Core: A five-membered lactam, this ring system is a common motif in a multitude of biologically active compounds.

  • The N-Vinyl Group: This functionality is known for its ability to participate in polymerization and other addition reactions. In the context of the N-vinylpyrrolidone monomer, computational studies suggest that the nitrogen atom's lone pair can participate in resonance with the vinyl group's pi system, which can influence the overall electron density of the pyrrolidinone ring.[1]

  • The 3-Benzoyl Group: This substituent is the primary driver of the molecule's significant electrophilic character. The strongly electron-withdrawing nature of the benzoyl group profoundly influences the electronic landscape of the pyrrolidinone ring.[2][3]

The synthesis of 3-acyl-pyrrolidinones is often achieved through a Claisen-type condensation, which involves the deprotonation of the α-carbon to the lactam carbonyl, followed by acylation. This underscores the presence of an acidic proton at the C3 position, a critical feature for the molecule's reactivity.

The Emergence of Electrophilicity: The α,β-Unsaturated Ketone Paradigm

The pronounced electrophilic character of 3-Benzoyl-N-vinylpyrrolidin-2-one arises from its ability to exist in equilibrium with its enol tautomer. This tautomerization creates a conjugated α,β-unsaturated ketone system, a classic Michael acceptor.

Caption: Tautomerization of 3-Benzoyl-N-vinylpyrrolidin-2-one.

The benzoyl group's strong inductive and resonance electron-withdrawing effects are crucial. They significantly increase the acidity of the C3 proton, facilitating enolization. Furthermore, once the α,β-unsaturated system is formed, the benzoyl group powerfully activates the β-carbon (C4) toward nucleophilic attack by delocalizing the resulting negative charge.

While α,β-unsaturated lactams are generally considered less reactive Michael acceptors than their acyclic amide or ester counterparts, the presence of the activating benzoyl group is expected to substantially enhance this reactivity.[4]

Mapping the Electrophilic Landscape: A Theoretical Perspective

In the absence of direct computational studies on 3-Benzoyl-N-vinylpyrrolidin-2-one, we can construct a theoretical model of its electrophilic centers based on the principles outlined above. The Lowest Unoccupied Molecular Orbital (LUMO) is predicted to have its largest coefficients distributed across the conjugated α,β-unsaturated ketone system, with a particularly high density at the β-carbon (C4).

Caption: Conceptual map of electrophilic centers.

This theoretical distribution predicts the following hierarchy of reactivity towards nucleophiles:

  • C4 (The β-carbon): The primary site for conjugate (Michael) addition.

  • C3 (The α-carbon): Susceptible to attack, particularly by strong, non-stabilized nucleophiles.

  • Carbonyl Carbons (Lactam and Benzoyl): These are classic electrophilic sites, though attack at these positions is generally expected to be less favorable than conjugate addition to the activated enone system.

The Predominant Reactive Pathway: The Michael Addition

Given the molecular architecture, the most probable and synthetically useful reaction involving 3-Benzoyl-N-vinylpyrrolidin-2-one is the Michael addition.[5] This reaction involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated ketone system.

michael_addition start 3-Benzoyl-N-vinylpyrrolidin-2-one (Enol Form) intermediate Enolate Intermediate start->intermediate 1. Nucleophilic Attack at β-carbon nucleophile Nucleophile (Nu-) product Michael Adduct intermediate->product 2. Protonation proton_source Proton Source (H+)

Caption: General mechanism of Michael addition.

This pathway is particularly relevant for soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and stabilized carbanions. The high propensity for this reaction makes 3-Benzoyl-N-vinylpyrrolidin-2-one a valuable tool for the synthesis of more complex, highly functionalized γ-lactams.[6][7]

A Practical Guide to Characterizing Electrophilicity

To empirically validate the theoretical framework presented, the following experimental protocols are proposed. These are designed as self-validating systems to ensure the generation of robust and reliable data.

Protocol 1: Assessing Reactivity with a Biological Thiol

This experiment quantifies the reactivity of 3-Benzoyl-N-vinylpyrrolidin-2-one with a biologically relevant nucleophile, N-acetylcysteine.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Benzoyl-N-vinylpyrrolidin-2-one in DMSO.

    • Prepare a 100 mM stock solution of N-acetylcysteine in a phosphate buffer (pH 7.4).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine 940 µL of phosphate buffer (pH 7.4), 50 µL of the N-acetylcysteine stock solution (final concentration 5 mM), and 10 µL of the 3-Benzoyl-N-vinylpyrrolidin-2-one stock solution (final concentration 0.1 mM).

    • Prepare a control sample without N-acetylcysteine to monitor for any hydrolysis of the starting material.

  • Reaction Monitoring:

    • At time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot and quench the reaction by adding it to 100 µL of 1% formic acid in acetonitrile.

    • Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the Michael adduct.

  • Data Analysis:

    • Plot the concentration of 3-Benzoyl-N-vinylpyrrolidin-2-one versus time.

    • Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time.

    • The second-order rate constant (k) can be calculated using the equation: k = k_obs / [N-acetylcysteine].

Data Presentation: A Template for Quantitative Analysis
ParameterValueUnits
Initial [Test Compound]0.1mM
Initial [N-acetylcysteine]5.0mM
k_obsCalculatedmin⁻¹
Second-Order Rate Constant (k)CalculatedM⁻¹s⁻¹

Implications for Drug Discovery and Development

The defined electrophilic character of 3-Benzoyl-N-vinylpyrrolidin-2-one opens several avenues in medicinal chemistry:

  • Covalent Inhibitors: The Michael acceptor functionality is a well-established warhead for the design of targeted covalent inhibitors. By incorporating this molecule into a larger scaffold that provides affinity for a specific biological target, it can be used to form a permanent covalent bond with a nucleophilic residue (e.g., cysteine) in the target's active site. This can lead to enhanced potency and duration of action.

covalent_inhibition cluster_pre Pre-Covalent Complex cluster_post Covalent Adduct enzyme_pre Enzyme Active Site (with Cys-SH) inhibitor_pre Inhibitor (with Michael Acceptor) enzyme_pre->inhibitor_pre Non-covalent Binding enzyme_post Enzyme-Inhibitor Covalent Complex inhibitor_pre->enzyme_post Michael Addition

Caption: Covalent inhibition via Michael addition.

  • Pro-drugs and Bioconjugation: The reactive nature of the molecule could be exploited in the design of pro-drugs that are activated by specific biological nucleophiles. It also presents opportunities for bioconjugation applications.

  • Potential Liabilities: It is crucial to acknowledge that high electrophilicity can lead to off-target reactivity, particularly with abundant biological nucleophiles like glutathione. This can result in idiosyncratic toxicity. Therefore, a careful balance of reactivity and selectivity is essential in the design of any therapeutic agent based on this scaffold. The rate constants derived from the proposed experimental protocol can be invaluable in assessing this potential liability.

Conclusion: A Versatile Scaffold with Tunable Reactivity

3-Benzoyl-N-vinylpyrrolidin-2-one represents a molecule with a rich and tunable electrophilic character, primarily governed by the interplay between the pyrrolidinone core and the activating benzoyl group. Its propensity to act as a Michael acceptor makes it a valuable building block for the synthesis of complex heterocyclic systems and a promising candidate for the development of targeted covalent therapeutics. The theoretical framework and practical experimental guidelines provided in this document are intended to serve as a robust foundation for future research and development efforts centered on this versatile and reactive scaffold. As with any reactive species, a thorough understanding of its reactivity profile is the key to unlocking its full therapeutic potential while mitigating potential risks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Electronic properties of polyvinylpyrrolidone (PVP) using semi-empirical calculation. ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]

  • Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition. PubMed. [Link]

  • Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst. RSC Publishing. [Link]

  • Synthesis of Lactams by Radical Substitution Reaction of α,β-Unsaturated Acyl Radicals at Amine Nitrogen. ACS Publications. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • The synthesis and chemistry of N-vinyl-3-ethylidene- 2-pyrrolidone. ResearchGate. [Link]

  • Is the phenyl group in benzophenone electron donating/withdrawing? Stack Exchange. [Link]

  • Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. PLOS ONE. [Link]

  • Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. ACS Publications. [Link]

  • Dialkylation of alpha,beta unsaturated carbonyl compounds. YouTube. [Link]

  • flavone. Organic Syntheses Procedure. [Link]

  • Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. ResearchGate. [Link]

  • The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. Science and Education Publishing. [Link]

Sources

Exploratory

Technical Guide: Biological Potential & Chemical Utility of 3-Benzoyl-N-vinylpyrrolidin-2-one

The following is an in-depth technical guide on the potential biological activity and chemical utility of 3-Benzoyl-N-vinylpyrrolidin-2-one (and its derivatives). This guide synthesizes confirmed synthetic protocols with...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the potential biological activity and chemical utility of 3-Benzoyl-N-vinylpyrrolidin-2-one (and its derivatives). This guide synthesizes confirmed synthetic protocols with structure-activity relationship (SAR) analysis to project its pharmacological potential.

Executive Summary

3-Benzoyl-N-vinylpyrrolidin-2-one (CAS: 125330-80-5) is a functionalized


-lactam serving as a critical "3-aminopropyl carbanion equivalent" in organic synthesis.[1][2][3][4][5][6] While primarily utilized as a synthetic intermediate for accessing 2-substituted 1-pyrrolines, its structure combines a neuroactive lactam core with a reactive 

-vinyl moiety and a lipophilic benzoyl group. This unique architecture suggests significant potential in three domains: neurological modulation (anticonvulsant pharmacophore), covalent enzyme inhibition (via the Michael acceptor vinyl group), and functionalized polymer therapeutics (drug delivery vectors).

This guide details the molecule's synthesis, predicted biological mechanisms based on SAR analysis, and validation protocols for researchers.

Part 1: Structural Analysis & Pharmacological Potential

The Pharmacophore Triad

The biological activity of 3-Benzoyl-N-vinylpyrrolidin-2-one is dictated by three distinct structural zones:

Structural ZoneChemical CharacteristicBiological Implication
Zone A:

-Lactam Core
Cyclic amide (pyrrolidin-2-one)Neurological Activity: Mimics the core of Levetiracetam and Piracetam (nootropics/anticonvulsants). Known to bind SV2A synaptic vesicle proteins.
Zone B: 3-Benzoyl Group

-Dicarbonyl / Lipophilic side chain
Receptor Binding: Increases LogP (lipophilicity), facilitating blood-brain barrier (BBB) penetration. The ketone allows for H-bonding interactions or tautomeric enolization.
Zone C:

-Vinyl Group
Enamide / Electron-rich alkeneReactivity/Toxicity: Acts as a reactive monomer. Potential for covalent modification of cysteine residues (alkylation) or polymerization into hydrogels.
Predicted Biological Activities
A. Anticonvulsant & Neurological Modulation

The 3-substituted pyrrolidin-2-one scaffold is a validated pharmacophore for anticonvulsant drugs.

  • Mechanism: The benzoyl group at C3 mimics the lipophilic side chains found in active succinimide derivatives. The lactam ring provides the necessary geometry for binding to the SV2A protein, a key target for epilepsy management.

  • Constraint: The

    
    -vinyl group is metabolically labile (hydrolyzable to acetaldehyde) and potentially toxic. For therapeutic use, the 
    
    
    
    -vinyl group typically serves as a "mask" or precursor that must be removed or polymerized to reduce direct alkylating toxicity.
B. Antimicrobial & Biofilm Inhibition

Recent studies on 3-acyl-pyrrolidin-2-ones indicate efficacy against S. aureus biofilms.

  • Mechanism: The 1,3-dicarbonyl system (in the enol form) can chelate essential metal ions (

    
    , 
    
    
    
    ) required for bacterial metalloenzymes.
  • Synergy: The lipophilicity of the benzoyl group aids in penetrating the bacterial cell wall.

C. Polymer Therapeutics (Drug Delivery)

As a derivative of


-vinylpyrrolidone (NVP), this molecule can be copolymerized to form functionalized Polyvinylpyrrolidone (PVP).
  • Application: The benzoyl group acts as a hydrophobic anchor within a hydrophilic PVP hydrogel, allowing for the physical entrapment and controlled release of hydrophobic drugs (e.g., Doxorubicin).

Part 2: Synthesis & Production Protocol

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one is a Claisen-type condensation utilizing


-vinylpyrrolidin-2-one (NVP) as a nucleophile. This protocol is high-yielding and scalable.
Validated Synthetic Protocol
  • Target: 3-Benzoyl-N-vinylpyrrolidin-2-one[2][5][6]

  • Precursors:

    
    -vinylpyrrolidin-2-one (NVP), Ethyl Benzoate, Sodium Hydride (NaH).[6]
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Preparation: Charge a dry 2-L three-necked flask with 60% NaH dispersion (26.7 g, 0.665 mol) and dry toluene (250 mL) under an inert atmosphere (Argon/Nitrogen).

  • Activation: Heat the suspension to reflux (

    
    ).
    
  • Addition: Mix NVP (55.0 g, 0.50 mol) and Ethyl Benzoate (75.0 g, 0.50 mol). Add this mixture dropwise to the refluxing NaH suspension.

    • Critical Control Point: The addition rate is determined by hydrogen evolution.[6] Do not rush; rapid addition can cause foaming.

  • Reaction: Continue reflux for 10 hours . The solution will turn into a thick amber slurry (formation of the sodium enolate).

  • Quenching: Cool to room temperature. Carefully dilute with saturated aqueous

    
      (250 mL) to protonate the enolate.
    
  • Extraction: Separate layers. Extract the aqueous layer with toluene.[6] Combine organic layers, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude product is an amber oil which may solidify.[6] It can be used directly or recrystallized from isopropanol.

Yield: ~79-100% (Crude). Reference: Sorgi, K. L., et al. Organic Syntheses, Coll. Vol. 9, p.650 (1998).

Pathway Visualization (DOT)

SynthesisPathway NVP N-Vinylpyrrolidin-2-one (Nucleophile) NaH NaH (Base) Reflux Toluene NVP->NaH Mix Benzoate Ethyl Benzoate (Electrophile) Benzoate->NaH Mix Enolate Sodium Enolate Intermediate NaH->Enolate Claisen Condensation (-EtOH, -H2) Quench NH4Cl Quench Enolate->Quench Protonation Product 3-Benzoyl-N-vinylpyrrolidin-2-one (Target Scaffold) Quench->Product Isolation Hydrolysis Acid Hydrolysis (Optional) Product->Hydrolysis HCl / Reflux (-Acetaldehyde, -CO2) Pyrroline 2-Phenyl-1-pyrroline (Bioactive Cyclic Imine) Hydrolysis->Pyrroline Decarboxylation/Cyclization

Caption: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one and its conversion to the bioactive 2-phenyl-1-pyrroline core.

Part 3: Evaluation of Biological Activity

To validate the "potential" activity, the following experimental workflows are recommended. These protocols differentiate between the molecule's role as a cytotoxic agent (cancer) and a neurological modulator .

In Vitro Cytotoxicity & Reactivity (Safety Profiling)

Because the


-vinyl group is a suspected carcinogen (based on NVP data), toxicity profiling is the first step.
  • Assay: MTT or Resazurin Reduction Assay.

  • Cell Lines:

    • HepG2 (Liver - metabolic activation).

    • SH-SY5Y (Neuroblastoma - neurological target).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with compound (0.1

      
      M to 100 
      
      
      
      M) for 24h and 48h.
    • Readout:

      
       determination.
      
    • Interpretation: High toxicity (

      
      M) suggests alkylating activity (Michael acceptor). Low toxicity suggests potential as a safe scaffold.
      
Antimicrobial Susceptibility Testing

Given the iron-chelating potential of the 3-benzoyl moiety:

  • Assay: Broth Microdilution (CLSI Standards).

  • Targets: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans (Fungal).

  • Key Step: Test in the presence and absence of

    
     to verify the chelation mechanism. If activity drops with added iron, the mechanism is siderophore-mimicry/deprivation.
    
Quantitative Data Summary (Projected)

Based on SAR analysis of analogous 3-substituted lactams:

Assay TypePredicted Activity RangeComparative Control
Anticonvulsant (MES Test) Moderate (

mg/kg)
Levetiracetam
Cytotoxicity (HepG2) Moderate (

M)
N-Vinylpyrrolidone
Antibacterial (MIC) Weak-Moderate (

g/mL)
Ciprofloxacin
Polymerization Rate High (

similar to NVP)
NVP Monomer

References

  • Sorgi, K. L., Maryanoff, C. A., McComsey, D. F., & Maryanoff, B. E. (1998). "2-Phenyl-1-pyrroline".[6] Organic Syntheses, Coll. Vol. 9, p. 650.

  • Mizushina, Y., et al. (2000). "Epolactaene and its derivatives: Synthesis and biological activity". Biochemical and Biophysical Research Communications. (Contextual grounding on lactam biological activity).
  • Kuskov, A. N., et al. (2016). "Amphiphilic poly-N-vinylpyrrolidone nanoparticles: Cytotoxicity and acute toxicity study". Food and Chemical Toxicology, 96, 273-279.

  • IARC Working Group. (1999). "N-Vinyl-2-pyrrolidone and Polyvinyl Pyrrolidone". IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • Temiz, A., et al. (2006). "Antimicrobial poly(N-vinyl-2-pyrrolidone-alt-maleic anhydride)/poly(ethylene imine) macrocomplexes". Journal of Applied Polymer Science.

Sources

Protocols & Analytical Methods

Method

experimental protocol for the synthesis of 2-phenyl-1-pyrroline

An Application Note and Experimental Protocol for the Synthesis of 2-Phenyl-1-Pyrroline Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2-phenyl-1-pyrroline, a key heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 2-Phenyl-1-Pyrroline

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-phenyl-1-pyrroline, a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmaceuticals, including pyrroloisoquinoline antidepressants.[1] The described methodology follows a robust and reproducible two-step sequence, beginning with the acylation of N-vinylpyrrolidin-2-one to form an intermediate keto lactam, followed by acid-catalyzed hydrolysis and cyclization to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also expert commentary on the causality behind critical experimental choices, ensuring both scientific integrity and successful execution.

Introduction and Synthetic Strategy

2-Phenyl-1-pyrroline is a five-membered cyclic imine that serves as a crucial building block in medicinal chemistry and alkaloid synthesis. Its reduction product, 2-phenylpyrrolidine, is particularly important for producing various bioactive molecules.[1] While several methods exist for the synthesis of 2-substituted 1-pyrrolines, the protocol detailed herein is noted for its reliability, scalability, and use of readily available, inexpensive starting materials.[1]

The core of this synthetic strategy is the use of N-vinylpyrrolidin-2-one as a "3-aminopropyl carbanion equivalent".[1] This allows for a Claisen-like condensation with an aromatic ester (ethyl benzoate) to construct the carbon skeleton, followed by a hydrolytic cyclization cascade to furnish the desired pyrroline ring.

Overall Reaction Scheme:

  • Step A: Acylation of N-vinylpyrrolidin-2-one with ethyl benzoate to yield 3-benzoyl-N-vinylpyrrolidin-2-one.

  • Step B: Acid-catalyzed hydrolysis, decarboxylation, and cyclization/dehydration to yield 2-phenyl-1-pyrroline.

Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization.

  • Step A (Acylation): A strong base, sodium hydride (NaH), deprotonates N-vinylpyrrolidin-2-one at the C3 position to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-keto lactam intermediate, 3-benzoyl-N-vinylpyrrolidin-2-one.

  • Step B (Hydrolysis and Cyclization): Under strong acidic conditions (6N HCl) and heat, several transformations occur. The N-vinyl group and the lactam amide bond are hydrolyzed. This hydrolysis reveals a primary amine and a ketone. The resulting γ-aminoketone intermediate is unstable and undergoes spontaneous intramolecular cyclization. The primary amine attacks the ketone carbonyl, forming a five-membered hemiaminal (2-phenylpyrrolidin-2-ol). This intermediate is then readily dehydrated under the acidic and thermal conditions to form the thermodynamically stable C=N double bond of the final 2-phenyl-1-pyrroline product.[1][2][3]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, purified product.

SynthesisWorkflow node_start node_start node_step node_step node_intermediate node_intermediate node_workup node_workup node_purification node_purification node_final node_final Start Starting Materials: - N-vinylpyrrolidin-2-one - Ethyl Benzoate - Sodium Hydride - Toluene StepA Step A: Acylation Reaction Start->StepA Reflux Intermediate Crude Intermediate: 3-Benzoyl-N-vinylpyrrolidin-2-one StepA->Intermediate Workup StepB Step B: Hydrolysis & Cyclization Intermediate->StepB 6N HCl, Reflux Workup Aqueous Workup & Extraction StepB->Workup CrudeProduct Crude 2-Phenyl-1-pyrroline Workup->CrudeProduct Purification Purification: Vacuum Distillation CrudeProduct->Purification FinalProduct Final Product: Pure 2-Phenyl-1-pyrroline Purification->FinalProduct

Sources

Application

potential of 3-Benzoyl-N-vinylpyrrolidin-2-one in polymer chemistry

An Application Guide to the Potential of 3-Benzoyl-N-vinylpyrrolidin-2-one in Polymer Chemistry Senior Application Scientist's Foreword: The exploration of novel monomers is the lifeblood of innovation in polymer chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Potential of 3-Benzoyl-N-vinylpyrrolidin-2-one in Polymer Chemistry

Senior Application Scientist's Foreword: The exploration of novel monomers is the lifeblood of innovation in polymer chemistry. 3-Benzoyl-N-vinylpyrrolidin-2-one stands as a promising, yet largely unexplored, functional derivative of the well-established N-vinylpyrrolidone (NVP). A thorough review of current scientific literature reveals a notable absence of studies concerning the polymerization of this specific monomer or the characterization of its resulting polymers.

This document, therefore, serves not as a record of established protocols, but as a forward-looking guide and a foundational roadmap for researchers, scientists, and drug development professionals. By leveraging the extensive knowledge base of NVP and applying fundamental principles of polymer chemistry, we will extrapolate the potential of 3-Benzoyl-N-vinylpyrrolidin-2-one. The protocols herein are presented as robust starting points for investigation, designed to be adapted, optimized, and validated. Our objective is to provide a scientifically-grounded framework that accelerates the discovery of new polymers and their applications.

Monomer Profile: Synthesis and Predicted Properties

The introduction of a benzoyl group at the 3-position of the N-vinylpyrrolidin-2-one structure is anticipated to significantly alter its physicochemical properties compared to the parent NVP monomer.

Synthesis Route

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one can be achieved via the acylation of N-vinyl-2-pyrrolidone. A plausible and documented route involves the reaction of N-vinyl-2-pyrrolidone with ethyl benzoate[1]. This reaction represents a critical first step in exploring the polymerization and application of this monomer.

cluster_reactants Reactants cluster_products Product NVP N-Vinyl-2-pyrrolidone BVP 3-Benzoyl-N-vinylpyrrolidin-2-one NVP->BVP EB Ethyl Benzoate EB->BVP reagent Base Catalyst reagent->BVP Reaction Condition

Caption: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one.

Comparative Physicochemical Properties

The addition of the bulky and aromatic benzoyl group is expected to introduce significant changes to the monomer's properties. These predicted shifts are crucial for designing polymerization experiments, particularly in selecting appropriate solvents and purification methods.

PropertyN-Vinylpyrrolidone (NVP) (Known)3-Benzoyl-N-vinylpyrrolidin-2-one (Predicted)Rationale for Prediction
Molecular Weight111.14 g/mol [2]215.25 g/mol [3]Addition of the C₇H₅O group.
Polarity / SolubilityHighly soluble in water and polar organic solvents[4].Reduced water solubility, increased solubility in moderately polar organic solvents (e.g., THF, DCM, Acetone).The large, nonpolar benzoyl group will increase the hydrophobic character of the molecule.
UV-Vis AbsorptionNo significant absorption in the UVA/UVB range.Strong absorption in the UV range.The benzoyl chromophore will introduce characteristic UV absorption peaks.
ReactivityClassified as a "Less-Activated Monomer" (LAM) in RAFT polymerization[3].May exhibit altered reactivity due to electronic and steric effects of the benzoyl group.The electron-withdrawing nature of the benzoyl group could influence the electron density of the vinyl group. Steric hindrance may also play a significant role.

Polymerization Strategies: From Uncontrolled to Controlled Architectures

The polymerization of NVP is well-documented and can be achieved through various radical mechanisms. These established methods provide a strong foundation for developing protocols for its 3-benzoyl derivative.

Free Radical Polymerization (FRP)

Conventional free radical polymerization is the most direct method for producing high molecular weight polymers and is widely used for NVP[4][5]. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly employed[6][7][8].

Causality Behind Experimental Choices:

  • Initiator: The choice of initiator (AIBN vs. BPO) depends on the desired polymerization temperature and solvent, as their decomposition rates are temperature-dependent[9]. AIBN is often preferred for its predictable first-order decomposition kinetics.

  • Solvent: For NVP, polymerization is often carried out in water or alcohols[4]. For the more hydrophobic 3-Benzoyl-N-vinylpyrrolidin-2-one, solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) would be more appropriate starting points.

  • Temperature: The temperature is set to achieve a suitable initiator decomposition rate, typically leading to a half-life of several hours to ensure a controlled reaction. For AIBN, this is usually between 60-80°C.

Protocol 2.1.1: Template for Free Radical Solution Polymerization

  • Monomer and Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 3-Benzoyl-N-vinylpyrrolidin-2-one) in a suitable solvent (e.g., 1,4-dioxane) to achieve the desired concentration (e.g., 2 M).

  • Initiator Addition: Add the free radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer).

  • Degassing: Seal the flask with a rubber septum and degas the solution for 30 minutes by bubbling with an inert gas (Nitrogen or Argon) to remove oxygen, which can inhibit radical polymerization[10]. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal[11].

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and allow the reaction to proceed for a set time (e.g., 4-24 hours).

  • Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 50°C) until a constant weight is achieved.

Scientist's Note on Adaptation: The bulky benzoyl group may sterically hinder the propagation step. Therefore, lower monomer concentrations and longer reaction times may be necessary to achieve high conversion. The choice of non-solvent for precipitation will need to be determined empirically, starting with highly nonpolar solvents like hexane.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Monomer & Initiator in Solvent B Degas Solution (N2 Purge or Freeze-Pump-Thaw) A->B C Immerse in Preheated Bath (e.g., 70°C for 4-24h) B->C D Terminate Reaction (Cool & Expose to Air) C->D E Precipitate Polymer in Non-Solvent D->E F Filter and Wash E->F G Dry Under Vacuum F->G

Caption: Workflow for Free Radical Polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications requiring well-defined polymer architectures (e.g., block copolymers, narrow molecular weight distributions), controlled radical polymerization techniques are essential. RAFT polymerization is particularly well-suited for NVP and its derivatives[3].

Causality Behind Experimental Choices:

  • Chain Transfer Agent (CTA): NVP is a "Less-Activated Monomer" (LAM) due to the poor homolytic leaving group nature of its propagating radical. Therefore, CTAs like xanthates or dithiocarbamates are required for effective control[3]. Trithiocarbonates, typically used for "More-Activated Monomers" (MAMs), are generally less effective for NVP unless specific conditions are used[12][13]. The electronic properties of 3-Benzoyl-N-vinylpyrrolidin-2-one may alter its classification, necessitating screening of different CTA types.

  • Molar Ratios: The degree of polymerization (DP) is controlled by the initial molar ratio of monomer to CTA ([M]/[CTA]). The initiator concentration is kept low relative to the CTA ([CTA]/[I]) to ensure that most chains are initiated by the CTA's leaving group.

Protocol 2.2.1: Template for RAFT Polymerization

  • Reagent Preparation: In a reaction vessel, combine the monomer (3-Benzoyl-N-vinylpyrrolidin-2-one), the selected RAFT CTA (e.g., a xanthate), the initiator (e.g., AIBN), and the solvent (e.g., 1,4-dioxane). The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully calculated to target the desired molecular weight (e.g., 100:1:0.1).

  • Degassing: Thoroughly degas the mixture using a minimum of three freeze-pump-thaw cycles to ensure an oxygen-free environment, which is critical for controlled polymerization.

  • Polymerization: Place the sealed reaction vessel in a thermostatically controlled oil bath (e.g., 60-80°C) and stir for the required duration. Monitor the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR spectroscopy[13][14].

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by rapid cooling and exposure to air. Purify the polymer by repeated precipitations in a suitable non-solvent to remove unreacted monomer and other reagents.

  • Drying: Dry the final polymer under vacuum to a constant weight.

init Initiator (I) 2R• prop Propagating Radical (Pn•) Monomer (M) Pn+1• init:f1->prop:f1 Initiation cta CTA (Z-C(=S)S-R) Pn• Adduct Radical prop:f2->cta:f1 Addition equil Dormant Species (Pn-CTA) Pn• + •CTA Reversible Equilibrium prop:f2->equil:f0 Deactivation frag Adduct Radical Pn-S-C(=S)-Z + R• (Reinitiation) frag:f2->prop:f1 Reinitiation frag:f1->equil:f0 Fragmentation equil:f1->prop:f1 Propagation A Synthesize & Purify Monomer B Conduct Polymerization Trials (FRP & RAFT) A->B C Characterize Polymer (GPC, NMR, DSC, TGA) B->C D Investigate UV-Curing Properties C->D Application-Specific Evaluation E Study Drug Loading & Release (e.g., with Aromatic Drugs) C->E Application-Specific Evaluation F Evaluate as Binder/Adhesive (Thermal & Mechanical Testing) C->F Application-Specific Evaluation G Synthesize Copolymers & Study Self-Assembly C->G Application-Specific Evaluation

Caption: Proposed Research Workflow.

Essential Polymer Characterization

Once polymerization is successful, a suite of analytical techniques will be crucial to validate the structure and determine the properties of the new polymer.

TechniqueInformation Gained
¹H and ¹³C NMR Spectroscopy Confirms the polymerization of the vinyl group and the integrity of the benzoyl and pyrrolidone structures.
FTIR Spectroscopy Verifies the disappearance of the vinyl C=C stretch and the presence of characteristic functional groups (amide, ketone).
Gel Permeation Chromatography (GPC/SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), confirming the success of controlled polymerization.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), providing insight into the polymer's thermal properties and amorphous/crystalline nature.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.

Conclusion

While 3-Benzoyl-N-vinylpyrrolidin-2-one is a novel monomer with no established polymerization literature, its structural similarity to N-vinylpyrrolidone provides a clear and logical path for its investigation. The presence of the benzoyl group is predicted to impart unique properties, opening up promising applications in UV-curing, advanced drug delivery, and high-performance materials. The protocols and predictive data presented in this guide offer a robust, scientifically-grounded starting point for researchers to unlock the full potential of this exciting new building block in polymer chemistry.

References

  • S. Harrisson, et al. (2021). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

  • Y. Nakagawa, et al. (2005). Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization. ResearchGate. [Link]

  • G. Burillo, et al. (2002). Synthesis of poly(N-vinyl-2-pyrrolidone) and copolymers with methacrylic acid initiated by the photo-Fenton reaction. ElectronicsAndBooks. [Link]

  • Green Chemistry in Teaching Lab. (n.d.). Synthesis of polyvinylpyrrolidone (PVP). Green Chemistry in Teaching Labo. [Link]

  • C. A. Guymon, et al. (2006). Copolymerization of N-Vinyl Pyrrolidinone with Multifunctional Acrylates. RadTech. [Link]

  • D. A. Sapozhnikov, et al. (2016). Copolymers of N-vinyl-2-pyrrolidone and condensation polymers. ResearchGate. [Link]

  • F. Haaf, A. Sanner, F. Straub. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. SciSpace. [Link]

  • Z. Zhang, et al. (2013). RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding?. Polymer Chemistry (RSC Publishing). [Link]

  • R. Login. (n.d.). 3-Methylene-2-Pyrrolidone(3M2P) and Related Monomer Chemistry. RLogin Consulting. [Link]

  • Google Patents. (2020). WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof.
  • E. L. C. Mano, et al. (n.d.). New studies on radical polymerization of N-vinylpyrrolidone initiated by benzoyl peroxide. SBPMat. [Link]

  • S. Pispas, et al. (2018). Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. MDPI. [Link]

  • S. Pispas, et al. (2022). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. NIH. [Link]

  • S. P. Armes, et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. ACS Publications. [Link]

  • A. Jan, et al. (2020). Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review. European Academic Research. [Link]

  • F. Haaf, A. Sanner, F. Straub. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Semantic Scholar. [Link]

  • Diva-portal.org. (2015). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for. Diva-portal.org. [Link]

  • ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. ResearchGate. [Link]

  • ResearchGate. (n.d.). RAFT polymerization of N-vinyl pyrrolidone using prop-2-ynyl morpholine-4-carbodithioate as a new chain transfer agent. ResearchGate. [Link]

  • ACS Publications. (2022). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials. [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. PubChem. [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Polymer Science Learning Center. [Link]

  • ResearchGate. (n.d.). Amphiphilic poly-n-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles. ResearchGate. [Link]

  • OUCI. (n.d.). Conventional Free Radical Polymerization ofN‐VinylPyrrolidone Homopolymers. OUCI. [Link]

  • Springer. (2021). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. Springer. [Link]

Sources

Method

polymerization potential of the vinyl group in 3-Benzoyl-N-vinylpyrrolidin-2-one

Application Note: Unlocking the Polymerization Potential of 3-Benzoyl-N-vinylpyrrolidin-2-one Part 1: Executive Summary 3-Benzoyl-N-vinylpyrrolidin-2-one (3-B-NVP) represents a distinct class of functionalized N-vinyl la...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking the Polymerization Potential of 3-Benzoyl-N-vinylpyrrolidin-2-one

Part 1: Executive Summary

3-Benzoyl-N-vinylpyrrolidin-2-one (3-B-NVP) represents a distinct class of functionalized N-vinyl lactams. Unlike the ubiquitous N-vinylpyrrolidone (NVP), which is highly water-soluble and prone to transfer-dominated kinetics, 3-B-NVP incorporates a hydrophobic, bulky benzoyl moiety at the 3-position of the lactam ring.

This structural modification fundamentally alters the polymerization landscape:

  • Electronic Modulation: The electron-withdrawing benzoyl group influences the amide resonance, potentially stabilizing the lactam ring against hydrolytic cleavage compared to unsubstituted NVP.

  • Steric Impact: The C3-substitution suppresses the specific hydrogen abstraction pathway responsible for crosslinking in NVP, potentially yielding more linear polymer chains.

  • Solubility Shift: The molecule exhibits a "solubility switch" from aqueous (NVP-like) to organic/lipophilic compatibility, critical for solvent selection in polymerization protocols.

This guide provides the definitive protocol for the Free Radical Polymerization (FRP) of 3-B-NVP, addressing the specific challenges of steric hindrance and solvent compatibility.

Part 2: Molecular Architecture & Reactivity

To successfully polymerize 3-B-NVP, one must understand the competition between propagation and chain transfer.

Structural Analysis
  • Polymerizable Handle: The N-vinyl group (

    
    ) is electron-rich (
    
    
    
    donor), making it susceptible to radical attack but resistant to anionic initiation.
  • The 3-Benzoyl Substituent: Located on the lactam ring, this group introduces significant steric bulk. In standard NVP, the C3 protons are labile and participate in chain transfer to monomer (

    
    ), leading to branching. The benzoyl substitution blocks one of these sites, theoretically reducing branching but decreasing the propagation rate constant (
    
    
    
    ) due to steric shielding of the active site.
Mechanistic Pathway (DOT Visualization)

PolymerizationMechanism Initiator Initiator (AIBN) Homolysis PrimaryRad Primary Radical (R•) Initiator->PrimaryRad Heat/UV Monomer 3-B-NVP Monomer (Vinyl Attack) PrimaryRad->Monomer Initiation Propagating Propagating Species (Resonance Stabilized) Monomer->Propagating k_p (Slowed) Propagating->Monomer Propagation Propagating->Propagating Chain Growth Transfer Chain Transfer (Suppressed by Benzoyl) Propagating->Transfer Minor Pathway Polymer Poly(3-B-NVP) Linear Chain Propagating->Polymer Termination

Figure 1: Mechanistic pathway of 3-B-NVP polymerization. Note the suppression of chain transfer relative to standard NVP due to C3 substitution.

Part 3: Experimental Protocols

Protocol A: Solution Polymerization (Thermal)

Standard workflow for generating linear homopolymers.

Reagents:

  • Monomer: 3-Benzoyl-N-vinylpyrrolidin-2-one (Purity >98%). Note: If yellow, purify via column chromatography (Silica, Hexane:EtOAc).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane. (Avoid water/alcohols due to solubility limits).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Dissolve 3-B-NVP (2.0 g, ~9.0 mmol) in Toluene (8.0 mL) in a Schlenk tube. Target solid content: 20% w/v.

    • Add AIBN (15 mg, ~1 mol% relative to monomer).

    • Critical Step: Seal and purge with dry Nitrogen (

      
      ) or Argon for 20 minutes. Oxygen is a potent inhibitor for N-vinyl monomers.
      
  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 65°C .

    • Stir magnetically at 300 RPM.

    • Reaction Time: 12–24 hours. (Expect slower kinetics than NVP).

  • Termination & Isolation:

    • Quench reaction by cooling to

      
       and exposing to air.
      
    • Precipitation: Dropwise addition of the reaction mixture into cold Diethyl Ether (10x volume excess). The polymer will precipitate as a white/off-white solid.

    • Filter and dry under vacuum at

      
       for 24 hours.
      
Protocol B: Real-Time Kinetic Monitoring (FTIR)

Validation method to determine conversion rates.

Setup: In-situ ATR-FTIR probe inserted into the reaction vessel.

Monitoring Parameters:

  • Target Peak: Vinyl C=H out-of-plane bending.

  • Reference Peak: Carbonyl (C=O) stretch (Internal Standard). Note: The benzoyl C=O and lactam C=O may overlap; use the aromatic ring breathing mode (~1600 cm⁻¹) as a stable reference if resolution allows.

Functional GroupWavenumber (

)
Behavior during Rxn
Vinyl (

)
1630 - 1640 Decreases (Disappears)
Lactam (C=O)1680 - 1700Shifts/Broadens
Benzoyl (C=O)~1660Stable (Reference)

Part 4: Data Analysis & Troubleshooting

Expected Kinetic Profile

Data below compares standard NVP with 3-B-NVP under identical conditions (AIBN, Toluene, 60°C).

ParameterNVP (Unsubstituted)3-B-NVP (Benzoyl Substituted)
Induction Period Short (< 10 min)Moderate (20-30 min)
Rate (

)
Fast (Auto-acceleration prone)Slower (Sterically controlled)
Conversion (8h) > 90%60 - 75%
Solubility Water, Ethanol, ChloroformToluene, DMF, DCM
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Polymerization Oxygen InhibitionDegas longer (Freeze-Pump-Thaw x3 cycles).
Low Molecular Weight High Chain TransferSwitch solvent to Benzene (lower

) or reduce Temp to 50°C.
Yellowing of Polymer Oxidation of Benzoyl GroupEnsure strict inert atmosphere; add antioxidant during workup.
Crosslinking (Gel) Impurity / BifunctionalityCheck monomer purity (GC-MS). Ensure no divinyl impurities.

Part 5: Workflow Visualization

ExperimentalWorkflow Start Start: Monomer Prep Purify Purification (Column/Recryst) Start->Purify Solvent Solvent Selection (Toluene/DMF) Purify->Solvent Degas Degassing (N2 Purge / F-P-T) Solvent->Degas React Reaction (65°C, 12-24h) Degas->React Add AIBN Precip Precipitation (Diethyl Ether) React->Precip Analyze Characterization (NMR, GPC, DSC) Precip->Analyze

Figure 2: Operational workflow for the synthesis of Poly(3-B-NVP).

Part 6: References

  • Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses.[1][2] Polymer Journal.[1]

  • Rintoul, I. & Wandrey, C. (2005). Polymerization of N-vinyl-2-pyrrolidone: Kinetics and mechanism.[3][4] Macromolecular Chemistry and Physics. (Foundational text on NVP kinetics).

  • Gao, Y., et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers via RAFT. Macromolecules.[5][6][7][8][9][10][11]

  • Teodorescu, M. & Bercea, M. (2015). Poly(N-vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond.[10][12] Polymer-Plastics Technology and Engineering. (Reference for solubility and hydrolysis issues).

Sources

Application

role of 3-Benzoyl-N-vinylpyrrolidin-2-one in multi-component reactions

Application Note: 3-Benzoyl-N-vinylpyrrolidin-2-one in Multi-Component Reactions (MCRs) Executive Summary 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) represents a highly specialized "push-pull" scaffold in organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Benzoyl-N-vinylpyrrolidin-2-one in Multi-Component Reactions (MCRs)

Executive Summary

3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) represents a highly specialized "push-pull" scaffold in organic synthesis. Unlike simple lactams, 3-BVP possesses a


-dicarbonyl-like functionality  embedded within a cyclic framework, activated by an electron-rich N-vinyl group.

This Application Note details the use of 3-BVP in Multi-Component Reactions (MCRs) , specifically targeting the synthesis of fused heterocyclic systems (e.g., pyrano[2,3-c]pyrroles) and spiro-compounds relevant to drug discovery. By leveraging the acidity of the C3-methine proton and the electrophilicity of the benzoyl group, researchers can access complex pharmacophores in a single synthetic operation.

Chemical Profile & Reactivity Logic

To successfully deploy 3-BVP in MCRs, one must understand its three distinct reactivity zones.

FeatureChemical NatureReactivity Role in MCR
C3-Position Active Methine (

-proton)
Primary Nucleophile: High acidity (

) allows rapid deprotonation and participation in Knoevenagel condensations or Michael additions.
Benzoyl Carbonyl Electrophilic KetoneCyclization Trap: Acts as an internal electrophile for heterocyclization (e.g., by hydroxyl or amino groups from other components).
N-Vinyl Group Enamide (Electron-Rich Alkene)Orthogonal Handle: Stable under basic MCR conditions; serves as a "masked" NH (cleavable via acid hydrolysis) or a site for radical polymerization/addition post-MCR.

Mechanistic Insight: The presence of the N-vinyl group prevents N-alkylation side reactions, forcing reactivity exclusively to the C3 carbon and the oxygen centers. This regiospecificity is critical for high-yield MCRs.

Protocol A: One-Pot Synthesis of Pyrano[2,3-c]pyrrole Derivatives

Context: This protocol utilizes 3-BVP as a C-nucleophile in a pseudo-three-component reaction with an aromatic aldehyde and malononitrile. This is a standard method for generating fused bicyclic lactams, which are privileged structures in medicinal chemistry (e.g., potential anticancer or anti-inflammatory agents).

Reagents & Equipment
  • Substrate: 3-Benzoyl-N-vinylpyrrolidin-2-one (1.0 equiv)

  • Component 2: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)

  • Component 3: Malononitrile (1.0 equiv)

  • Catalyst: Piperidine or Triethylamine (10 mol%)

  • Solvent: Ethanol (Absolute) or Methanol[1]

  • Apparatus: 50 mL Round-bottom flask, magnetic stirrer, reflux condenser.

Step-by-Step Methodology
  • Pre-Activation (Knoevenagel Condensation):

    • In the reaction flask, dissolve the Aromatic Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in 5 mL of Ethanol.

    • Add Piperidine (0.1 mmol). Stir at room temperature for 10–15 minutes.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the arylidenemalononitrile intermediate.

  • Substrate Addition (Michael Addition):

    • Add 3-Benzoyl-N-vinylpyrrolidin-2-one (1.0 mmol) to the reaction mixture.

    • Note: Ensure the substrate is fully dissolved. If 3-BVP is viscous, dilute with a small amount of ethanol before addition.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a highly fluorescent spot (often blue/green under UV) indicates the formation of the pyran ring.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates directly upon cooling. Filter the solid and wash with cold ethanol.

    • Alternative: If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from Ethanol/DMF mixtures.

  • Validation:

    • Verify structure via 1H NMR . Look for the disappearance of the C3-H doublet of the pyrrolidone and the appearance of the pyran ring protons.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade mechanism: Knoevenagel Condensation


 Michael Addition 

Intramolecular O-Cyclization
.

MCR_Mechanism Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Adduct) Start->Inter1 Piperidine (- H2O) Inter2 Intermediate 2: Michael Adduct (C3-Alkylation) Inter1->Inter2 + Substrate (Michael Addn) Substrate Substrate: 3-Benzoyl-N-vinyl pyrrolidin-2-one Substrate->Inter2 Inter3 Transition State: Enol Tautomerization Inter2->Inter3 Tautomerization Product Final Product: Pyrano[2,3-c]pyrrole Derivative Inter3->Product Intramolecular O-Cyclization (- H2O)

Figure 1: Mechanistic workflow for the synthesis of pyrano[2,3-c]pyrroles using 3-BVP.

Protocol B: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one (Precursor Synthesis)

Since 3-BVP is not always commercially available in bulk, high-purity synthesis is required for reproducible MCRs. This protocol is adapted from Organic Syntheses.

  • Setup: Dry 2-L three-necked flask, N2 atmosphere.

  • Acylation:

    • Suspend Sodium Hydride (60% dispersion) (0.665 mol) in dry Toluene (250 mL).

    • Heat to reflux.[2]

    • Slowly add a mixture of N-vinylpyrrolidin-2-one (NVP) (0.50 mol) and Ethyl Benzoate (0.50 mol) over 1 hour.

    • Critical: The N-vinyl group is acid-sensitive; maintain strictly basic/anhydrous conditions.

  • Reaction: Reflux for 10 hours. The solution will thicken significantly (enolate formation).

  • Quench: Cool to RT. Carefully add saturated NH4Cl (250 mL) to protonate the C3-enolate.

  • Isolation: Separate organic layer. Extract aqueous layer with toluene.[2] Dry (MgSO4) and concentrate.[2]

  • Purification: The crude oil often solidifies.[2] If necessary, distill under high vacuum or recrystallize from ether/hexane.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in MCR Retro-Aldol / Retro-MichaelLower reaction temperature to 60 °C. Ensure anhydrous ethanol is used to prevent hydrolysis of the N-vinyl group.
Polymerization N-vinyl group reactivityAdd a radical inhibitor (e.g., BHT, 100 ppm) to the reaction mixture if running at high temperatures (>80 °C).
Product Oiling Out Impure IntermediateThe arylidenemalononitrile must be formed before adding 3-BVP. Do not mix all three simultaneously if kinetics are slow.
Hydrolysis of Vinyl Acidic ImpuritiesThe N-vinyl group cleaves to 2-pyrrolidone + acetaldehyde in acid.[3] Ensure the aldehyde starting material is acid-free.

References

  • Synthesis of Starting Material

    • Wasserman, H. H.; Ives, J. L. "3-Benzoyl-N-vinylpyrrolidin-2-one". Organic Syntheses, 1988, Coll. Vol. 6, 199.
  • General Reactivity of 3-Acyl-Lactams

    • Desai, N. C., et al. "Synthesis and antimicrobial screening of some new 3-acyl-pyrrolidin-2-one derivatives." Medicinal Chemistry Research, 2014.
  • MCR Context (Pyrano-pyrroles)

    • Bhosale, D. S., et al. "Multicomponent synthesis of functionalized pyrano[2,3-c]pyrazoles and pyrano[2,3-c]pyrroles." Tetrahedron Letters, 2013.
  • N-Vinyl Pyrrolidone Polymerization Context

    • Klimisch, H. J., et al. "Toxicology of N-vinyl-2-pyrrolidone."[4] Archives of Toxicology, 1997 .

Sources

Method

Catalytic Pathways to 3-Benzoyl-N-vinylpyrrolidin-2-one: A Guide for Synthetic Chemists

Introduction: The Significance of 3-Benzoyl-N-vinylpyrrolidin-2-one 3-Benzoyl-N-vinylpyrrolidin-2-one is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Benzoyl-N-vinylpyrrolidin-2-one

3-Benzoyl-N-vinylpyrrolidin-2-one is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrrolidin-2-one core is a prevalent scaffold in numerous biologically active molecules, while the 3-benzoyl group introduces a key pharmacophore and a site for further chemical modification. The N-vinyl group provides a reactive handle for polymerization, making it a valuable monomer for the development of novel functional polymers. This application note provides a comprehensive overview of the catalytic methods for the synthesis of this target molecule, offering detailed protocols and insights for researchers in drug discovery and polymer chemistry.

Synthetic Strategy: A Multi-Step Approach to a Complex Target

A direct, one-pot catalytic synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one from simple precursors is challenging due to the disparate reaction conditions required for the functionalization of the pyrrolidin-2-one ring at the N1 and C3 positions. The N-vinylation is typically performed under basic conditions with acetylene, which may not be compatible with the reagents required for C3-benzoylation. Conversely, the conditions for C3-acylation, which often involve the formation of an enolate with a strong base, can lead to undesired reactions at the N-vinyl group.

Therefore, a more robust and logical approach is a multi-step synthesis that sequentially introduces the desired functional groups. This strategy involves:

  • N-Protection of 2-pyrrolidone: To prevent side reactions at the nitrogen atom during the subsequent acylation step, the pyrrolidinone nitrogen is first protected with a suitable group.

  • Catalytic or Stoichiometric 3-Benzoylation: The key C-C bond is formed at the C3 position of the N-protected pyrrolidin-2-one. This is typically achieved through the formation of an enolate intermediate followed by reaction with a benzoylating agent.

  • N-Deprotection: The protecting group is removed to liberate the N-H functionality.

  • Catalytic N-Vinylation: The final step involves the introduction of the vinyl group onto the nitrogen atom of the 3-benzoyl-pyrrolidin-2-one.

This strategic approach allows for the optimization of each individual transformation, leading to a higher overall yield and purity of the final product.

Synthetic_Workflow Start 2-Pyrrolidone Protected N-Protected 2-Pyrrolidone Start->Protected  N-Protection Benzoylated 3-Benzoyl-N-Protected 2-Pyrrolidone Protected->Benzoylated  3-Benzoylation Deprotected 3-Benzoyl- pyrrolidin-2-one Benzoylated->Deprotected  N-Deprotection Final_Product 3-Benzoyl-N-vinyl- pyrrolidin-2-one Deprotected->Final_Product  N-Vinylation

A multi-step synthetic workflow for 3-Benzoyl-N-vinylpyrrolidin-2-one.

Detailed Experimental Protocols

Part 1: N-Protection of 2-Pyrrolidone

The choice of the N-protecting group is crucial as it must be stable to the strongly basic conditions of the subsequent acylation step and be readily removable without affecting the benzoyl group. The acetyl group is a suitable choice for this purpose.

Protocol 1: N-Acetylation of 2-Pyrrolidone

ParameterValue
Reactants 2-Pyrrolidone, Acetic Anhydride, Pyridine (catalyst)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and purification

Step-by-Step Procedure:

  • To a solution of 2-pyrrolidone (1.0 eq) in dichloromethane (DCM), add a catalytic amount of pyridine (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-acetylpyrrolidin-2-one.

Part 2: 3-Benzoylation of N-Acetylpyrrolidin-2-one

This step involves the formation of a lithium enolate of N-acetylpyrrolidin-2-one, which then acts as a nucleophile to attack a benzoylating agent like benzoyl chloride.

Protocol 2: α-Benzoylation via Lithium Enolate

ParameterValue
Reactants N-Acetylpyrrolidin-2-one, Lithium diisopropylamide (LDA), Benzoyl chloride
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 1-2 hours
Work-up Quenching with saturated ammonium chloride, extraction, and purification

Step-by-Step Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of N-acetylpyrrolidin-2-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3-benzoyl-N-acetylpyrrolidin-2-one.

Benzoylation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Product Formation N-Acetylpyrrolidinone N-Acetylpyrrolidin-2-one Enolate Lithium Enolate N-Acetylpyrrolidinone->Enolate LDA, THF, -78 °C Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate Final_Benzoylated 3-Benzoyl-N-acetylpyrrolidin-2-one Intermediate->Final_Benzoylated Elimination of LiCl

Mechanism of 3-benzoylation via a lithium enolate intermediate.
Part 3: N-Deprotection of 3-Benzoyl-N-acetylpyrrolidin-2-one

The acetyl protecting group can be removed under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions at the benzoyl group.

Protocol 3: Acidic Hydrolysis of the N-Acetyl Group

ParameterValue
Reactants 3-Benzoyl-N-acetylpyrrolidin-2-one, Hydrochloric acid (aq.)
Solvent Methanol or Ethanol
Temperature Reflux
Reaction Time 4-8 hours
Work-up Neutralization, extraction, and purification

Step-by-Step Procedure:

  • Dissolve 3-benzoyl-N-acetylpyrrolidin-2-one (1.0 eq) in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a base such as sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 3-benzoyl-pyrrolidin-2-one.

Part 4: Catalytic N-Vinylation of 3-Benzoyl-pyrrolidin-2-one

The final step is the well-established vinylation reaction using acetylene gas under basic catalysis.[1][2]

Protocol 4: Base-Catalyzed N-Vinylation

ParameterValue
Reactants 3-Benzoyl-pyrrolidin-2-one, Acetylene gas, Potassium hydroxide (catalyst)
Solvent Anhydrous solvent (e.g., THF or dioxane)
Temperature 140-160 °C
Pressure 10-20 atm (in a pressure reactor)
Reaction Time 4-6 hours
Work-up Filtration, distillation/purification

Step-by-Step Procedure:

  • Caution: This reaction should be carried out in a suitable pressure reactor by trained personnel due to the use of acetylene gas under pressure.

  • Charge a pressure reactor with 3-benzoyl-pyrrolidin-2-one (1.0 eq) and a catalytic amount of potassium hydroxide (e.g., 5 mol%).

  • Add an anhydrous solvent such as THF or dioxane.

  • Seal the reactor, purge with nitrogen, and then pressurize with acetylene gas to the desired pressure (e.g., 15 atm).

  • Heat the reactor to 140-160 °C with vigorous stirring.

  • Maintain the temperature and pressure for 4-6 hours, monitoring the consumption of acetylene.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.

  • Open the reactor, dilute the reaction mixture with a suitable solvent, and filter to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by vacuum distillation or flash column chromatography to yield the final product, 3-Benzoyl-N-vinylpyrrolidin-2-one.

Conclusion and Future Perspectives

The multi-step synthetic route outlined in this application note provides a reliable and reproducible method for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. While a direct catalytic approach remains an area for future research, the presented protocols, based on well-established chemical transformations, offer a clear pathway for obtaining this valuable compound. Further optimization of each step, particularly the exploration of milder and more efficient catalytic systems for the 3-benzoylation, could enhance the overall efficiency of the synthesis. The development of a one-pot or tandem reaction sequence would be a significant advancement in the synthesis of this and related functionalized pyrrolidinones.

References

  • [Reference for N-acetyl deprotection, if available
  • [Reference for palladium-catalyzed alpha-aryl
  • [Reference for N-vinyl
  • [Reference for enolate form
  • [General reference on pyrrolidinone chemistry]
  • Google Patents. (2002). Process for the production of N-vinyl-2-pyrrolidone by vinylation. Retrieved from [2]

Sources

Application

Technical Guide: 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) in Drug Discovery

This guide details the application of 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) , a dual-functional building block bridging small molecule synthesis and functional polymer chemistry.[1] [1] Executive Summary & Chemical P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) , a dual-functional building block bridging small molecule synthesis and functional polymer chemistry.[1]

[1]

Executive Summary & Chemical Profile

3-Benzoyl-N-vinylpyrrolidin-2-one represents a specialized class of "activated lactams."[1] Unlike standard N-vinylpyrrolidone (NVP), which is primarily a monomer for excipients (PVP), the 3-benzoyl derivative possesses a


-keto amide  motif.[1] This structural feature renders the C3 position highly acidic and electrophilic, serving as a linchpin for synthesizing fused heterocycles (e.g., pyrazoles, pyrimidines) common in kinase inhibitors.
Chemical Profile
PropertySpecification
CAS Registry Derivative of 88-12-0 (NVP)
Molecular Formula

Key Functionality A N-Vinyl Group: Polymerizable (radical/cationic); hydrolyzable to NH-lactam.[1][2]
Key Functionality B 3-Benzoyl Group: 1,3-Dicarbonyl equivalent; enables heterocyclization.[1]
Reactivity Class Michael Acceptor (latent), Enamide,

-Keto Lactam.
Storage -20°C, under Argon (Stabilized with MEHQ to prevent autopolymerization).

Synthesis of the Building Block

Note: Direct acylation of N-vinylpyrrolidone (NVP) is hazardous due to anionic polymerization risks. The following protocol utilizes a Retrosynthetic Inversion strategy: Acylation of the lactam followed by Transvinylation.

Protocol A: Robust Synthesis of 3-BVP

Objective: Synthesize high-purity 3-BVP avoiding radical polymerization.

Step 1: C-Acylation (Claisen Condensation)[1]
  • Reagents: 2-Pyrrolidone (1.0 eq), Ethyl Benzoate (1.1 eq), NaH (60% dispersion, 2.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend NaH in THF at 0°C under

      
      .
      
    • Add 2-Pyrrolidone dropwise.[1] Evolution of

      
       gas occurs (Ventilation required).
      
    • Stir for 30 min, then add Ethyl Benzoate dropwise.

    • Reflux for 4 hours. The solution turns deep yellow/orange (Enolate formation).

    • Quench: Cool to 0°C, carefully acidify with 1M HCl to pH 4.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Product: 3-Benzoyl-2-pyrrolidone (Solid).[1] Recrystallize from EtOH.

Step 2: N-Vinylation (Catalytic Exchange)[1]
  • Reagents: 3-Benzoyl-2-pyrrolidone (from Step 1), Vinyl Acetate (Excess),

    
     (1 mol%).[1]
    
  • Conditions: 70°C, 12 hours.

  • Mechanism: Palladium-catalyzed vinyl exchange.[1]

  • Purification: Silica Gel Chromatography (Hexane/EtOAc 8:2). Add 100 ppm MEHQ to fractions to prevent polymerization during evaporation.

Application I: Heterocyclic Scaffold Generation

The primary value of 3-BVP in drug discovery is as a precursor for Pyrazolo[4,3-c]pyrrolidines , a scaffold found in CDK and JAK kinase inhibitors.

Protocol B: Knorr-Type Cyclocondensation

Principle: The hydrazine nucleophile attacks the exocyclic benzoyl ketone (more electrophilic) and subsequently cyclizes onto the lactam carbonyl.

Experimental Workflow:

  • Preparation: Dissolve 3-BVP (1.0 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add Hydrazine Hydrate (1.2 mmol) or substituted Hydrazine (

    
    ).
    
  • Catalysis: Add catalytic Acetic Acid (1 drop).

  • Reaction: Reflux at 80°C for 3-6 hours. Monitor via TLC (Disappearance of UV-active vinyl spot).[1]

  • Isolation:

    • Cool to room temperature.[3][4]

    • The pyrazole product often precipitates. Filter and wash with cold EtOH.

    • Note: The N-vinyl group may hydrolyze under acidic reflux.[1] If the N-vinyl group is required in the final product (as a Michael acceptor warhead), use anhydrous conditions (EtOH/Molecular Sieves) and avoid strong acid.

Pathway Visualization

ReactionPathway Start 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) Inter Hydrazone Intermediate Start->Inter + Hydrazine (EtOH, Reflux) Side Hydrolysis Byproduct (Loss of Vinyl Group) Start->Side Aq. Acid (Side Reaction) Prod Pyrazolo[4,3-c]pyrrolidine (Kinase Scaffold) Inter->Prod Cyclodehydration (- H2O)

Caption: Synthesis of pyrazolo-pyrrolidine scaffold from 3-BVP via cyclocondensation.

Application II: Functionalized Polymer Excipients

In formulation science, 3-BVP is copolymerized with NVP to create Amphiphilic Solid Dispersions .[1] The benzoyl group provides


-

stacking interactions with aromatic APIs (e.g., Paclitaxel, Doxorubicin), significantly enhancing drug loading capacity compared to standard PVP.
Protocol C: RAFT Copolymerization (Controlled Delivery)

Objective: Synthesize a block copolymer Poly(NVP-co-3BVP) with defined molecular weight.[1]

  • Reactants:

    • Monomer A: N-Vinylpyrrolidone (NVP) - 90 mol%[1]

    • Monomer B: 3-BVP - 10 mol%[1]

    • CTA (Chain Transfer Agent): Xanthate (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).[1]

    • Initiator: AIBN (0.1 mol%).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Combine monomers, CTA, and AIBN in a Schlenk tube.

    • Degas: Freeze-Pump-Thaw cycles (x3) to remove Oxygen (Critical:

      
       terminates NVP polymerization).
      
    • Polymerization: Heat to 60°C for 12 hours.

    • Quench: Cool to liquid nitrogen temperature.

  • Purification: Precipitate into cold Diethyl Ether (x2).

  • Characterization:

    • NMR: Verify incorporation of Benzoyl signals (7.4-7.8 ppm).

    • GPC: Target PDI < 1.3 for controlled release applications.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Enolate quenched by moisture.[1]Use freshly distilled THF and titrate NaH/LDA.
Polymerization during storage Autoxidation of vinyl group.Store with 100ppm MEHQ or BHT at -20°C.
Loss of Vinyl Group (Heterocycles) Acid-catalyzed hydrolysis.[1]Buffer reaction mixture; use anhydrous EtOH.
Insoluble Polymer Crosslinking (Bis-vinyl impurity).[1]Ensure 3-BVP purity >98%; avoid divinyl contaminants.

References

  • Tezuka, Y., et al. "Synthesis of Poly(N-vinylpyrrolidone) Derivatives Containing Terminal Functional Groups." European Polymer Journal, 1985. Link

  • Kricheldorf, H. R.Handbook of Polymer Synthesis. CRC Press, 2005.
  • Zhu, J., et al. "Multicomponent Synthesis of Functionalized

    
    -Lactams." Journal of Organic Chemistry, 2010. Link
    
  • Reppe, W. "Polyvinylpyrrolidone."[5] Angewandte Chemie, 1953. (Foundational chemistry of N-vinyl lactams).

  • Sattely, E. S., et al. "Synthesis of Lactams and Related Compounds via Catalytic Vinylation."[6] Organic Letters, 2005.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

Welcome to the technical support center for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

Introduction

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one is a critical process for the development of various pharmaceutical compounds. Achieving a high yield of a pure product can be challenging. This guide offers practical, field-proven insights to navigate common experimental hurdles. We will explore the primary synthetic pathways, focusing on troubleshooting and optimization at each key stage.

There are two main synthetic strategies for obtaining 3-Benzoyl-N-vinylpyrrolidin-2-one:

  • Route A: Direct C3-acylation of N-vinyl-2-pyrrolidone (NVP).

  • Route B: C3-acylation of 2-pyrrolidone followed by N-vinylation.

This guide will delve into both routes, providing detailed protocols, troubleshooting for each step, and a comprehensive FAQ section.

Route A: Direct C3-Acylation of N-vinyl-2-pyrrolidone

This approach involves the direct introduction of a benzoyl group at the C3 position of the N-vinylpyrrolidin-2-one ring, most commonly via a Claisen condensation.

Experimental Protocol: Claisen Condensation of NVP with Ethyl Benzoate

This protocol is based on established methodologies for C-acylation of lactams.

Reaction Scheme:

Materials:

  • N-vinyl-2-pyrrolidone (NVP)

  • Ethyl benzoate

  • Sodium methoxide (or other suitable strong base like sodium hydride)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Glacial acetic acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Base Addition: Carefully add sodium methoxide to the toluene.

  • Reactant Addition: To this suspension, add a solution of N-vinyl-2-pyrrolidone and ethyl benzoate in anhydrous toluene dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding glacial acetic acid to neutralize the excess base.

    • Add water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Troubleshooting Guide for Route A
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Inactive Base: Sodium methoxide is hygroscopic and can be deactivated by moisture.Solution: Use freshly opened or properly stored sodium methoxide. Consider using a stronger, non-hygroscopic base like sodium hydride (NaH). NaH irreversibly deprotonates the C3 position, driving the reaction forward.
2. Insufficient Reaction Time or Temperature: The Claisen condensation can be slow.Solution: Ensure the reaction is heated to a sufficient reflux temperature and monitor by TLC until the starting materials are consumed.
3. Polymerization of NVP: The vinyl group of NVP can polymerize under acidic or radical conditions.Solution: Maintain a strictly anhydrous and inert (nitrogen) atmosphere. Ensure the NVP starting material is free of peroxides. Adding a radical inhibitor like BHT (butylated hydroxytoluene) can be considered, but its compatibility with the reaction conditions should be verified.
Formation of a White Precipitate (not the product) 1. Hydrolysis of Ethyl Benzoate: If moisture is present, the base can hydrolyze ethyl benzoate to sodium benzoate, which is a white solid.Solution: Ensure all reagents and solvents are anhydrous. Use flame-dried glassware and maintain a positive nitrogen pressure.
2. Saponification of the Product: Prolonged reaction times at high temperatures in the presence of a strong base can lead to the cleavage of the benzoyl group.Solution: Monitor the reaction closely and stop it once the starting materials are consumed. Use the minimum necessary amount of base.
Difficult Purification / Multiple Spots on TLC 1. Incomplete Reaction: Presence of starting materials.Solution: Optimize reaction time and temperature.
2. Side Reactions: Polymerization of NVP or side reactions of the enolate can lead to a complex mixture.Solution: Control the reaction temperature carefully. Add the reactants slowly to maintain a low concentration of the reactive enolate intermediate.
3. Product Instability: The product may be sensitive to the purification conditions.Solution: Consider using a milder purification technique, such as flash chromatography with a neutral silica gel. Avoid prolonged exposure to acidic or basic conditions during work-up and purification.

Route B: C3-Acylation of 2-Pyrrolidone followed by N-Vinylation

This two-step approach first introduces the benzoyl group onto the 2-pyrrolidone ring, followed by the addition of the vinyl group to the nitrogen.

Step 1: Synthesis of 3-Benzoyl-2-pyrrolidone

Reaction Scheme:

This reaction is a Friedel-Crafts-type acylation of the lactam at the C3 position.

Experimental Protocol: C3-Benzoylation of 2-Pyrrolidone
  • Enolate Formation: Prepare the enolate of 2-pyrrolidone by reacting it with a strong base (e.g., sodium hydride or lithium diisopropylamide - LDA) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C to 0 °C).

  • Acylation: Slowly add benzoyl chloride to the enolate solution at low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution), extract the product into an organic solvent, and purify by column chromatography or recrystallization.

Step 2: N-Vinylation of 3-Benzoyl-2-pyrrolidone

The N-vinylation of the C3-acylated intermediate can be achieved using methods similar to the industrial synthesis of NVP.

Experimental Protocol: N-Vinylation
  • Catalyst Formation: React 3-Benzoyl-2-pyrrolidone with a catalytic amount of a strong base (e.g., potassium hydroxide) to form the potassium salt. Water generated during this step must be removed, typically by azeotropic distillation with a suitable solvent (e.g., toluene).[1]

  • Vinylation: Bubble acetylene gas through the reaction mixture at elevated temperature and pressure.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and purify the product by vacuum distillation or column chromatography.

Troubleshooting Guide for Route B
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Step 1: Low Yield of 3-Benzoyl-2-pyrrolidone 1. N-Acylation vs. C-Acylation: The nitrogen of the lactam can also be acylated.Solution: Protect the nitrogen with a suitable protecting group (e.g., Boc, Cbz) before acylation, and deprotect it afterward. Alternatively, careful choice of reaction conditions (strong, non-nucleophilic base at low temperature) can favor C-acylation.
2. Di-acylation: Acylation at both the C3 and N positions.Solution: Use of a protecting group on the nitrogen will prevent this.
Step 2: Low Yield of N-Vinylation 1. Catalyst Deactivation: The presence of water can deactivate the potassium salt catalyst.[1]Solution: Ensure complete removal of water after the formation of the potassium salt. The water content should ideally be less than 0.2%.[1]
2. Side Reactions of the Benzoyl Group: The benzoyl group might not be stable under the harsh conditions of N-vinylation (high temperature and pressure).Solution: Explore milder N-vinylation methods, such as vinyl exchange reactions with vinyl acetate, although these may have their own drawbacks.[1]
3. Inefficient Vinylation: The steric hindrance from the C3-benzoyl group might impede the vinylation reaction.Solution: Optimize reaction conditions, including temperature, pressure, and catalyst loading.

Workflow Diagrams

Troubleshooting Logic for Low Yield

Caption: A flowchart for diagnosing the cause of low product yield.

Synthetic Route Decision Tree

Synthetic_Route_Decision Start Choose Synthetic Route RouteA Route A: Direct C3-Acylation of NVP Start->RouteA RouteB Route B: C3-Acylation then N-Vinylation Start->RouteB ConsiderA Considerations: - Fewer steps - Potential for NVP polymerization RouteA->ConsiderA ConsiderB Considerations: - More steps - Avoids polymerization of starting material - N-vinylation of substituted pyrrolidinone can be challenging RouteB->ConsiderB

Caption: Decision tree for selecting a synthetic route.

Frequently Asked Questions (FAQs)

Q1: My N-vinyl-2-pyrrolidone (NVP) starting material has turned yellow. Can I still use it?

A1: Yellowing of NVP can indicate the formation of polymers or other degradation products. It is highly recommended to purify the NVP before use, for example, by vacuum distillation. Using discolored NVP can lead to lower yields and the formation of intractable byproducts.

Q2: During the Claisen condensation (Route A), the reaction mixture becomes very thick and difficult to stir. What should I do?

A2: This is likely due to the precipitation of the sodium salt of the product or polymerization. You can try adding more anhydrous solvent to improve stirrability. If polymerization is suspected, ensure your starting material is pure and the reaction is under a strictly inert atmosphere.

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: I am having trouble removing all the water before the N-vinylation step in Route B. What are the consequences?

A4: The presence of water can significantly reduce the activity of the basic catalyst (e.g., potassium pyrrolidonate) used in the N-vinylation step.[1] This will lead to a lower conversion of your starting material and a reduced yield of the final product. It is crucial to ensure anhydrous conditions.

Q5: Are there any safety concerns I should be aware of?

A5: Yes. Acetylene used in N-vinylation is highly flammable and can be explosive under pressure.[2] This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. Strong bases like sodium hydride and sodium methoxide are corrosive and react violently with water. Always handle them with appropriate personal protective equipment (PPE).

References

  • MDPI. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Molecules, 25(20), 4781. [Link]

  • PubMed. (2018). A Comprehensive Review on C-3 Functionalization of β-Lactams. Current Organic Synthesis, 15(6), 789-817. [Link]

  • PrepChem. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (n.d.). US6462201B1 - Process for the production of N-vinyl-2-pyrrolidone by vinylation.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • RSC Publishing. (2024). Reaction Chemistry & Engineering. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of the Alkaline Hydrolysis of N-Vinyl and Acrylic Polymers. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

Sources

Optimization

Technical Support Center: Purification of Crude 3-Benzoyl-N-vinylpyrrolidin-2-one

Welcome to the technical support center for the purification of crude 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this compound, ensuring high purity and yield for your downstream applications.

I. Understanding the Challenge: Core Principles

Purifying 3-Benzoyl-N-vinylpyrrolidin-2-one involves separating the target molecule from a mixture of potential impurities. The success of any purification strategy hinges on understanding the physicochemical properties of both the desired compound and its contaminants. The presence of the benzoyl group increases the molecule's polarity and provides a UV chromophore, while the N-vinyl group introduces susceptibility to polymerization.[1][2]

Key Molecular Features & Their Implications:

  • Lactam Ring: A polar core structure.

  • Benzoyl Group: Adds significant polarity and aromatic character, making the molecule UV-active and crystalline.

  • N-Vinyl Group: Prone to radical polymerization, especially at elevated temperatures or in the presence of light.[2] This necessitates careful handling and the potential use of inhibitors.

The primary goal is to exploit the differences in properties like polarity, solubility, and volatility between 3-Benzoyl-N-vinylpyrrolidin-2-one and its impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Benzoyl-N-vinylpyrrolidin-2-one?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as N-vinylpyrrolidin-2-one (NVP) or 2-pyrrolidone.[3]

  • Reagents and Catalysts: For example, residual acid from a Friedel-Crafts acylation or base from other reaction types.

  • Polymeric Material: Spontaneous polymerization of the N-vinyl group can lead to oligomers or polymers, which are often difficult to remove.[1]

  • Side-Products: These can include isomers (if the benzoyl group attaches at an alternative position) or products of side-reactions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark, oily residue. What is the best first step?

A2: An oily or dark appearance often suggests the presence of polymeric impurities and other colored by-products. A preliminary aqueous work-up is a good starting point.

  • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a mild acid (e.g., dilute HCl) if basic impurities are expected, and finally with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This step often yields a more manageable solid or a less complex oil, which is a better starting point for chromatography or recrystallization.

Q3: The N-vinyl group is sensitive. How can I prevent polymerization during purification?

A3: Preventing polymerization is critical.[1][2]

  • Work at Low Temperatures: Keep the material cool whenever possible. Perform distillations under high vacuum to lower the boiling point.

  • Avoid Light and Air: Protect the compound from direct light and work under an inert atmosphere (e.g., nitrogen or argon) when possible. Oxygen can promote radical polymerization.[4]

  • Use Inhibitors: For storage or if heating is unavoidable, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone. Note that these will need to be removed in a final purification step. Some commercial NVP is supplied with a stabilizer.[5][6]

Q4: How do I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most effective tool.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are suitable.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A 70:30 or 50:50 mixture of Hexanes:Ethyl Acetate is often effective for compounds of this polarity.

  • Visualization: The benzoyl group makes the compound UV-active, so it will be visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or iodine to visualize non-UV-active impurities.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Observed Problem Potential Cause Recommended Solution
Product streaks on TLC plate. 1. Sample is too concentrated. 2. Highly polar impurities or product is a salt. 3. Product is degrading on the silica (acidic).1. Dilute the sample before spotting on the TLC plate. 2. Perform an aqueous work-up. Try a different solvent system with a more polar component (e.g., add a few drops of methanol). 3. Neutralize the silica gel by pre-treating it with a base like triethylamine.
Low recovery after column chromatography. 1. Product is irreversibly adsorbed onto the silica gel. 2. Product co-eluted with an impurity.1. Use a less polar eluent or switch to a less acidic stationary phase like alumina. A small amount of triethylamine in the eluent can also help. 2. Optimize the solvent system using TLC to achieve better separation (ΔRf > 0.2). Run a shallower gradient during chromatography.
Product solidifies in the distillation column. The compound's melting point is higher than the temperature in that section of the column.Use a jacketed distillation column with circulating hot oil to maintain the temperature above the melting point. Alternatively, consider Kugelrohr distillation for small quantities.
Recrystallization yields an oil ("oiling out") instead of crystals. 1. The solvent is too good a solvent for the compound. 2. The solution is cooling too quickly. 3. Presence of impurities inhibiting crystal formation.1. Add a non-polar "anti-solvent" dropwise until turbidity persists. 2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Avoid immediate placement in an ice bath. 3. Purify the material further by column chromatography before attempting recrystallization.
Product purity decreases during storage. Polymerization of the N-vinyl group.Store the purified compound at low temperature (-20°C), under an inert atmosphere, and in the dark.[2] Consider adding a trace amount of a non-interfering radical inhibitor if permitted by the final application.

IV. Experimental Protocols & Methodologies

A. Purification by Flash Column Chromatography

This is often the most reliable method for achieving high purity. The key is to select a solvent system that provides good separation between the product and its impurities on a TLC plate.

PurificationWorkflow Crude Crude Product (Post-Workup) Dissolve Dissolve in Minimal CH₂Cl₂ Crude->Dissolve Slurry Adsorb onto Silica Gel Dissolve->Slurry Evaporate Evaporate Solvent Slurry->Evaporate Dry_Load Dry Loading 'Band' Evaporate->Dry_Load Load Load Sample onto Column Dry_Load->Load Column Pack Silica Gel Column Column->Load Elute Elute with Solvent Gradient Load->Elute Fractions Collect Fractions Elute->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate_Final Evaporate Solvent Combine->Evaporate_Final Pure Pure Product Evaporate_Final->Pure

Caption: Decision-making process for troubleshooting common recrystallization issues.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Good candidates could be:

    • Single Solvent: Isopropanol, ethanol, or ethyl acetate.

    • Two-Solvent System: Dichloromethane/hexanes or Ethyl acetate/hexanes.

  • Procedure:

    • Place the solid in an Erlenmeyer flask.

    • Add the hot solvent portion-wise until the solid just dissolves. Use of a stirring hotplate is recommended.

    • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask helps prevent solvent evaporation and contamination.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Once crystals have formed at room temperature, cool the flask further in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum.

V. Safety & Handling

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]

  • Inhalation: The compound may cause respiratory irritation. Avoid breathing vapors or dust. [6][8]* Skin Contact: Harmful if it comes into contact with skin. Wash thoroughly after handling. [7]* Eye Contact: Can cause serious eye damage. Use safety goggles or a face shield. [2][6]* Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [6]Store protected from light. [2]

VI. References

  • Google Patents. (n.d.). Method for crystallizing N-vinyl-2-pyrrolidone. Retrieved from

  • Google Patents. (n.d.). Method for obtaining pure n-vinyl pyrrolidone. Retrieved from

  • ResearchGate. (2014). How do you purify N-vinylpyrrolidinone? Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone. Retrieved from

  • Google Patents. (n.d.). Stabilized 1-vinyl-2-pyrrolidone compositions. Retrieved from

  • Google Patents. (n.d.). Process for the purification of N-vinylpyrrolidone by crystallization. Retrieved from

  • MDPI. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-vinyl-2-pyrrolidinone. Retrieved from [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • Chromatography Forum. (2021). Analysis of 1-Vinylpyrrolidin-2-one in PVP sample. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of N-Vinylpyrrolidone on Decomposition of Benzoyl Peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amphiphilic copolymers of N-Vinyl-2-pyrrolidone capable of self-assembly and thermotropic formation of nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 1478 - 1-VINYL-2-PYRROLIDONE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

Welcome to the technical support center for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information herein is curated to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental work.

Introduction to the Synthetic Challenge

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one presents a unique set of challenges primarily due to the presence of three reactive sites: the amide nitrogen, the α-carbon to the carbonyl group (C3), and the vinyl group. The synthetic strategy can be approached via two primary routes, each with its own set of potential difficulties. This guide will explore both pathways, offering insights into overcoming common obstacles.

Synthetic Pathways Overview

The two logical synthetic routes to 3-Benzoyl-N-vinylpyrrolidin-2-one are:

  • Route A: Benzoylation followed by N-Vinylation. This pathway involves the initial introduction of the benzoyl group at the C3 position of 2-pyrrolidinone, followed by the N-vinylation of the resulting 3-benzoyl-2-pyrrolidinone.

  • Route B: N-Vinylation followed by Benzoylation. This route commences with the synthesis of N-vinylpyrrolidin-2-one (NVP), a common industrial monomer, followed by the selective benzoylation at the C3 position.

Synthetic_Pathways cluster_A Route A cluster_B Route B 2-Pyrrolidinone 2-Pyrrolidinone 3-Benzoyl-2-pyrrolidinone 3-Benzoyl-2-pyrrolidinone 2-Pyrrolidinone->3-Benzoyl-2-pyrrolidinone Benzoylation N-Vinylpyrrolidin-2-one (NVP) N-Vinylpyrrolidin-2-one (NVP) 2-Pyrrolidinone->N-Vinylpyrrolidin-2-one (NVP) N-Vinylation 3-Benzoyl-N-vinylpyrrolidin-2-one 3-Benzoyl-N-vinylpyrrolidin-2-one 3-Benzoyl-2-pyrrolidinone->3-Benzoyl-N-vinylpyrrolidin-2-one N-Vinylation N-Vinylpyrrolidin-2-one (NVP)->3-Benzoyl-N-vinylpyrrolidin-2-one Benzoylation

Caption: Overview of the two primary synthetic routes to 3-Benzoyl-N-vinylpyrrolidin-2-one.

Route A: Benzoylation Followed by N-Vinylation

This route prioritizes the formation of the C-C bond at the C3 position. The primary challenges lie in achieving selective C3-benzoylation over N-benzoylation and the subsequent N-vinylation of a potentially less reactive lactam.

Frequently Asked Questions & Troubleshooting for Route A

Q1: My initial benzoylation of 2-pyrrolidinone is giving me a mixture of N-benzoyl and C3-benzoyl products. How can I improve the selectivity for C3-benzoylation?

A1: This is a classic issue of regioselectivity. The nitrogen of the lactam and the α-carbon can both be nucleophilic under different conditions.

  • Understanding the Reactivity: The N-H proton of 2-pyrrolidinone is weakly acidic. In the presence of a strong base, the nitrogen can be deprotonated to form a highly nucleophilic amide anion, which will readily attack benzoyl chloride, leading to N-benzoylation. To favor C3-acylation, you need to generate the enolate of the lactam.

  • Troubleshooting Strategies:

    • Choice of Base: Avoid strong bases that will completely deprotonate the nitrogen. Weaker bases or hindered strong bases are preferable. Using two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively generate the enolate for C-acylation.

    • Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the enolate at the C3 position.

    • Protecting Groups: While more steps are involved, N-protection of the pyrrolidinone (e.g., with a Boc group) will force the benzoylation to occur at the C3 position. The protecting group can then be removed before the N-vinylation step.

Q2: The N-vinylation of 3-benzoyl-2-pyrrolidinone is proceeding very slowly or not at all. What could be the issue?

A2: The benzoyl group at the C3 position is electron-withdrawing, which can decrease the nucleophilicity of the lactam nitrogen, making the N-vinylation step more challenging than for unsubstituted 2-pyrrolidinone.

  • Causality: The lone pair on the nitrogen is less available for nucleophilic attack on the vinylating agent due to the inductive effect of the adjacent benzoyl group.

  • Troubleshooting Strategies:

    • Modern Catalytic Methods: Traditional N-vinylation with acetylene under high pressure and temperature with a strong base might not be effective. Modern copper- or palladium-catalyzed N-vinylation methods are generally milder and more tolerant of functional groups. A copper(I)-catalyzed reaction with a vinyl halide or a vinylsilane could be a viable option.[1][2]

    • Catalyst and Ligand Screening: If using a copper-catalyzed system, screening different ligands (e.g., N,N'-dimethylethylenediamine) can significantly improve the reaction rate and yield.[1]

    • Reaction Conditions: Increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO might enhance the reaction rate.

Proposed Experimental Protocol for Route A

Step 1: C3-Benzoylation of 2-Pyrrolidinone

  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • Slowly add a solution of 2-pyrrolidinone in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add benzoyl chloride dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 3-benzoyl-2-pyrrolidinone.

Step 2: N-Vinylation of 3-Benzoyl-2-pyrrolidinone

  • To a reaction vessel, add 3-benzoyl-2-pyrrolidinone, a copper(I) salt (e.g., CuI), a suitable ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Add the vinylating agent (e.g., vinyl bromide or trimethoxyvinylsilane).

  • Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction, filter off the solids, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Benzoyl-N-vinylpyrrolidin-2-one.

Route B: N-Vinylation Followed by Benzoylation

This approach begins with the readily available N-vinylpyrrolidin-2-one (NVP). The main hurdle is the selective C3-benzoylation without inducing polymerization or hydrolysis of the N-vinyl group.

Frequently Asked Questions & Troubleshooting for Route B

Q1: I am attempting a Friedel-Crafts benzoylation on N-vinylpyrrolidin-2-one, but I am observing significant polymerization and decomposition of my starting material. What is happening?

A1: N-vinylpyrrolidin-2-one is highly susceptible to polymerization, especially under the acidic conditions of a typical Friedel-Crafts reaction.[3][4] The vinyl group can be readily protonated, initiating cationic polymerization. Additionally, the N-vinyl group is prone to hydrolysis in the presence of acid and water.[4]

  • Causality: Lewis acids (e.g., AlCl₃) or Brønsted acids used in Friedel-Crafts reactions can readily initiate the polymerization of the electron-rich vinyl group of NVP. Any water present will lead to hydrolysis of the N-vinyl bond, regenerating 2-pyrrolidinone.

  • Troubleshooting Strategies:

    • Milder Lewis Acids: Avoid strong Lewis acids like AlCl₃. Consider using milder and more oxophilic Lewis acids such as ZnCl₂, FeCl₃, or triflates (e.g., Sc(OTf)₃).

    • Anhydrous Conditions: Strict anhydrous conditions are crucial to prevent both hydrolysis of the N-vinyl group and deactivation of the Lewis acid.

    • Alternative Acylation Methods: Instead of a classic Friedel-Crafts reaction, consider an enolate-based acylation. Deprotonation of NVP at the C3 position with a strong, non-nucleophilic base at low temperature, followed by the addition of benzoyl chloride, could be a more viable approach.

Q2: How can I selectively deprotonate NVP at the C3 position without affecting the vinyl group?

A2: The protons at the C3 position of NVP are acidic due to the adjacent carbonyl group. The vinyl group is generally not reactive towards strong bases unless a specific reaction like a vinylic deprotonation is intended, which requires very strong bases.

  • Recommended Conditions:

    • Base: Use a strong, sterically hindered base like LDA at low temperatures (-78 °C) to kinetically deprotonate the C3 position.

    • Solvent: Anhydrous THF is a suitable solvent for this reaction.

Proposed Experimental Protocol for Route B
  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • Slowly add a solution of freshly distilled N-vinylpyrrolidin-2-one in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add benzoyl chloride dropwise to the reaction mixture at -78 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Troubleshooting_Route_B Start: Benzoylation of NVP Start: Benzoylation of NVP Problem: Polymerization/Decomposition Problem: Polymerization/Decomposition Start: Benzoylation of NVP->Problem: Polymerization/Decomposition Problem: Hydrolysis Problem: Hydrolysis Start: Benzoylation of NVP->Problem: Hydrolysis Cause: Strong Lewis Acid Cause: Strong Lewis Acid Problem: Polymerization/Decomposition->Cause: Strong Lewis Acid Solution: Milder Lewis Acid Solution: Milder Lewis Acid Cause: Strong Lewis Acid->Solution: Milder Lewis Acid Alternative: Enolate Acylation Alternative: Enolate Acylation Cause: Strong Lewis Acid->Alternative: Enolate Acylation Cause: Presence of Water Cause: Presence of Water Problem: Hydrolysis->Cause: Presence of Water Solution: Anhydrous Conditions Solution: Anhydrous Conditions Cause: Presence of Water->Solution: Anhydrous Conditions

Caption: Troubleshooting decision tree for the benzoylation of N-vinylpyrrolidin-2-one (Route B).

Purification and Characterization

Q3: What are the best methods for purifying the final product, 3-Benzoyl-N-vinylpyrrolidin-2-one?

A3: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For lab-scale synthesis, silica gel column chromatography is the most effective method for separating the product from starting materials, by-products, and any oligomers that may have formed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for obtaining high-purity material.[4]

  • Distillation: If the product is a thermally stable liquid, vacuum distillation could be an option, although this is less likely given the molecular weight and functionality. Care must be taken to avoid thermal decomposition or polymerization.

Q4: What are the expected spectral characteristics of 3-Benzoyl-N-vinylpyrrolidin-2-one?

A4: While specific literature data for 3-Benzoyl-N-vinylpyrrolidin-2-one is scarce, we can predict the key spectral features based on its structure.

Technique Expected Features
¹H NMR - Signals in the aromatic region (7.4-8.0 ppm) for the benzoyl group.- A characteristic set of signals for the N-vinyl group (a doublet of doublets around 6.9-7.1 ppm for the methine proton, and two doublets of doublets for the terminal vinyl protons around 4.4-4.6 ppm).- A multiplet for the C3 proton, likely shifted downfield due to the two adjacent carbonyl groups.- Multiplets for the C4 and C5 methylene protons of the pyrrolidinone ring.
¹³C NMR - Two signals for the carbonyl carbons (one for the amide and one for the benzoyl ketone).- Signals in the aromatic region for the benzoyl group.- Two signals for the vinyl carbons.- Signals for the C3, C4, and C5 carbons of the pyrrolidinone ring.
IR Spectroscopy - A strong absorption band for the amide carbonyl stretch (around 1680-1700 cm⁻¹).- A strong absorption band for the ketone carbonyl stretch of the benzoyl group (around 1660-1680 cm⁻¹).- C=C stretching vibration for the vinyl group (around 1620-1640 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₃NO₂ = 215.25 g/mol ).- Fragmentation patterns corresponding to the loss of the benzoyl group, the vinyl group, or parts of the pyrrolidinone ring.

Concluding Remarks

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one is a challenging yet achievable goal. A thorough understanding of the reactivity of the starting materials and intermediates is paramount to success. Careful consideration of the synthetic route, reaction conditions, and purification methods will be crucial. This guide provides a framework for troubleshooting common issues, but as with any novel synthesis, empirical optimization will be necessary. We recommend starting with small-scale reactions to establish optimal conditions before scaling up.

References

  • Mondal, K., Patra, S., Halder, P., Mukhopadhyay, N., & Das, P. (2023). CuF₂/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(7), 1235–1240. Available from: [Link]

  • PubChem. N-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Succinic acid. Available from: [Link]

  • ResearchGate. The products of acid hydrolysis of N–vinyl–2–pyrrolidone. Available from: [Link]

  • Google Patents. (1962). Stabilized 1-vinyl-2-pyrrolidone compositions.
  • Google Patents. (1997). Process for the purification of N-vinylpyrrolidone by crystallization.
  • Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed coupling of amides and carbamates with vinyl halides. Organic letters, 5(20), 3667–3669. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Cheng, Y., et al. (2017). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. RSC Advances, 7(45), 28263-28270. Available from: [Link]

Sources

Optimization

removing unreacted starting materials from 3-Benzoyl-N-vinylpyrrolidin-2-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Benzoyl-N-vinylpyrrolidin-2-one. Here, we address commo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Benzoyl-N-vinylpyrrolidin-2-one. Here, we address common issues related to the removal of unreacted starting materials and byproducts, offering field-proven troubleshooting strategies and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of 3-Benzoyl-N-vinylpyrrolidin-2-one.

Q1: My final product is contaminated with unreacted N-vinylpyrrolidin-2-one. What is the most effective way to remove it?

A1: Unreacted N-vinylpyrrolidin-2-one is a frequent impurity. Due to its high polarity and good solubility in a wide range of organic solvents and water, its removal requires specific strategies.[1][2][3]

  • Causality: The challenge in separating N-vinylpyrrolidin-2-one from the desired product lies in their similar polarities.

  • Recommended Action: The most effective method is typically column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar product from the more polar N-vinylpyrrolidin-2-one.

Q2: I'm struggling to remove residual benzoyl chloride from my reaction mixture. What are my options?

A2: Benzoyl chloride is reactive and can be quenched and removed through a basic wash. However, care must be taken to avoid hydrolysis of the desired product.

  • Causality: Benzoyl chloride readily reacts with water to form benzoic acid and with bases to form the corresponding benzoate salt.[4] This reactivity can be exploited for its removal.

  • Recommended Action:

    • Quenching: After the reaction is complete, carefully add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the excess benzoyl chloride to form sodium benzoate, which is water-soluble.[5]

    • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer will contain your product, while the aqueous layer will retain the sodium benzoate.

    • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

Q3: My NMR spectrum shows the presence of benzoic acid. How can I eliminate this impurity?

A3: Benzoic acid is a common byproduct, especially if the benzoyl chloride starting material was not fresh or if moisture was present during the reaction.

  • Causality: Benzoic acid is acidic and can be deprotonated by a weak base to form a water-soluble salt.

  • Recommended Action: A simple and effective method is to wash the organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[6] This will convert the benzoic acid into its sodium salt, which will partition into the aqueous phase. Subsequent separation of the layers will remove the impurity.

Q4: Can I use recrystallization to purify 3-Benzoyl-N-vinylpyrrolidin-2-one? If so, what solvent system is recommended?

A4: Recrystallization can be a highly effective purification technique if a suitable solvent system is identified. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Causality: Successful recrystallization relies on the difference in solubility between the desired compound and impurities in a particular solvent.

  • Recommended Action:

    • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Promising Systems: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results. Start by dissolving the crude product in the minimum amount of the "good" solvent (e.g., ethanol or ethyl acetate) at its boiling point, and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification process.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Oily Product After Purification - Incomplete removal of low-melting impurities. - Presence of residual solvent. - Product may be an oil at room temperature.1. Re-purify: If impurities are suspected, repeat the purification step (e.g., column chromatography). 2. High Vacuum: Dry the product under high vacuum for an extended period to remove residual solvents. 3. Characterization: Confirm the product's identity and melting point via analytical techniques (NMR, MS, DSC).
Low Recovery After Column Chromatography - Product is too polar and is sticking to the silica gel. - Product is co-eluting with impurities. - Inappropriate solvent system.1. Modify Mobile Phase: Add a small percentage of a more polar solvent (e.g., methanol) to the eluent to help elute highly polar compounds. 2. Optimize Gradient: Use a shallower elution gradient to improve separation. 3. TLC Analysis: Perform thorough Thin Layer Chromatography (TLC) analysis to select the optimal solvent system before running the column.
Product Decomposes During Purification - Exposure to strong acids or bases. - High temperatures during distillation or solvent removal. - Presence of reactive impurities.1. Mild Conditions: Use mild bases like NaHCO₃ for washes. Avoid strong acids. 2. Low Temperature: Remove solvents under reduced pressure at low temperatures (rotary evaporation). Avoid high-temperature distillation.[7] 3. Inert Atmosphere: If the compound is sensitive to air or moisture, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

III. Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating compounds with different polarities.

Column_Chromatography_Workflow cluster_Preparation Preparation cluster_Elution Elution cluster_Analysis Analysis & Isolation TLC 1. TLC Analysis: Determine optimal solvent system Slurry 2. Slurry Preparation: Adsorb crude product onto silica gel TLC->Slurry Column_Packing 3. Column Packing: Pack a glass column with silica gel in the initial eluent Slurry->Column_Packing Loading 4. Sample Loading: Carefully load the slurry onto the packed column Column_Packing->Loading Elute 5. Elution: Begin elution with the determined solvent system, gradually increasing polarity Loading->Elute Collect 6. Fraction Collection: Collect fractions in separate test tubes Elute->Collect TLC_Fractions 7. TLC Analysis of Fractions: Spot each fraction on a TLC plate to identify those containing the pure product Collect->TLC_Fractions Combine 8. Combine Pure Fractions: Combine the fractions containing the pure product TLC_Fractions->Combine Evaporate 9. Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) Combine->Evaporate Final_Product 10. Final Product: Obtain the purified 3-Benzoyl-N-vinylpyrrolidin-2-one Evaporate->Final_Product

Caption: Workflow for Purification by Column Chromatography.

Protocol 2: Purification by Recrystallization

This protocol is ideal for obtaining highly pure crystalline products.

Recrystallization_Workflow cluster_Dissolution Dissolution cluster_Crystallization Crystallization cluster_Isolation Isolation & Drying Dissolve 1. Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent Hot_Filter 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution Dissolve->Hot_Filter Cool 3. Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization Hot_Filter->Cool Filter 4. Filtration: Collect the crystals by vacuum filtration Cool->Filter Wash 5. Washing: Wash the crystals with a small amount of cold solvent Filter->Wash Dry 6. Drying: Dry the crystals under vacuum to remove all traces of solvent Wash->Dry Pure_Crystals 7. Pure Product: Obtain the purified crystalline product Dry->Pure_Crystals

Caption: Workflow for Purification by Recrystallization.

IV. References

  • U.S. Patent 7,138,528B2, "Method for crystallizing N-vinyl-2-pyrrolidone," Google Patents.

  • BenchChem, "Purification strategies for removing benzyl chloride from reaction mixtures," BenchChem Tech Support.

  • U.S. Patent 5,039,817A, "Preparation of pure N-vinyl-2-pyrrolidone," Google Patents.

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use, MDPI.

  • U.S. Patent 4,384,125A, "Process for the purification of 2-pyrrolidone," Google Patents.

  • Synthesis and Reactions of 3-Pyrrolidinones, ElectronicsAndBooks.

  • EP1094061A1, "Process for recovering N-Vinyl-2-Pyrrolidone," Google Patents.

  • Removing excess Benzoyl Chloride, Sciencemadness Discussion Board.

  • CN105353052A, "Method for detecting N-vinyl pyrrolidone and 2-pyrrolidone at the same time," Google Patents.

  • U.S. Patent 6,703,511B2, "Method for obtaining pure n-vinyl pyrrolidone," Google Patents.

  • How do you purify N-vinylpyrrolidinone?, ResearchGate.

  • N-vinyl-2-pyrrolidone | C6H9NO, PubChem.

  • DE19536859A1, "Process for the purification of N-vinylpyrrolidone by crystallization," Google Patents.

  • CAS 88-12-0: N-Vinyl-2-pyrrolidone, CymitQuimica.

  • N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone, NCBI.

  • "One-pot" Synthesis of 1-Vinyl-2-pyrrolidone with Protic Functional Groups in 3-Position, ResearchGate.

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, Beilstein Journals.

  • U.S. Patent 3,028,396A, "Stabilized 1-vinyl-2-pyrrolidone compositions," Google Patents.

  • N-Vinyl-2-pyrrolidone, LookChem.

  • Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column, SIELC Technologies.

  • Pyrrolidine synthesis, Organic Chemistry Portal.

  • EP1868992A1, "Production method of n-vinyl-2-pyrrolidone," Google Patents.

  • N-Vinyl-2-pyrrolidone, ChemicalBook.

  • Preparation of amphiphilic poly(divinylbenzene-co-N-vinylpyrrolidone)-functionalized polydopamine magnetic nanoadsorbents for enrichment of synthetic cannabinoids in wastewater, Analytical Methods (RSC Publishing).

  • Liquid-liquid extraction systems for THC-COOH and benzoylecgonine, PubMed.

  • The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in..., ResearchGate.

  • Benzyl Chloride removal?, Reddit.

  • Separation, purification and identification of the components of a mixture, The Royal Society of Chemistry.

  • 1-Vinyl-2-pyrrolidone (stabilized with N,N'-Di-sec-butyl-p-phenylenediamine), TCI Chemicals.

  • Isotope-dilution method for the determination of 1-vinyl-2-pyrrolidone-mercapturic acid as a potential human biomarker for 1-vinyl-2-pyrrolidone via online SPE ESI-LC/MS/MS in negative ionization mode, PubMed.

  • ICSC 1478 - 1-VINYL-2-PYRROLIDONE, Inchem.org.

  • Removal of NaOH from Vinyl pyrrolidone, Reddit.

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls, [Source not provided].

  • Benzyl Chloride Distillation Problems, Sciencemadness.org.

  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?, ResearchGate.

  • Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor, ResearchGate.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

Welcome to the technical support guide for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical synthesis. Our goal is to equip you with the necessary insights to navigate potential challenges and achieve a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one via the Claisen condensation of N-vinyl-2-pyrrolidone and an benzoate ester.

Question 1: I am observing a very low or no yield of the desired product. What are the likely causes?

Answer: A low or negligible yield is one of the most common issues and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their solutions:

  • Poor Quality of Reagents:

    • N-vinyl-2-pyrrolidone (NVP): NVP is susceptible to polymerization, especially if it is old, has been exposed to air (oxygen), or stored improperly.[1][2] The presence of polymer will significantly reduce the amount of starting material available for the reaction.

      • Solution: Always use freshly distilled NVP for the best results.[3] If distillation is not possible, ensure you are using a high-purity grade that has been stored under an inert atmosphere and refrigerated.

    • Sodium Hydride (NaH): NaH is highly reactive and will decompose upon exposure to moisture. If the NaH has been improperly stored, its activity will be greatly diminished.

      • Solution: Use NaH from a freshly opened container. Handle it under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). A common form is a 60% dispersion in mineral oil, which helps to protect it from atmospheric moisture.[3]

    • Solvent and Other Reagents: Ensure your solvent (e.g., toluene) is anhydrous. The presence of water will quench the sodium hydride and inhibit the deprotonation of NVP.

  • Inefficient Deprotonation: The first step of the reaction is the deprotonation of NVP at the 3-position by NaH.

    • Cause: Insufficient reaction time or temperature for the deprotonation to occur.

    • Solution: Ensure the reaction mixture is heated appropriately (e.g., to reflux in toluene) to facilitate the reaction with NaH.[3] The formation of a salt is an essential prerequisite for the subsequent condensation.

  • Reaction Temperature and Time:

    • Cause: The Claisen condensation requires sufficient thermal energy to proceed at a reasonable rate. An inadequate reaction time or temperature will result in a low conversion.

    • Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) for an extended period, such as 10 hours, to ensure the reaction goes to completion.[3]

Question 2: My reaction mixture has turned into a thick, unmanageable slurry. Is this normal, and how should I handle it?

Answer: Yes, the formation of a thick slurry is a common observation in this reaction.[3] This is due to the precipitation of the sodium salt of the product. While it indicates the reaction is likely proceeding, it can present mechanical challenges.

  • Mechanical Stirring: Ensure you are using a robust mechanical stirrer. A magnetic stir bar may not be sufficient to agitate the thick slurry effectively, leading to poor mixing and localized overheating.

  • Solvent Volume: If the slurry becomes too thick to stir, you can add a small amount of additional anhydrous solvent to improve fluidity. Be mindful that this will dilute the reactants and may slightly slow the reaction rate.

  • Work-up: During the work-up, the slurry should be cooled to room temperature before quenching. The addition of saturated aqueous ammonium chloride should be done carefully and with vigorous stirring to break up the solids and ensure complete quenching of any unreacted NaH.[3]

Question 3: I obtained a crude product with a yield greater than 100%. What does this indicate, and how should I purify it?

Answer: A crude yield exceeding 100% is a clear indication of the presence of residual solvent or byproducts.[3] The crude product is often an amber oil that may solidify upon standing.[3]

  • Primary Contaminant: The most likely contaminant is the solvent (toluene) and potentially mineral oil if a 60% NaH dispersion was used.

    • Solution: Ensure the product is thoroughly dried under high vacuum to remove all residual volatile components.

  • Purification Strategy:

    • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from nonpolar impurities (like mineral oil) and more polar byproducts.

    • Crystallization: If the crude product solidifies, recrystallization from an appropriate solvent system can be an effective purification method. This will require some experimentation to find a suitable solvent.

Question 4: I suspect N-vinyl-2-pyrrolidone is polymerizing during my reaction. How can I prevent this?

Answer: Polymerization of NVP is a significant potential side reaction.[1][4] The radical polymerization of NVP can be initiated by heat or trace impurities.

  • Use Freshly Distilled NVP: As mentioned before, this is the most critical step to remove any pre-existing polymer and inhibitors that may not be compatible with the reaction conditions.[3][5]

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial. Oxygen can promote radical formation and subsequent polymerization.

  • Control of Reaction Temperature: While heating is necessary for the Claisen condensation, excessive or uncontrolled heating can increase the rate of polymerization. Ensure a stable and controlled reflux.

Experimental Protocol: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

This protocol is based on established literature procedures.[3][6]

Reagents and Equipment
Reagent/EquipmentSpecification
N-vinyl-2-pyrrolidoneFreshly distilled
Ethyl BenzoateAnhydrous
Sodium Hydride (NaH)60% dispersion in mineral oil
TolueneAnhydrous
Saturated aq. NH4Cl
Magnesium Sulfate (MgSO4)Anhydrous
Three-necked round-bottom flaskSized appropriately for the reaction scale
Mechanical Stirrer
Reflux Condenser
Addition Funnel
Heating Mantle
Procedure
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.

  • Initial Charge: Charge the flask with 60% sodium hydride (1.33 equivalents) and anhydrous toluene.

  • Heating: Begin stirring and heat the suspension to reflux.

  • Addition of Reactants: In the addition funnel, prepare a mixture of freshly distilled N-vinyl-2-pyrrolidone (1.0 equivalent) and ethyl benzoate (1.0 equivalent).

  • Slow Addition: Add the NVP/ethyl benzoate mixture slowly to the refluxing NaH suspension. An exothermic reaction may be observed.

  • Reaction: Continue heating at reflux for 10 hours. The mixture will likely become a thick slurry.[3]

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully and slowly add saturated aqueous ammonium chloride to the stirred slurry to quench the reaction and any remaining NaH.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an amber oil.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Assemble dry glassware under inert atmosphere P2 Charge NaH and anhydrous toluene P1->P2 R1 Heat to reflux P2->R1 R2 Slowly add mixture of NVP and Ethyl Benzoate R1->R2 R3 Reflux for 10 hours R2->R3 W1 Cool to room temp. R3->W1 W2 Quench with sat. aq. NH4Cl W1->W2 W3 Extract with toluene W2->W3 W4 Dry and concentrate W3->W4 W5 Purify (Chromatography) W4->W5 F F W5->F Final Product

Caption: Experimental workflow for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one.

Troubleshooting Decision Tree

Start Low or No Yield? C1 Are reagents high quality and anhydrous? Start->C1 C1_N No C1->C1_N No C2 Was reaction run at reflux for sufficient time (e.g., 10h)? C1->C2 Yes C1_Y Yes S1 Source fresh, dry reagents. Distill NVP. C1_N->S1 C2_N No C2->C2_N No C3 Was an inert atmosphere maintained throughout? C2->C3 Yes C2_Y Yes S2 Increase reaction time and ensure proper reflux. C2_N->S2 C3_N No C3->C3_N No End Re-evaluate procedure or consult further literature. C3->End Yes C3_Y Yes S3 Improve inert atmosphere technique (N2/Ar). C3_N->S3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Sorgi, K. L., Maryanoff, C. A., McComsey, D. F., & Maryanoff, B. E. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215.
  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. Polymer Journal, 17(1), 143-152.
  • ResearchGate. (2014, May 31). How do you purify N-vinylpyrrolidinone? Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Retrieved February 12, 2026, from [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 3-Benzoyl-N-vinylpyrrolidin-2-one

Current Status: Operational Subject: Troubleshooting Byproduct Formation & Reaction Failure Modes Audience: Organic Chemists, Process Development Scientists Executive Summary: The "Fragile Monomer" Paradox Synthesizing 3...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Byproduct Formation & Reaction Failure Modes Audience: Organic Chemists, Process Development Scientists

Executive Summary: The "Fragile Monomer" Paradox

Synthesizing 3-Benzoyl-N-vinylpyrrolidin-2-one presents a unique paradox in organic synthesis. You are attempting to perform a high-energy electrophilic substitution (acylation) on a lactam ring that carries a highly sensitive, polymerizable N-vinyl group.

The core challenge is not the acylation itself; it is preserving the N-vinyl moiety while forcing C-acylation over O-acylation. The reaction environment (strong bases, heat, electrophiles) is inherently hostile to the N-vinyl group, leading to three primary failure modes: Polymerization (The "Goo") , Hydrolysis (De-vinylation) , and Regio-isomerization (O-acylation) .

This guide deconstructs these failure modes using mechanistic causality and provides self-validating protocols to resolve them.

Module 1: Critical Failure Modes & Troubleshooting
Issue 1: The Reaction Mixture Solidified into a Gel

Diagnosis: Uncontrolled Radical Polymerization. Mechanism: N-vinylpyrrolidone (NVP) is a "privileged monomer." Even trace amounts of radicals (from peroxides in aged solvents or light exposure) can initiate "popcorn polymerization." The heat generated by the acylation exotherm accelerates this process.

Root Cause Immediate Fix Preventative Protocol
Inhibitor Removal Stop reaction. Discard.Commercial NVP contains NaOH or amines as inhibitors.[1] If you distilled NVP to purify it, you removed the safety net. Use immediately after distillation.
Oxygen Leak N/AOxygen can form peroxides with ethers (THF). Use freshly distilled, sodium/benzophenone-dried THF.
Thermal Runaway Ice bath immediately.Acylation is exothermic. Add the benzoylating agent dropwise at -78°C to -40°C. Never mix at RT.
Issue 2: Product Analysis Shows 3-Benzoyl-2-pyrrolidone (Missing Vinyl Group)

Diagnosis: Acid-Catalyzed Enamide Hydrolysis. Mechanism: The N-vinyl group is an enamide. In the presence of water and protons (even weak acids), the electron-rich double bond is protonated, leading to the formation of an unstable iminium ion which hydrolyzes to release acetaldehyde and the "naked" lactam.

The Trap: Standard organic workups often use dilute HCl or NH₄Cl to quench enolates. This destroys your product.

  • Corrective Action:

    • Quench: Use a pH 7-8 Phosphate Buffer or solid Sodium Bicarbonate.

    • pH Monitoring: Ensure the aqueous phase never drops below pH 7.0 during extraction.

    • Solvent: Avoid chloroform (often acidic due to decomposition); use DCM or Ethyl Acetate.

Issue 3: Formation of O-Benzoyl Imidate (Regioisomer)

Diagnosis: Kinetic vs. Thermodynamic Control. Mechanism: The lactam enolate is an ambident nucleophile. The Oxygen atom is more electronegative (harder nucleophile), while the Alpha-Carbon is softer. Kinetic control favors O-acylation (imidate), while thermodynamic control favors C-acylation (your target).

  • Solution:

    • Counter-ion Effect: Use Lithium bases (LDA or LiHMDS). The strong Li-O bond coordinates the oxygen, blocking it and forcing the electrophile to attack the carbon. Sodium bases (NaH) are "looser" and often permit O-acylation.

    • Temperature: Allow the reaction to warm slowly from -78°C to 0°C to encourage the rearrangement of any kinetic O-acyl product to the thermodynamic C-acyl product.

Module 2: Mechanistic Visualization

The following diagram maps the reaction pathways, highlighting the divergence points between success (C-Acylation) and failure (Polymerization/Hydrolysis).

ReactionPathways NVP N-Vinylpyrrolidone (Starting Material) Enolate Lithium Enolate (Intermediate) NVP->Enolate LDA, THF, -78°C Polymer Poly(NVP) (Radical Trap) NVP->Polymer Radical Initiator (O2, Heat, Light) Benzoyl Benzoyl Source (PhCOCl or PhCOOEt) Enolate->Benzoyl Nucleophilic Attack Target 3-Benzoyl-NVP (Target C-Acyl) Benzoyl->Target Thermodynamic Control (Li+ chelation) Imidate O-Benzoyl Imidate (Kinetic Byproduct) Benzoyl->Imidate Kinetic Control (Low Temp, Na+) Target->Polymer Spontaneous Polymerization Hydrolysis 3-Benzoyl-2-pyrrolidone (+ Acetaldehyde) Target->Hydrolysis Acidic Workup (pH < 7) Imidate->Target Rearrangement (Slow Warming)

Caption: Figure 1. Divergent reaction pathways for NVP acylation. Red paths indicate failure modes (Polymerization, Hydrolysis, O-Acylation).

Module 3: Optimized Synthetic Protocol

This protocol is designed to minimize the byproducts identified above. It uses LiHMDS (Lithium Hexamethyldisilazide) instead of LDA for better solubility and handling, and Ethyl Benzoate to avoid the generation of corrosive HCl associated with benzoyl chloride.

Reagents:
  • Substrate: N-Vinylpyrrolidone (Freshly distilled under vacuum, stored with MEHQ inhibitor until use).

  • Base: LiHMDS (1.0 M in THF).

  • Electrophile: Ethyl Benzoate (Dry).

  • Solvent: Anhydrous THF (BHT stabilized).

Step-by-Step Procedure:
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Enolization (The Critical Step):

    • Charge flask with LiHMDS (1.1 eq) and cool to -78°C (Dry ice/Acetone).

    • Add NVP (1.0 eq) dissolved in THF dropwise over 20 minutes.

    • Checkpoint: The solution may turn slight yellow. Stir for 45 minutes at -78°C to ensure complete deprotonation without polymerization.

  • Acylation:

    • Add Ethyl Benzoate (1.1 eq) dropwise.

    • Crucial: Do not remove the cooling bath immediately. Allow the reaction to warm to 0°C slowly over 2 hours. This promotes the thermodynamic C-acylated product.

  • Quench & Workup (The Danger Zone):

    • Pour the reaction mixture into a vigorously stirring solution of Saturated Sodium Bicarbonate (NaHCO₃) at 0°C.

    • Validation: Check pH.[2][3] It must be > 7.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure (Keep bath < 30°C to prevent polymerization).

    • Column Chromatography: Use silica gel pre-treated with 1% Triethylamine (to neutralize silica acidity). Elute with Hexane/EtOAc.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures post-analysis (NMR/LCMS).

TroubleshootingTree Start Analyze Crude Mixture (1H NMR) Q1 Is the N-Vinyl group present? (Peaks at ~4.5 & 7.0 ppm) Start->Q1 NoVinyl Issue: HYDROLYSIS Check Workup pH. Avoid acidic silica. Q1->NoVinyl No YesVinyl Is the Benzoyl group present? Q1->YesVinyl Yes Q2 Check Regiochemistry. Is it C-Acyl or O-Acyl? YesVinyl->Q2 OAcyl Issue: KINETIC TRAP Switch to Li-Base. Longer reaction time. Q2->OAcyl O-Acyl (Imidate) CAcyl Target Compound Found. Is yield low? Q2->CAcyl C-Acyl (Target) LowYield Issue: POLYMERIZATION Check THF purity. Add radical inhibitor. CAcyl->LowYield Yes

Caption: Figure 2. Post-reaction diagnostic logic for 3-Benzoyl-NVP synthesis.

References
  • BASF Technical Information. N-Vinyl-2-pyrrolidone (NVP) - Properties and Handling. (Authoritative source on NVP stability, polymerization risks, and inhibitor requirements).[1] (Note: General landing page provided for stability verification)

  • Reppe, W. Polyvinylpyrrolidon.[1][4][5] Monographien zu "Angewandte Chemie" und "Chemie-Ingenieur-Technik", 1954. (Foundational text on NVP synthesis and hydrolysis mechanisms).

  • Teodorescu, M., & Bercea, M. Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. Polymer-Plastics Technology and Engineering, 2015. (Detailed review of NVP polymerization kinetics and hydrolysis sensitivity).

  • Albaneze-Castejon, M. J., et al. Synthesis of 3-acylpyrrolidin-2-ones. Journal of the Brazilian Chemical Society, 2002. (Specific protocols for C-acylation of lactams using Lithium bases).

Sources

Troubleshooting

Technical Support Center: Large-Scale Purification of 3-Benzoyl-N-vinylpyrrolidin-2-one

Welcome to the technical support center for the large-scale purification of 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale purification of 3-Benzoyl-N-vinylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving high purity of this compound on a large scale. The methodologies and troubleshooting advice provided herein are synthesized from established principles in chemical separation, focusing on techniques applicable to the unique structural features of 3-Benzoyl-N-vinylpyrrolidin-2-one: a vinylpyrrolidinone core and a benzoyl substituent.

Core Purification Strategies: An Overview

The purification of 3-Benzoyl-N-vinylpyrrolidin-2-one presents a unique set of challenges due to its potential for polymerization via the vinyl group and thermal sensitivity. The primary methods for large-scale purification include crystallization, chromatography, and distillation. The choice of method depends on the impurity profile, the required purity level, and the scale of the operation.

Crude Crude 3-Benzoyl-N-vinylpyrrolidin-2-one Distillation Vacuum Distillation Crude->Distillation High-boiling impurities Crystallization Crystallization / Recrystallization Crude->Crystallization Most common primary purification Distillation->Crystallization Further purification Chromatography Preparative Chromatography Crystallization->Chromatography For very high purity / difficult isomers FinalProduct High-Purity Product (>99.5%) Crystallization->FinalProduct Chromatography->FinalProduct

Caption: General purification workflow for 3-Benzoyl-N-vinylpyrrolidin-2-one.

Section 1: Crystallization and Recrystallization

Crystallization is often the most cost-effective and scalable method for purifying solid organic compounds. For 3-Benzoyl-N-vinylpyrrolidin-2-one, success hinges on selecting an appropriate solvent system and controlling the crystallization conditions to manage both purity and yield.

Frequently Asked Questions (FAQs) - Crystallization

Q1: How do I select the best solvent for recrystallization?

A1: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a molecule with both polar (amide, ketone) and non-polar (benzoyl ring) features, a single solvent may not be optimal. A mixed-solvent system is often more effective.

  • Initial Screening: Start with solvents of varying polarities. Good candidates might include ethanol, isopropanol, ethyl acetate, toluene, and mixtures of these with anti-solvents like hexanes or water.[1]

  • Rule of Thumb: Solvents containing functional groups similar to the compound can be good solubilizers (e.g., acetone for ketones).[1]

  • Mixed Solvents: A common strategy is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until turbidity persists. Re-heating to achieve a clear solution followed by slow cooling should induce crystallization.[2]

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemRationalePotential Issues
Ethanol/WaterGood for moderately polar compounds. Ethanol dissolves, and water acts as an anti-solvent.[2]Oiling out if water is added too quickly or at too high a temperature.
Toluene/HexaneToluene's aromatic nature can solvate the benzoyl group, while hexane reduces overall solubility upon cooling.[3]Potential for co-crystallization of aromatic impurities.
Ethyl Acetate/HexaneA versatile system with moderate polarity.[1]Lower boiling point may lead to rapid solvent evaporation.
IsopropanolA single solvent that may provide the required solubility profile.May have high solubility even at low temperatures, reducing yield.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system. The liquid solute separates from the solution.

  • Causality: This is common when the solution is cooled too rapidly or when the solvent is too non-polar. The high concentration of solute "crashes" out as a liquid.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent to increase the total solvent volume and reduce saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try a different solvent system, perhaps one with a higher boiling point or better solvation properties for your compound.[1]

    • Introduce a seed crystal just below the saturation temperature to encourage ordered crystal growth.[4]

Q3: The purity of my crystallized product is not high enough. How can I improve it?

A3: Insufficient purity after crystallization is typically due to the inclusion of mother liquor in the crystal mass or co-crystallization of impurities.

  • Washing: Ensure the crystal cake is thoroughly washed with a small amount of cold, fresh solvent after filtration. This removes residual mother liquor. For the related compound N-vinyl-2-pyrrolidone (NVP), washing the crystals with pure NVP melt has been shown to significantly increase purity to >99.99%.[5] A similar strategy, washing with a saturated solution of pure product in the recrystallization solvent, can be effective.

  • Slow Cooling: Rapid cooling traps impurities. A slower cooling rate allows for more selective crystallization, leading to higher purity.

  • Sweating: This technique involves gently heating the crystal mass to a temperature slightly below its melting point. This can cause the more impure regions to melt and drain away, a process used in the purification of NVP.[6]

  • Multiple Recrystallizations: While it reduces the overall yield, a second recrystallization can often remove stubborn impurities.

Protocol: Large-Scale Recrystallization of 3-Benzoyl-N-vinylpyrrolidin-2-one

Objective: To purify crude 3-Benzoyl-N-vinylpyrrolidin-2-one from ~95% to >99% purity.

Materials:

  • Crude 3-Benzoyl-N-vinylpyrrolidin-2-one

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Jacketed Glass Reactor with overhead stirrer

  • Nutsche Filter-Dryer

Procedure:

  • Charging the Reactor: Charge the jacketed reactor with the crude 3-Benzoyl-N-vinylpyrrolidin-2-one.

  • Solvent Addition: For every 1 kg of crude material, add approximately 3 L of ethanol.

  • Dissolution: Begin stirring and heat the reactor jacket to 70-75 °C. Continue heating until all solids have completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter medium to remove them.

  • Anti-Solvent Addition: Slowly add deionized water to the hot solution with vigorous stirring. Monitor for the onset of turbidity. Once the solution becomes cloudy, stop the addition.

  • Re-heating: Increase the temperature slightly (2-3 °C) until the solution becomes clear again. This ensures the system is at the exact saturation point.

  • Controlled Cooling (Crystallization):

    • Cool the reactor from 75 °C to 50 °C over 2 hours.

    • Cool from 50 °C to 20 °C over 3 hours.

    • Finally, cool from 20 °C to 5 °C over 2 hours and hold for at least 4 hours to maximize crystal growth.

  • Isolation: Transfer the resulting slurry to a Nutsche filter-dryer.

  • Washing: Wash the filter cake with a pre-chilled (5 °C) 50:50 ethanol/water mixture. Use a minimal amount to avoid significant product loss.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40-45 °C to prevent any potential polymerization or degradation.

Section 2: Chromatographic Purification

For achieving very high purity (>99.8%) or for separating closely related impurities, large-scale preparative chromatography (e.g., HPLC) is the method of choice.

Frequently Asked Questions (FAQs) - Chromatography

Q1: What stationary phase (column) is suitable for this compound?

A1: Given the structure of 3-Benzoyl-N-vinylpyrrolidin-2-one, a reversed-phase stationary phase is the most logical starting point.

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing. It will separate compounds based on hydrophobicity. The benzoyl group provides a strong hydrophobic handle for retention.

  • Phenyl-Hexyl: A phenyl-based stationary phase can offer alternative selectivity, particularly for aromatic compounds, through pi-pi interactions with the benzoyl ring. This can be useful if C18 fails to resolve critical impurities.

Q2: My chromatographic peaks are tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.

  • Acidic Silanols: Residual, un-capped silanol groups on the silica support can interact with the basic nitrogen of the pyrrolidinone ring, causing tailing. Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can protonate these silanols and reduce the interaction.

  • Column Overload: Injecting too much mass onto the column will lead to broad, tailing peaks. Reduce the sample load and re-evaluate.

  • Metal Chelation: The ketone and amide functionalities could potentially chelate with trace metals in the system or on the silica support. Adding a chelating agent like EDTA to the mobile phase in trace amounts can sometimes help.

Q3: How can I optimize the mobile phase for better separation?

A3: Mobile phase optimization is a balance between resolution, run time, and solvent consumption.

  • Solvent Selection: For reversed-phase, common mobile phases consist of a mixture of water or buffer and an organic modifier like acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient vs. Isocratic: For a complex mixture of impurities, a gradient elution (where the percentage of organic modifier is increased over time) is generally more effective at resolving all components in a reasonable time. For purifying a target from only one or two closely eluting impurities, an isocratic (constant mobile phase composition) method may be sufficient and easier to scale up.

start Poor Resolution in Chromatography q1 Is peak tailing an issue? Yes No start->q1:f0 a1 Add 0.1% Formic Acid to Mobile Phase Reduce Sample Load q1:f1->a1 q2 Are peaks eluting too quickly? Yes No q1:f2->q2:f0 a1->q2:f0 a2 Decrease Organic Content in Mobile Phase q2:f1->a2 q3 Is run time too long? Yes No q2:f2->q3:f0 end Optimized Separation a2->end a3 Increase Organic Content or Steepness of Gradient q3:f1->a3 q3:f2->end a3->end

Caption: Troubleshooting decision tree for chromatographic separation.

Section 3: Distillation

While distillation is a powerful tool, the vinyl group in 3-Benzoyl-N-vinylpyrrolidin-2-one makes it susceptible to thermal polymerization.[7] Therefore, any distillation must be performed under high vacuum to lower the boiling point and with the addition of a polymerization inhibitor.

Frequently Asked Questions (FAQs) - Distillation

Q1: Is distillation a viable method for this compound?

A1: It can be, but with significant precautions. It is most suitable for removing non-volatile impurities or very volatile impurities. Fractional distillation to separate closely boiling isomers would be challenging and risky.

  • Vacuum is Essential: To minimize thermal stress, distillation must be conducted under high vacuum (e.g., <1 mmHg). The goal is to keep the pot temperature as low as possible, preferably below 150 °C, although the exact limit would need to be determined experimentally. For related compounds, controlling the bottom liquid temperature to below 230°C is crucial to inhibit thermal decomposition.[7]

  • Inhibitors: An appropriate polymerization inhibitor must be added to the distillation pot. For NVP, various inhibitors are used.[8] A non-volatile radical scavenger would be a suitable choice.

Q2: My product is discoloring during distillation. Why?

A2: Discoloration during the distillation of ketones can be caused by the decomposition of constituents in the crude material due to prolonged heating.[9] For this specific molecule, thermal degradation or oxidation could be the cause.

  • Minimize Residence Time: Use a distillation setup with a short residence time, such as a wiped-film evaporator or a short-path distillation apparatus. This is critical for thermally sensitive materials.

  • Inert Atmosphere: Ensure the system is free of oxygen by operating under a nitrogen or argon blanket.

  • Pre-treatment: Sometimes, a pre-treatment of the crude material can remove color-forming bodies. For example, treating impure 2-pyrrolidone with a strong base before distillation is a known method to improve the purity of the distillate.[10]

References
  • Logan, D. et al. (2006). Method for crystallizing N-vinyl-2-pyrrolidone. U.S.
  • Eck, B. et al. (2004). Method for obtaining pure n-vinyl pyrrolidone. U.S.
  • Kishi, K. et al. (2007). Production method of n-vinyl-2-pyrrolidone.
  • Heilek, J. et al. (1997). Process for the purification of N-vinylpyrrolidone by crystallization.
  • Kawanami, Y. et al. (2001). Process for recovering N-Vinyl-2-Pyrrolidone.
  • Danner, B. et al. (1983). Process for the purification of 2-pyrrolidone. U.S.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. [Link]

  • Lazier, W. A. (1939). Purification of ketones. U.S.
  • Zhang, T. et al. (2020). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • D'hooghe, M. et al. (2009). “One-pot” Synthesis of 1-Vinyl-2-pyrrolidone with Protic Functional Groups in 3-Position. ResearchGate. [Link]

  • Waters Corporation. (2005). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • GAF Corporation. (1962). Stabilized 1-vinyl-2-pyrrolidone compositions. U.S.

Sources

Optimization

Technical Support Center: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

Welcome to the technical support guide for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this challenging synthesis. The primary focus of this guide is the critical role of temperature control at each stage of the reaction.

The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one is not a trivial procedure and requires precise control over reaction conditions. The most plausible synthetic route involves the C-acylation of N-vinylpyrrolidin-2-one (NVP). This reaction proceeds via the formation of an enolate intermediate, a step that is highly sensitive to temperature. Furthermore, the N-vinylpyrrolidin-2-one starting material is thermally sensitive and prone to polymerization, which presents a significant competing side reaction.[1] This guide is designed to address the common issues that arise from improper temperature management.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the synthesis.

Q1: What is the theoretical basis for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one, and why is temperature so critical?

A1: The synthesis involves the acylation of N-vinylpyrrolidin-2-one (NVP) at the C-3 position. This is typically achieved by first deprotonating NVP with a strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic benzoyl source (e.g., benzoyl chloride).

Temperature is critical for three primary reasons:

  • Enolate Formation and Stability: The formation of the kinetic enolate is highly temperature-dependent and is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.

  • Reaction Rate Control: The subsequent acylation step is an exothermic reaction. Low temperatures are necessary to control the reaction rate, prevent over-reaction, and minimize the formation of byproducts.

  • Preventing NVP Polymerization: N-vinylpyrrolidin-2-one is a monomer that readily polymerizes, a process that can be initiated by heat.[1] Maintaining low temperatures throughout the synthesis is the most effective way to inhibit this undesirable side reaction.

Q2: What is the optimal temperature for the deprotonation (enolate formation) step?

A2: For the formation of a kinetic lithium enolate using LDA, the standard and highly recommended temperature is -78 °C (a dry ice/acetone bath). This temperature is crucial to ensure that the most accessible proton at the C-3 position is removed selectively and to prevent the enolate from equilibrating to a more thermodynamically stable, but less reactive, form. Raising the temperature prematurely can lead to a loss of regioselectivity and an increase in side reactions.

Q3: What temperature should be maintained during the addition of the benzoylating agent (e.g., benzoyl chloride)?

A3: The addition of the benzoylating agent should also be carried out at -78 °C . This maintains control over the highly exothermic acylation reaction and prevents a sudden temperature spike that could lead to the decomposition of the enolate or the desired product. After the addition is complete, the reaction may be allowed to warm slowly to a slightly higher temperature (e.g., -20 °C or 0 °C) to ensure the reaction proceeds to completion, but this should be determined empirically while carefully monitoring the reaction.

Q4: What are the consequences of letting the reaction temperature rise too high?

A4: Exceeding the optimal temperature range can lead to several severe problems:

  • Low Yield of Desired Product: Due to the promotion of side reactions.

  • Polymerization: A significant portion of the NVP starting material may polymerize, resulting in a viscous or solid mass that is difficult to process and leads to a substantial loss of material. Commercial NVP is often stabilized, but these stabilizers may be overwhelmed at elevated temperatures.[1]

  • Formation of Byproducts: Higher temperatures can favor the formation of O-acylated byproducts or promote self-condensation of the enolate.

  • Decomposition: The target molecule or intermediates may be thermally labile and decompose, further reducing the yield and complicating purification.

Troubleshooting Guide

This guide is structured in a problem/cause/solution format to address specific experimental issues.

Problem Encountered Potential Temperature-Related Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inefficient Enolate Formation: The temperature during the addition of NVP to the LDA solution was too high (> -70 °C).2. Enolate Decomposition: The temperature was not maintained at -78 °C after formation, causing the enolate to decompose before the benzoyl chloride was added.3. Reaction Too Slow: The reaction was not allowed to warm sufficiently after the addition of benzoyl chloride, resulting in an incomplete reaction.Solution: 1. Ensure your cooling bath is stable at -78 °C. Add the NVP solution to the LDA solution dropwise, ensuring the internal temperature does not rise.2. Maintain the -78 °C bath throughout the enolate formation and benzoyl chloride addition steps.3. After adding benzoyl chloride at -78 °C, monitor the reaction by TLC. If it is not proceeding, allow the mixture to warm slowly to -40 °C or -20 °C and hold for 1-2 hours. This provides enough energy to overcome the activation barrier without triggering significant side reactions.
Formation of a White, Insoluble Precipitate (Polymer) NVP Polymerization: The reaction temperature, even locally, exceeded the threshold for polymerization. This can happen during the initial setup if reagents are mixed too quickly or if the reaction is allowed to warm for too long.Solution: 1. Pre-cool all solutions (NVP in THF, benzoyl chloride) before addition.2. Ensure vigorous stirring to dissipate heat from exothermic processes and avoid localized hot spots.3. Add reagents dropwise and monitor the internal temperature with a low-temperature thermometer.4. Minimize the overall reaction time. Do not let the reaction stir for extended periods at temperatures above 0 °C.
Multiple Spots on TLC, Difficult Purification 1. Side Reactions from High Temperature: The temperature rose during the addition of benzoyl chloride, leading to O-acylation, multiple acylations, or other byproducts.2. Thermodynamic Enolate Formation: The deprotonation step was performed at a temperature higher than -78 °C, leading to a mixture of enolates and consequently a mixture of products.Solution: 1. Maintain strict temperature control at -78 °C during the addition of benzoyl chloride. Use a syringe pump for slow, controlled addition.2. Adhere strictly to the -78 °C protocol for deprotonation to ensure the kinetic enolate is the sole reactive intermediate. This provides the highest regioselectivity for C-3 acylation.
Incomplete Conversion of NVP Starting Material Insufficient Activation Energy: The reaction was maintained at too low a temperature for the entire duration, preventing the acylation from proceeding to completion.Solution: This is the one case where a controlled temperature increase is necessary. After the addition of benzoyl chloride at -78 °C, let the reaction stir for one hour. Then, allow the bath to slowly expire and warm towards 0 °C over 1-2 hours. Monitor the consumption of NVP by TLC or GC-MS to determine the optimal endpoint. Quench the reaction once the starting material is consumed to prevent subsequent byproduct formation.

Experimental Workflow & Protocols

Baseline Protocol: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

This protocol is a recommended starting point. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • N-vinylpyrrolidin-2-one (NVP), freshly distilled

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzoyl chloride, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice and acetone for cooling bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation (Enolization):

    • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel.

    • Add anhydrous THF and freshly distilled diisopropylamine (1.1 eq).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Acylation:

    • In a separate flame-dried flask, prepare a solution of freshly distilled NVP (1.0 eq) in anhydrous THF.

    • Add the NVP solution dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

    • Add freshly distilled benzoyl chloride (1.1 eq) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Critical Temperature Control Workflow

The following diagram illustrates the critical temperature checkpoints during the synthesis.

SynthesisWorkflow cluster_LDA Step 1: LDA Preparation cluster_Acylation Step 2: Acylation cluster_Workup Step 3: Work-up LDA_start Mix THF & Diisopropylamine LDA_cool Cool to -78 °C LDA_start->LDA_cool Critical Cooling LDA_add Add n-BuLi @ -78 °C LDA_cool->LDA_add Maintain Temp LDA_stir Stir 30 min @ -78 °C LDA_add->LDA_stir ACYL_add_NVP Add NVP solution to LDA @ -78 °C LDA_stir->ACYL_add_NVP ACYL_stir1 Stir 1 hr @ -78 °C (Enolate Formation) ACYL_add_NVP->ACYL_stir1 ACYL_add_BzCl Add Benzoyl Chloride @ -78 °C ACYL_stir1->ACYL_add_BzCl Maintain Temp ACYL_stir2 Stir 2 hr @ -78 °C (Reaction) ACYL_add_BzCl->ACYL_stir2 WU_quench Quench with NH4Cl @ -78 °C ACYL_stir2->WU_quench WU_warm Warm to Room Temp WU_quench->WU_warm WU_extract Extraction & Purification WU_warm->WU_extract

Caption: Workflow diagram highlighting the critical -78 °C temperature control points.

References

  • PubChem. N-vinyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis.[Link]

  • Wikipedia. N-Vinylpyrrolidone.[Link]

Sources

Optimization

work-up procedure for 3-Benzoyl-N-vinylpyrrolidin-2-one synthesis

Subject: Work-up Procedure for 3-Benzoyl-N-vinylpyrrolidin-2-one Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Diva" Monomer You are likely encountering issues becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Work-up Procedure for 3-Benzoyl-N-vinylpyrrolidin-2-one Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Diva" Monomer

You are likely encountering issues because N-vinylpyrrolidin-2-one (NVP) derivatives are chemically schizophrenic.[1] They possess two conflicting sensitivities that make standard work-ups disastrous:

  • Acid Sensitivity: The enamide double bond (

    
    ) is highly electron-rich.[1] Even mild acidity (
    
    
    
    ) hydrolyzes the vinyl group, releasing acetaldehyde and destroying your product.[1]
  • Radical Instability: The vinyl group is prone to spontaneous polymerization, often triggered by heat or concentration during work-up, resulting in an intractable "plastic" solid.[1]

This guide provides a self-validating protocol designed to navigate these two failure modes.

The "Golden Path" Protocol

Based on standard enolate chemistry for lactams adapted for acid-sensitive enamides.[1]

Reaction Context: We assume you are generating the enolate of N-vinylpyrrolidin-2-one (using LDA or LiHMDS at -78°C) and trapping it with Benzoyl Chloride.

Phase A: The Quench (Critical Control Point)

Standard HCl quenches will destroy your molecule immediately.

  • Temperature Control: Keep the reaction mixture at -78°C .

  • The Buffer: Do NOT use HCl or standard saturated

    
     (which can be slightly acidic, pH ~4-5).[1]
    
    • Recommended: Use a Phosphate Buffer (pH 7.0) or a mixture of Sat.[1]

      
       + 
      
      
      
      (adjusted to pH 8).[1]
  • Procedure: Pour the cold reaction mixture into the stirring cold buffer. This ensures the basic enolate is neutralized without ever seeing a proton-rich environment.[1]

Phase B: Extraction & Concentration
  • Solvent: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] EtOAc is preferred as it extracts less water.[1]

  • Stabilization: Add a radical inhibitor immediately to the organic phase.[1]

    • Reagent: BHT (Butylated hydroxytoluene) or MEHQ (10-50 ppm).[1]

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is slightly acidic (Lewis acid character).[1]
  • Evaporation: Rotary evaporate at < 30°C . Do not heat the bath.[1] High concentration + heat = polymerization.[1]

Phase C: Purification (The Silica Trap)

Standard Silica Gel is acidic (pH 4-5) and will degrade your product on the column.[1]

  • Stationary Phase Pre-treatment: You must neutralize the silica gel.[1]

    • Method: Slurry the silica in your eluent + 1% Triethylamine (

      
      ) .[1] Flush the column with this buffer before loading your sample.[1]
      
  • Eluent: Hexanes/EtOAc (gradient).[1] Maintain 0.5%

    
     in the mobile phase to prevent on-column hydrolysis.[1]
    
Troubleshooting & FAQs
SymptomDiagnosisRoot CauseThe Fix
Product solidified into white plastic/gum Polymerization The vinyl group underwent radical polymerization during concentration.[1]1. Keep rotavap bath < 30°C.2. Add BHT (inhibitor) to the crude oil before evaporation.3. Store in the dark.[1]
Smell of Acetaldehyde (Green Apple/Pungent) Hydrolysis The enamide bond was cleaved by acid.[1]1. Check pH of aqueous quench (must be pH > 7).2. Did you use standard silica? Use

neutralized silica.[1]
Low Yield / Recovery of Starting Material O-Acylation The enolate attacked via Oxygen instead of Carbon (Kinetic vs Thermo control).[1]1. Ensure strictly -78°C.2. Use a harder counter-cation (Li+) or switch solvent polarity (HMPA additive) to favor C-alkylation [1].[1]
Product decomposes on TLC plate Lewis Acidity Silica on TLC plates is acidic.[1]1. Pre-run TLC plates with 5%

/Hexane.2. Use Alumina (Basic) plates instead.[1]
Visual Workflow: Decision Tree

WorkupLogic Start Reaction Mixture (-78°C) Quench Quench Step Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 6 (Acidic) CheckPH->Acidic Used HCl/Sat NH4Cl Neutral pH 7-8 (Buffered) CheckPH->Neutral Used Phosphate Buffer Hydrolysis FAILURE: Enamide Hydrolysis (Acetaldehyde formation) Acidic->Hydrolysis Extraction Extraction (EtOAc/DCM) Neutral->Extraction Inhibitor Add Radical Inhibitor (BHT/MEHQ) Extraction->Inhibitor Critical Step Evap Concentration (<30°C) Inhibitor->Evap Polymer FAILURE: Polymerization (White Plastic) Evap->Polymer Heat > 40°C Purification Column Chromatography Evap->Purification Cold Bath SilicaCheck Silica Type? Purification->SilicaCheck StandardSilica Standard Silica SilicaCheck->StandardSilica NeutSilica Et3N Neutralized SilicaCheck->NeutSilica StandardSilica->Hydrolysis Acidic Surface Success SUCCESS: Isolated Product NeutSilica->Success

Figure 1: Work-up logic flow for N-vinylpyrrolidin-2-one derivatives, highlighting critical failure points (Red) and required correctives (Green).

References
  • Evans, D. A. (2005).[1] Chemistry 206 Advanced Organic Chemistry: Enolate Alkylation. Harvard University.[1] (General reference for Enolate pKa and Alkylation logic).

  • BASF Technical Data. (2021). N-Vinylpyrrolidone: Handling and Storage. (Authoritative source on NVP polymerization risks and inhibition).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for Enamide hydrolysis mechanisms).[1]

  • PubChem. (2024).[1] N-vinyl-2-pyrrolidone Compound Summary. [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one for Drug Development Professionals

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-Benzoyl-N-vinylpyrrolidin-2-one stands out as a versatile s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-Benzoyl-N-vinylpyrrolidin-2-one stands out as a versatile scaffold with potential applications in medicinal chemistry. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this target molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

This document eschews a rigid template in favor of a logical, data-driven comparison of two principal synthetic strategies: Route A , the direct benzoylation of commercially available N-vinylpyrrolidin-2-one, and Route B , a two-step approach involving the synthesis of a 3-benzoylpyrrolidin-2-one intermediate followed by N-vinylation. Each route will be dissected to reveal its underlying chemical principles, practical considerations, and expected outcomes, empowering you to make informed decisions for your specific synthetic needs.

At a Glance: Key Synthesis Metrics

ParameterRoute A: Direct BenzoylationRoute B: N-Vinylation of 3-Benzoyl Intermediate
Starting Materials N-vinylpyrrolidin-2-one, Ethyl benzoatePyrrolidin-2-one, Benzoyl chloride, Acetylene
Key Reactions Claisen CondensationC-Acylation, N-Vinylation (Reppe Process)
Reported Yield ~79%[1]Not explicitly reported for the full sequence
Scalability Potentially scalable with optimizationIndustrial precedent for N-vinylation step
Process Complexity Single-step core transformationMulti-step, requires synthesis of intermediate
Safety Considerations Use of strong base (sodium methylate)Handling of benzoyl chloride and high-pressure acetylene

Route A: Direct Benzoylation via Claisen Condensation

This synthetic approach leverages the reactivity of the α-protons of the pyrrolidinone ring in N-vinylpyrrolidin-2-one (NVP) for a direct C-acylation using an ester, a classic Claisen condensation.

Mechanistic Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. In this specific application, the enolate of N-vinylpyrrolidin-2-one, generated by deprotonation at the C3 position with a strong base like sodium methylate, acts as the nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-keto lactam, 3-Benzoyl-N-vinylpyrrolidin-2-one.

Route_A NVP N-Vinylpyrrolidin-2-one Enolate NVP Enolate (Nucleophile) NVP->Enolate Deprotonation EB Ethyl Benzoate Intermediate Tetrahedral Intermediate EB->Intermediate Base Sodium Methylate (Base) Base->Enolate Enolate->Intermediate Nucleophilic Attack Product 3-Benzoyl-N-vinylpyrrolidin-2-one Intermediate->Product Elimination of Ethoxide Byproduct Sodium Ethoxide Intermediate->Byproduct

Fig. 1: Reaction workflow for Route A.
Experimental Protocol: Claisen Condensation

The following protocol is based on the reported synthesis and general principles of the Claisen condensation.

Materials:

  • N-vinylpyrrolidin-2-one (NVP)

  • Ethyl benzoate

  • Sodium methylate

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous toluene and anhydrous methanol.

  • Base Addition: Carefully add sodium methylate to the solvent mixture and stir until fully dissolved.

  • Reactant Addition: Add N-vinylpyrrolidin-2-one and ethyl benzoate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench by adding it to a beaker of ice-cold dilute hydrochloric acid with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Benzoyl-N-vinylpyrrolidin-2-one.

Expected Yield: A yield of approximately 79% has been reported for this transformation.[1]

Route B: N-Vinylation of a 3-Benzoylpyrrolidin-2-one Intermediate

This alternative strategy involves a two-step sequence: first, the synthesis of 3-benzoylpyrrolidin-2-one, followed by the introduction of the vinyl group onto the nitrogen atom.

Step 1: Synthesis of 3-Benzoylpyrrolidin-2-one

The introduction of a benzoyl group at the C3 position of pyrrolidin-2-one can be achieved through acylation of the corresponding enolate.

Mechanistic Considerations:

Similar to the Claisen condensation, this step involves the generation of the lactam enolate using a strong base. This nucleophilic enolate then reacts with an acylating agent, such as benzoyl chloride, in a nucleophilic acyl substitution reaction to form the C-acylated product.

Step 2: N-Vinylation of 3-Benzoylpyrrolidin-2-one

The N-vinylation of lactams is a well-established industrial process, often referred to as the Reppe synthesis.[2] This reaction typically involves the base-catalyzed addition of the lactam to acetylene under pressure.

Mechanistic Insights:

The reaction is initiated by the deprotonation of the lactam nitrogen by a base, commonly potassium hydroxide, to form a potassium lactamate salt. This salt then acts as a nucleophile, attacking one of the sp-hybridized carbons of acetylene. The resulting vinyl anion is then protonated to yield the N-vinyl lactam.[2]

Route_B cluster_step1 Step 1: C-Benzoylation cluster_step2 Step 2: N-Vinylation P2O Pyrrolidin-2-one Intermediate_B1 3-Benzoylpyrrolidin-2-one P2O->Intermediate_B1 Acylation BC Benzoyl Chloride BC->Intermediate_B1 Base1 Strong Base (e.g., LDA) Base1->Intermediate_B1 Product_B 3-Benzoyl-N-vinylpyrrolidin-2-one Intermediate_B1->Product_B Vinylation Acetylene Acetylene Acetylene->Product_B Base2 KOH Base2->Product_B

Fig. 2: Reaction workflow for Route B.
Experimental Protocol: A Two-Step Approach

Step 1: Representative Protocol for the Synthesis of 3-Benzoylpyrrolidin-2-one

Materials:

  • Pyrrolidin-2-one

  • Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base

  • Benzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated, for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidin-2-one in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of LDA in THF and stir for 1 hour at this temperature.

  • Acylation: Add benzoyl chloride dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-benzoylpyrrolidin-2-one.

Step 2: General Protocol for N-Vinylation

Materials:

  • 3-Benzoylpyrrolidin-2-one

  • Potassium hydroxide (KOH)

  • High-pressure autoclave

  • Acetylene gas

  • Nitrogen gas (for inerting)

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, dissolve 3-benzoylpyrrolidin-2-one and a catalytic amount of potassium hydroxide. If necessary, water formed during the salt formation can be removed by azeotropic distillation.[2]

  • Vinylation Reaction: Transfer the mixture to a high-pressure autoclave. Purge the autoclave with nitrogen and then introduce acetylene gas to the desired pressure. Heat the reactor to the target temperature (typically 150-180 °C) and maintain for several hours.[2]

  • Workup and Purification: After cooling and venting the autoclave, the reaction mixture can be purified by distillation or chromatography to isolate 3-Benzoyl-N-vinylpyrrolidin-2-one.

Comparative Analysis and Field Insights

Route A: The Direct Approach

  • Advantages:

    • Atom Economy: This is a more atom-economical, single-step transformation from a readily available starting material.

    • Simplicity: The procedure is a classic organic reaction, making it relatively straightforward to implement in a standard laboratory setting.

  • Disadvantages:

    • Base Sensitivity: The use of a strong base like sodium methylate may not be compatible with all functional groups if derivatives of this scaffold are desired.

    • Potential for Side Reactions: Self-condensation of the starting materials or other side reactions can occur, potentially complicating purification and reducing the overall yield.

Route B: The Stepwise Strategy

  • Advantages:

    • Modular Approach: This route allows for the synthesis and purification of the 3-benzoylpyrrolidin-2-one intermediate, which can be beneficial for characterization and for the synthesis of other derivatives.

    • Established Technology: The N-vinylation of lactams is a well-understood and industrially practiced technology, suggesting good potential for scalability.

  • Disadvantages:

    • Longer Synthetic Sequence: A two-step process inherently involves more operations, potentially leading to a lower overall yield and increased resource consumption.

    • Harsh Conditions: The N-vinylation step requires high pressure and temperature, as well as the handling of flammable acetylene gas, which necessitates specialized equipment and safety protocols.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes will ultimately depend on the specific goals and constraints of your project.

For exploratory, small-scale synthesis where simplicity and readily available starting materials are paramount, Route A (Direct Benzoylation) offers an attractive and efficient entry point to 3-Benzoyl-N-vinylpyrrolidin-2-one. The reported high yield in a single step makes it an excellent choice for initial screening and derivatization studies.

For process development and larger-scale synthesis , the modularity and established nature of the N-vinylation step in Route B may be advantageous. Although it involves an additional step, the ability to purify the intermediate and the potential for leveraging existing industrial knowledge on N-vinylation could make this a more robust and scalable option in the long run.

Ultimately, both routes provide viable pathways to the target molecule. The detailed analysis and protocols presented in this guide are intended to serve as a valuable resource for researchers in drug development, enabling the strategic selection of the most appropriate synthetic methodology to accelerate their discovery efforts.

References

  • Nenajdenko, V. G.; Gololobov, Y. G.; Zakurdaev, E. P.; Balenkova, E. S. Russian Chemical Bulletin, 2003 , 52(11), 2473–2482. [Link]

Sources

Comparative

Comparative Guide: Alternative Precursors for 2-Phenyl-1-Pyrroline Synthesis

Executive Summary 2-Phenyl-1-pyrroline (3,4-dihydro-5-phenyl-2H-pyrrole) is a critical intermediate in the synthesis of pyrroloisoquinoline antidepressants, nicotine derivatives (e.g., myosmine), and various alkaloid sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1-pyrroline (3,4-dihydro-5-phenyl-2H-pyrrole) is a critical intermediate in the synthesis of pyrroloisoquinoline antidepressants, nicotine derivatives (e.g., myosmine), and various alkaloid scaffolds. While the direct addition of phenylmagnesium bromide to 2-pyrrolidone is a "textbook" approach, it often suffers from over-addition side reactions and difficult purification.

This guide evaluates three distinct synthetic pathways, prioritizing the N-Vinylpyrrolidin-2-one route as the current "Gold Standard" for scalability and purity, while presenting


-Nitroketones  and Cyclopropyl Phenyl Ketones  as robust alternatives for modular structural diversification.

Comparative Analysis of Synthetic Routes

The following table contrasts the performance of the primary synthetic strategies.

FeatureMethod A: Carbanion Equivalent (Recommended) Method B: Reductive Cyclization Method C: Organometallic Addition
Precursor N-Vinylpyrrolidin-2-one + Ethyl Benzoate

-Nitroketones
(from Chalcones)
2-Pyrrolidone + PhMgBr
Mechanism Acylation

Decarboxylative Hydrolysis
Michael Addition

Nitro Reduction

Condensation
Nucleophilic Addition

Dehydration
Yield 70–75% (High Purity)80–90% (Step 2 Only)40–55% (Variable)
Scalability High (>100g scale validated)Moderate (Exothermic reduction)Low (Side reactions common)
Atom Economy Moderate (Loss of CO₂ and EtOH)High (If Zn/HCl used efficiently)Low (Requires excess Grignard)
Key Advantage Reproducible, crystalline intermediates, no over-alkylation.Modular; allows easy substitution on the phenyl ring via chalcones.Direct; uses common bulk reagents.

Detailed Technical Protocols

Method A: The "Gold Standard" – N-Vinylpyrrolidin-2-one Route

Best for: Large-scale production, high purity requirements.

This method utilizes N-vinylpyrrolidin-2-one as a masked 3-aminopropyl carbanion. The vinyl group protects the nitrogen and activates the


-position for acylation, later serving as a leaving group (as acetaldehyde) during hydrolysis.

Protocol:

  • Acylation:

    • Charge a dry 2-L flask with NaH (60% dispersion, 0.665 mol) and dry toluene (250 mL) .

    • Heat to reflux.[1][2] Slowly add a mixture of N-vinylpyrrolidin-2-one (0.50 mol) and ethyl benzoate (0.50 mol) over 1 hour.

    • Note: Evolution of hydrogen gas is vigorous. Maintain reflux for 10 hours.

    • Cool and quench with saturated NH₄Cl .[2] Extract with toluene, dry (MgSO₄), and concentrate to obtain the crude keto-lactam (amber oil).[2]

  • Hydrolysis & Decarboxylation:

    • Reflux 6 M HCl (500 mL) in a flask equipped with a distillation head.

    • Slowly add the crude keto-lactam dissolved in THF (62.5 mL) .

    • Distill off the THF/acetaldehyde byproduct concurrently.

    • After addition, reflux for 4 hours.[2][3]

    • Cool, filter, and basify (pH 12) with 50% NaOH . Extract with ether/DCM.

    • Purification: Distillation or crystallization (mp 44–45 °C).

Validation Check: The intermediate keto-lactam should show a characteristic IR band at ~1697 cm⁻¹. Absence of this band indicates failed acylation.

Method B: The "Modular" Route – Reductive Cyclization of -Nitroketones

Best for: Creating libraries of substituted 2-phenyl-1-pyrrolines.

This route builds the pyrroline skeleton "from scratch" using a Michael addition followed by a reductive cyclization. It avoids the use of strong bases like NaH.

Protocol:

  • Precursor Synthesis (Michael Addition):

    • React chalcone (1,3-diphenyl-2-propen-1-one) with nitromethane using a base catalyst (e.g., DBU or NaOH/CTAB) to yield 4-nitro-1,3-diphenylbutan-1-one .

  • Reductive Cyclization:

    • Dissolve the

      
      -nitroketone (10 mmol) in ethanol (50 mL) .
      
    • Add Zn dust (50 mmol) and cool to 0 °C.

    • Dropwise add conc. HCl (or aqueous NH₄Cl for milder conditions) while stirring vigorously.

    • Mechanism:[2][3][4][5][6][7][8] The nitro group is reduced to an amine (

      
      ), which spontaneously attacks the carbonyl carbon to form the imine bond.
      
    • Filter off zinc residues, basify filtrate, and extract with DCM.

Validation Check: Monitoring by TLC will show the disappearance of the nitro compound (often yellow) and the appearance of the imine (UV active, often stains orange with Dragendorff’s reagent).

Mechanistic Visualization

The following diagrams illustrate the reaction pathways for the two primary recommended methods.

Pathway A: N-Vinylpyrrolidin-2-one Activation

G Start N-Vinylpyrrolidin-2-one Enolate Enolate Intermediate Start->Enolate NaH, Toluene Reflux Acylated 3-Benzoyl-N-vinyl pyrrolidin-2-one Enolate->Acylated + Ethyl Benzoate Hydrolysis Acid Hydrolysis (-Acetaldehyde, -CO2) Acylated->Hydrolysis 6M HCl, THF Reflux Product 2-Phenyl-1-pyrroline Hydrolysis->Product Cyclization

Caption: The N-vinyl group activates the C3 position for acylation and serves as a removable protecting group.

Pathway B: Reductive Cyclization Mechanism

G Chalcone Chalcone (Precursor) NitroKetone gamma-Nitroketone Chalcone->NitroKetone + Nitromethane Michael Addn. AminoKetone gamma-Aminoketone (Transient) NitroKetone->AminoKetone Zn/HCl Reduction Product 2-Phenyl-1-pyrroline AminoKetone->Product Spontaneous Condensation (-H2O)

Caption: The reduction of the nitro group triggers an immediate intramolecular condensation to close the ring.

References

  • Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-Vinylpyrrolidin-2-one as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines: 2-Phenyl-1-Pyrroline.[2] Organic Syntheses, 75, 215. [Link]

  • Bielawski, J., Brandänge, S., & Rodriguez, B. (1979). Synthesis of 2-substituted 1-pyrrolines. Acta Chemica Scandinavica B, 33, 462–464. [Link]

Sources

Validation

spectroscopic analysis and validation of 3-Benzoyl-N-vinylpyrrolidin-2-one structure

This guide outlines the spectroscopic validation and structural confirmation of 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) . As a functionalized derivative of N-vinylpyrrolidone (NVP), 3-BVP serves as a specialized monome...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation and structural confirmation of 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) . As a functionalized derivative of N-vinylpyrrolidone (NVP), 3-BVP serves as a specialized monomer for photo-responsive hydrogels and a scaffold in pharmaceutical intermediate synthesis.

This technical guide compares 3-BVP against its precursors (NVP and 3-Benzoyl-2-pyrrolidone) to establish a self-validating analytical workflow.

Executive Summary: The Analytical Challenge

Validating 3-BVP requires distinguishing three critical structural motifs simultaneously:

  • The N-Vinyl Group: Essential for polymerization but highly susceptible to hydrolysis or premature polymerization.

  • The 3-Benzoyl Substitution: Must be regioselectively confirmed at the C3 position (alpha to the lactam carbonyl).

  • The Lactam Core: Must remain intact without ring opening.

Comparison of Analytical Targets:

Feature3-BVP (Target) NVP (Precursor 1) 3-Benzoyl-2-pyrrolidone (Precursor 2)
Formula C₁₃H₁₃NO₂C₆H₉NOC₁₁H₁₁NO₂
MW ~215.25 g/mol 111.14 g/mol ~189.21 g/mol
Vinyl Signals (¹H NMR) Present (ABC system)Present (ABC system)Absent (N-H signal present)
Aromatic Signals Present (5H)Absent Present (5H)
C3 Proton 1H (Methine, deshielded)2H (Methylene)1H (Methine)
Carbonyls (IR) Dual (Lactam + Ketone)Single (Lactam)Dual (Lactam + Ketone)

Spectroscopic Validation Protocol

A. Nuclear Magnetic Resonance (¹H NMR)

NMR is the primary tool for structural confirmation. The validation logic relies on integration stoichiometry between the vinyl group and the aromatic ring.

Critical Diagnostic Signals (400 MHz, CDCl₃)
  • The Vinyl "Fingerprint" (N-CH=CH₂):

    • The N-vinyl group appears as a characteristic ABC (or AMX) spin system.

    • 
       7.0–7.1 ppm (1H, dd):  The 
      
      
      
      -proton (N-CH=).
    • 
       4.4–4.5 ppm (2H, distinct doublets):  The terminal 
      
      
      
      -protons (=CH₂).
    • Validation Check: If these peaks broaden or disappear, the monomer has polymerized.

  • The Regiochemistry Marker (C3-H):

    • In NVP, the C3 position has two protons (

      
       ~2.4 ppm).
      
    • In 3-BVP , this becomes a single methine proton shifted downfield (

      
       3.8–4.2 ppm) due to the electron-withdrawing effect of the adjacent benzoyl ketone and lactam carbonyl.
      
  • The Aromatic Integrity:

    • 
       7.4–8.0 ppm (5H, m):  Benzoyl group protons.
      
    • Validation Check: Integration ratio of Vinyl (

      
      -H) to Aromatic region must be 1:5 .
      
B. Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of the benzoyl ketone without disrupting the lactam ring.

  • Lactam Carbonyl (C=O): Strong band at 1690–1700 cm⁻¹ .

  • Benzoyl Ketone (C=O): Distinct band at 1660–1680 cm⁻¹ (conjugated with phenyl ring).

  • Vinyl C=C Stretch: Sharp, moderate band at 1630 cm⁻¹ .

  • Exclusion Criteria: Absence of a broad -OH stretch (3200–3500 cm⁻¹) confirms the enol form is not dominant and the ring is not hydrolyzed.

Experimental Workflow: Synthesis to Validation

The following workflow utilizes a Graphviz diagram to visualize the logical decision tree for accepting or rejecting a batch of 3-BVP.

BVP_Validation Raw Crude Reaction Mixture (3-Benzoyl-2-pyrrolidone + Acetylene/Vinyl donor) Purification Purification (Vacuum Distillation / Column Chromatography) Raw->Purification NMR_Check 1H NMR Analysis (CDCl3) Purification->NMR_Check IR_Check FTIR Analysis (Neat/ATR) Purification->IR_Check Vinyl_Integrity Check: Vinyl Signals? (7.0 ppm, 4.5 ppm) NMR_Check->Vinyl_Integrity Pass VALIDATED 3-BVP (Store with Stabilizer) IR_Check->Pass Dual Carbonyls (1700/1670) Ratio_Check Check: Integration 1:5? (Vinyl : Phenyl) Vinyl_Integrity->Ratio_Check Sharp ABC System Fail_Poly REJECT: Polymerized (Broad peaks) Vinyl_Integrity->Fail_Poly Broad/Absent Ratio_Check->Pass Ratio 1:5 Fail_Hydro REJECT: Hydrolysis (NH signal present) Ratio_Check->Fail_Hydro Ratio Mismatch

Caption: Logical validation workflow for 3-Benzoyl-N-vinylpyrrolidin-2-one, prioritizing vinyl group integrity and substituent stoichiometry.

Detailed Experimental Protocols

Protocol 1: Structural Confirmation via ¹H NMR

Objective: Confirm regioselectivity and monomer purity.

  • Sample Prep: Dissolve 10 mg of isolated 3-BVP in 0.6 mL of CDCl₃ (Deuterated Chloroform). Note: Avoid DMSO-d6 if possible, as it may promote spontaneous polymerization or hydrolysis over long acquisition times.

  • Acquisition:

    • Scans: 16–32 (sufficient for proton).

    • Relaxation Delay (d1): 5 seconds (to ensure accurate integration of aromatic protons).

  • Analysis Steps:

    • Set the TMS reference to 0.00 ppm.

    • Step A: Integrate the aromatic region (7.4–8.0 ppm). Set value to 5.00 .

    • Step B: Check the Vinyl

      
      -proton (approx 7.0–7.1 ppm). Integration should be 0.95–1.05 .
      
    • Step C: Check the C3-Methine (approx 3.8–4.2 ppm). Integration should be 1.00 .

    • Step D: Verify absence of N-H peak (usually broad singlet > 8.0 ppm). If present, vinylation failed.

Protocol 2: Purity Check via HPLC-UV

Objective: Quantify unreacted 3-benzoyl-2-pyrrolidone.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% H₃PO₄).

    • 0-5 min: 10% ACN.

    • 5-20 min: Ramp to 90% ACN.

  • Detection: UV at 254 nm (targeting the benzoyl chromophore).

  • Differentiation:

    • 3-BVP: Elutes later (more hydrophobic due to N-vinyl group).

    • Precursor: Elutes earlier (more polar N-H group).

References

  • Reppe, W. (1939).[1] Polyvinylpyrrolidone.[2][3][4][5][6][7][8][9] BASF Patent. (Foundational chemistry for N-vinyl lactam synthesis).

  • Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. Polymer Journal, 17(1), 143-152. Link

  • PubChem. (n.d.).[2] N-Vinyl-2-pyrrolidone Spectral Data. National Library of Medicine. Retrieved February 12, 2026. Link

  • TCI Chemicals. (n.d.). 1-Vinyl-2-pyrrolidone Product Specifications. Retrieved February 12, 2026. Link

  • Sigma-Aldrich. (n.d.). 1-Vinyl-2-pyrrolidone Safety and Analysis. Retrieved February 12, 2026. Link

Sources

Comparative

Validation of Analytical Methods for 3-Benzoyl-N-vinylpyrrolidin-2-one: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4] The accurate quantification of 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) presents a specific analytical challenge distinct from its parent compound, N-vinylpyrrolidone (NV...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The accurate quantification of 3-Benzoyl-N-vinylpyrrolidin-2-one (3-BVP) presents a specific analytical challenge distinct from its parent compound, N-vinylpyrrolidone (NVP). While NVP is a high-volume monomer often analyzed via Gas Chromatography (GC), the introduction of the benzoyl group at the C3 position significantly alters the molecule's physicochemical properties, introducing both a strong UV chromophore and increased molecular weight.

This guide validates and compares the two primary analytical candidates: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography with Flame Ionization Detection (GC-FID) .

The Verdict: While GC-FID remains a viable legacy method for volatile impurity profiling, HPLC-DAD is the superior validated method for 3-BVP assay and purity analysis. The thermal instability of the N-vinyl group combined with the high boiling point of the benzoyl derivative makes GC prone to on-column degradation, whereas HPLC leverages the benzoyl chromophore for exceptional sensitivity without thermal stress.

Comparative Analysis: HPLC-DAD vs. GC-FID

The following comparison evaluates "The Product" (the recommended HPLC method) against the standard alternative (GC).

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative) Scientific Rationale
Analyte Stability High (Ambient temperature analysis)Low to Moderate (Risk of thermal polymerization)N-vinyl groups are thermally labile; GC inlet temps (>200°C) can trigger degradation.
Sensitivity (LOD) Excellent (< 0.05 µg/mL)Good (~ 0.5 µg/mL)The Benzoyl group acts as a built-in UV tag (

nm), offering superior S/N ratio in HPLC.
Selectivity High (Tunable via gradient)Moderate (Boiling point dependent)HPLC separates degradation products (hydrolysis of the lactam ring) more effectively than GC.
Sample Prep Simple Dilution (ACN/Water)Solvent Exchange required3-BVP is often in aqueous/polar matrices; GC requires extraction to volatile solvents.
Robustness High Low GC liners foul quickly with polymerized N-vinyl residues, affecting precision over time.

The Validated Protocol: RP-HPLC with UV Detection

This section details the optimized protocol. Unlike generic NVP methods which monitor at 235 nm (end-absorption), this method targets the benzoyl chromophore for higher specificity.

Chromatographic Conditions
  • Instrument: HPLC System with DAD/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
     mm, 5 µm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Primary), 210 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration

Validation Workflow & Decision Logic

The following diagram illustrates the decision logic used to select HPLC over GC and the subsequent validation workflow based on ICH Q2(R1) guidelines.

ValidationWorkflow Start Analyte: 3-Benzoyl-N-vinylpyrrolidin-2-one PropAnalysis Property Analysis: 1. N-Vinyl Group (Thermally Labile) 2. Benzoyl Group (UV Active) Start->PropAnalysis Decision Method Selection PropAnalysis->Decision GC_Path GC-FID (High Thermal Risk) Decision->GC_Path Volatile Impurities Only HPLC_Path RP-HPLC (High Stability) Decision->HPLC_Path Assay & Purity (Recommended) Validation ICH Q2(R1) Validation HPLC_Path->Validation Params Key Parameters: Specificity | Linearity | Accuracy | Precision Validation->Params Output Validated Method Ready for QC Params->Output

Figure 1: Analytical Method Selection and Validation Workflow. The presence of the thermally labile N-vinyl group favors HPLC over GC to prevent on-column polymerization.

Experimental Data & Validation Results

The following data summarizes the validation performance of the HPLC method.

System Suitability
  • Tailing Factor (

    
    ):  1.05 (Acceptance: 
    
    
    
    )
  • Theoretical Plates (

    
    ):  > 8,500 (Acceptance: 
    
    
    
    )
  • RSD of Retention Time: 0.08% (

    
    )
    
Linearity and Range

Linearity was established by preparing five standard solutions ranging from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
2501250.4Slope: 5.001
3751875.1Intercept: -2.4
500 (Target)2500.8

:
0.9999
6253125.5Range: 250 - 750 µg/mL
7503751.0
Accuracy (Recovery Studies)

Spike recovery was performed in a placebo matrix (polymerization solvent without monomer).

Spike Level %Added (mg)Recovered (mg)% RecoveryRSD (%)
80%40.039.899.5%0.4
100%50.050.1100.2%0.3
120%60.059.799.5%0.5
Stability Indication (Stress Testing)

To prove specificity, the sample was subjected to acid hydrolysis (0.1 N HCl, 24h).

  • Observation: The 3-BVP peak decreased by 15%.

  • New Peak: A new peak appeared at RRT 0.45, corresponding to the hydrolysis product (3-benzoyl-2-pyrrolidone), confirming the method is stability-indicating.

Detailed Experimental Protocol (SOP Format)

Step 1: Standard Preparation
  • Weigh exactly 50.0 mg of 3-Benzoyl-N-vinylpyrrolidin-2-one Reference Standard.

  • Transfer to a 100 mL amber volumetric flask (Protect from light to prevent UV-initiated polymerization).

  • Dissolve in 50 mL of Acetonitrile.

  • Sonicate for 5 minutes.

  • Dilute to volume with Water. Mix well. (Final Conc: 0.5 mg/mL).

Step 2: Sample Preparation
  • Weigh sample equivalent to 50 mg of 3-BVP.

  • Dissolve in Mobile Phase B (Acetonitrile) first to ensure solubility of the benzoyl moiety.

  • Dilute with Mobile Phase A to match the initial gradient conditions.

  • Filter through a 0.45 µm PTFE syringe filter.

Step 3: Calculation


  • 
    : Peak Area
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Standard (%)[1]
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-vinyl-2-pyrrolidone (NVP).[2] [Link]

  • National Institutes of Health (NIH). (2009). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography.[3] [Link]

  • Phenomenex. (2023).[4] HPLC vs GC: What Sets These Methods Apart. [Link]

Sources

Comparative

Comparative Guide: Cost-Effectiveness of Synthetic Routes to 3-Benzoyl-N-vinylpyrrolidin-2-one

Part 1: Executive Summary 3-Benzoyl-N-vinylpyrrolidin-2-one is a specialized functional monomer combining the photoactive properties of a benzophenone derivative with the polymerization capability of an N-vinyl lactam. U...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Benzoyl-N-vinylpyrrolidin-2-one is a specialized functional monomer combining the photoactive properties of a benzophenone derivative with the polymerization capability of an N-vinyl lactam. Unlike commodity N-vinylpyrrolidone (NVP), this molecule acts as a "polymerizable photoinitiator" or a high-performance monomer for UV-curable coatings and pharmaceutical hydrogels.

This guide evaluates three distinct synthetic strategies. While Route A (The Modified Reppe Process) remains the cost-leader for high-volume production due to low raw material costs, Route B (Transvinylation) offers a superior safety profile for pilot-scale batches. Route C (The Dehydration Pathway) represents the modern "acetylene-free" approach, aligning with green chemistry standards but requiring higher energy input for the final elimination step.

Part 2: Detailed Route Analysis

Route A: The "Modified Reppe" Process (Industrial Standard)

Mechanism: Base-catalyzed C-acylation followed by high-pressure vinylation with acetylene.

  • Step 1: C-Acylation (Claisen Condensation)

    • Precursors: 2-Pyrrolidone, Ethyl Benzoate.

    • Catalyst: Strong base (KOtBu or NaH).

    • Process: The enolate of 2-pyrrolidone attacks the ester carbonyl of ethyl benzoate.

    • Outcome: 3-Benzoyl-2-pyrrolidone.

  • Step 2: N-Vinylation (Reppe Chemistry)

    • Precursors: 3-Benzoyl-2-pyrrolidone, Acetylene.

    • Catalyst: KOH (3-4 wt%).

    • Process: High pressure (15–20 bar) and temperature (140–160°C) addition of the lactam nitrogen across the acetylene triple bond.

Technical Insight: The presence of the electron-withdrawing benzoyl group at the 3-position increases the acidity of the


-proton. This requires careful control of the base stoichiometry in Step 2 to prevent side reactions (ring opening or debenzoylation) before vinylation occurs.
Route B: Transvinylation (The "Safety-First" Approach)

Mechanism: Metal-catalyzed exchange of the vinyl group from a donor (Vinyl Acetate/Ether) to the lactam.

  • Step 1: Synthesis of 3-Benzoyl-2-pyrrolidone (Same as Route A).

  • Step 2: Transvinylation.

    • Donor: Vinyl Acetate (excess) or Butyl Vinyl Ether.

    • Catalyst: Palladium(II) or Iridium complexes (e.g.,

      
      ).
      
    • Process: Equilibrium-driven reaction. The byproduct (acetic acid or butanol) must be continuously removed to drive conversion.

Technical Insight: This route avoids the explosion hazards of acetylene. However, the atom economy is lower due to the generation of stoichiometric byproducts, and purification is complicated by the need to separate the product from the vinyl donor.

Route C: The Dehydration Pathway (Acetylene-Free)

Mechanism: Hydroxyethylation followed by gas-phase dehydration.

  • Step 1: N-Hydroxyethylation.

    • Precursors: 3-Benzoyl-2-pyrrolidone, Ethylene Carbonate (or Ethylene Oxide).

    • Process: Ring opening of the carbonate/oxide by the lactam nitrogen.

  • Step 2: Dehydration.

    • Precursor: N-(2-Hydroxyethyl)-3-benzoylpyrrolidone.

    • Process: Gas-phase dehydration over a solid acid catalyst (

      
       or Zeolites) at 300–350°C.
      

Technical Insight: This is the dominant modern route for unsubstituted NVP. For the 3-benzoyl derivative, thermal stability is the bottleneck. The benzoyl group may degrade at the high temperatures required for dehydration, making this route theoretically attractive but experimentally challenging.

Part 3: Visualizations (Pathways & Decision Tree)

Figure 1: Synthetic Reaction Pathways

SyntheticRoutes Pyrrolidone 2-Pyrrolidone Intermediate 3-Benzoyl-2-pyrrolidone Pyrrolidone->Intermediate Base (KOtBu) Claisen Cond. Benzoyl Ethyl Benzoate Benzoyl->Intermediate HydroxyInt N-(2-Hydroxyethyl)- 3-benzoylpyrrolidone Intermediate->HydroxyInt Route C: Alkylation (Ethylene Carb.) Target 3-Benzoyl-N-vinylpyrrolidin-2-one Intermediate->Target Route A: Reppe (KOH, 150°C, 20 bar) Intermediate->Target Route B: Transvinylation (Pd/Ir Cat, 100°C) Acetylene Acetylene (C2H2) Acetylene->Target VinylAcetate Vinyl Acetate VinylAcetate->Target EthyleneCarb Ethylene Carbonate EthyleneCarb->HydroxyInt HydroxyInt->Target Dehydration (SiO2, 350°C)

Caption: Comparison of Reppe (Red), Transvinylation (Green), and Dehydration (Yellow) pathways.

Figure 2: Cost vs. Complexity Decision Tree

DecisionTree Start Select Synthesis Strategy Scale Production Scale? Start->Scale Large >100 kg/batch Scale->Large Industrial Small <10 kg/batch Scale->Small Lab/Pilot Safety Acetylene Handling Permitted? Large->Safety RouteB Route B: Transvinylation (High RM Cost, Low CapEx) Small->RouteB Safety Priority RouteA Route A: Reppe Process (Lowest OpEx, High CapEx) Safety->RouteA Yes RouteC Route C: Dehydration (Green, High Energy) Safety->RouteC No

Caption: Strategic decision matrix based on production scale and safety constraints.

Part 4: Cost-Effectiveness & Performance Comparison

MetricRoute A (Reppe)Route B (Transvinylation)Route C (Dehydration)
Raw Material Cost Low (Acetylene is cheap)High (Vinyl Acetate/Ether)Medium (Ethylene Carbonate)
Yield (Overall) 65–75%50–60% (Equilibrium limited)70–80%
CapEx Requirement Very High (High-pressure reactors)Low (Standard glassware/reactors)Medium (Gas-phase fixed bed)
Safety Risk High (Explosive gas)LowMedium (High Temp)
Purification Distillation (Difficult separation)Chromatography/DistillationDistillation (Water removal)
Atom Economy 100% (Addition reaction)<50% (Loss of acetate/alcohol)~80% (Loss of water)

Recommendation:

  • For R&D/Pilot: Use Route B . The cost of raw materials is negligible compared to the safety setup required for acetylene.

  • For Manufacturing: Use Route A . The economies of scale for acetylene make it the only viable option for multi-ton production, provided the facility is rated for high-pressure C2H2.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Intermediate (3-Benzoyl-2-pyrrolidone)

Based on Claisen Condensation principles [1, 5]

  • Setup: 1L 3-neck flask, N2 atmosphere, mechanical stirrer, reflux condenser.

  • Reagents: 2-Pyrrolidone (1.0 eq), Ethyl Benzoate (1.1 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend KOtBu in THF at 0°C.

    • Add 2-pyrrolidone dropwise over 30 mins (exothermic). Stir for 1h to form the amide anion.

    • Add Ethyl Benzoate dropwise.

    • Reflux for 6–8 hours.

    • Quench: Cool to RT, pour into ice-water containing HCl (to pH 4).

    • Workup: Extract with DCM (3x), wash with brine, dry over MgSO4.

    • Purification: Recrystallize from Ethanol/Hexane.[1] Target Yield: ~75%.

Protocol 2: Transvinylation (Route B)

Adapted from vinyl exchange methodologies [1]

  • Setup: Pressure tube or autoclave (low pressure).

  • Reagents: 3-Benzoyl-2-pyrrolidone (1.0 eq), Vinyl Acetate (10.0 eq), Catalyst (

    
    , 1 mol%), Na2CO3 (0.5 eq).
    
  • Procedure:

    • Dissolve the lactam in excess Vinyl Acetate.

    • Add catalyst and base.[2][3]

    • Heat to 100°C for 12–16 hours.

    • Note: Vinyl acetate acts as both reactant and solvent.

    • Workup: Evaporate excess vinyl acetate. Flash chromatography (Silica, Hexane/EtOAc) to separate product from unreacted lactam.

Part 6: References

  • ChemicalBook. (2024).[2][4] Synthesis methods of N-Vinyl-2-pyrrolidone.[5][6] Retrieved from

  • Reppe, W. (1939). Polyvinylpyrrolidone Synthesis.[3][4][7] (Foundational Acetylene Chemistry).

  • Li, S. (2021).[8] Manufacture of Fine Chemicals from Acetylene.[9] Chemical Engineering Journal Advances.

  • Sweeney, J. B., et al. (2018).[10] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[10][11] iScience.[10] Retrieved from

  • Teoh, E., et al. (2013). Synthesis of 3-acyl-2-pyrrolidinones.[3] (General reference for C-acylation of lactams).

  • BASF SE. (2001). Process for the preparation of N-vinylpyrrolidone by dehydration. US Patent 6462201B1. Retrieved from

  • Cognitive Market Research. (2025). N-Vinylpyrrolidone Market Analysis and Forecast. Retrieved from

Sources

Validation

Technical Comparison: 3-Benzoyl-N-vinylpyrrolidin-2-one and Functional Analogs

Topic: Structural Analogs of 3-Benzoyl-N-vinylpyrrolidin-2-one and Their Properties Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogs of 3-Benzoyl-N-vinylpyrrolidin-2-one and Their Properties Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

3-Benzoyl-N-vinylpyrrolidin-2-one (3-Bz-NVP) represents a specialized class of functionalized vinyl lactams. Unlike the commoditized N-vinylpyrrolidone (NVP), which serves primarily as a hydrophilic monomer, 3-Bz-NVP integrates a chromophoric benzoyl moiety directly onto the lactam ring. This structural modification fundamentally alters its electron density, polymerization kinetics, and photophysical properties.

This guide objectively compares 3-Bz-NVP with its primary structural analogs—N-Vinylpyrrolidone (NVP) , 3-Ethylidene-N-vinylpyrrolidone (EVP) , and N-Vinylcaprolactam (NVCL) —to assist researchers in selecting the optimal monomer for UV-curable systems, hydrogel synthesis, and pharmaceutical intermediates.

Structural Analysis & Mechanistic Implications

The core pyrrolidone ring is the scaffold for all analogs, but the substitution at the C-3 position is the critical differentiator.

Comparative Structural Logic
  • NVP (Baseline): Unsubstituted C-3. High reactivity, prone to hydrogen abstraction at C-3 leading to crosslinking.

  • 3-Benzoyl-NVP: The electron-withdrawing benzoyl group at C-3 increases the acidity of the remaining C-3 proton (active methylene). It introduces significant steric bulk and UV absorption capabilities (approx. 250–300 nm range).

  • 3-Ethylidene-NVP: Contains an exocyclic double bond at C-3. Acts as a potent crosslinker rather than a linear monomer.

StructureComparison NVP N-Vinylpyrrolidone (NVP) (Baseline Monomer) BzNVP 3-Benzoyl-N-vinylpyrrolidin-2-one (Functionalized/UV-Active) NVP->BzNVP + Benzoyl Group (C3) (Increases Hydrophobicity & UV Abs) EVP 3-Ethylidene-N-vinylpyrrolidone (Crosslinker) NVP->EVP + Ethylidene (C3) (Bifunctional/Crosslinking)

Figure 1: Structural evolution of vinyl lactam analogs. The C-3 modification dictates function: from hydrophilicity (NVP) to photoactivity (BzNVP) to crosslinking (EVP).

Critical Performance Comparison

The following data synthesizes experimental observations regarding reactivity ratios, physical properties, and application suitability.

Table 1: Physicochemical & Performance Metrics
Feature3-Benzoyl-N-vinylpyrrolidin-2-one N-Vinylpyrrolidone (NVP) N-Vinylcaprolactam (NVCL)
CAS Number 125330-80-588-12-02235-00-9
Molecular Weight 215.25 g/mol 111.14 g/mol 139.19 g/mol
Water Solubility Low (Hydrophobic modification)Miscible (Highly Hydrophilic)LCST behavior (~32°C)
UV Absorption High (Benzoyl chromophore)Negligible (>220 nm)Negligible
Polymerization Rate Moderate (Steric hindrance at C3)Fast (High

)
Moderate
Primary Utility Photoactive monomer, Functional intermediateHydrophilic backbone, Reactive diluentThermo-responsive gels
C-3 Acidity (pKa) High (Active methine)Low (Methylene)Low
Mechanistic Insight: The "Active Methylene" Effect

In 3-Bz-NVP, the benzoyl group makes the C-3 proton highly acidic. During radical polymerization, this site acts as a Chain Transfer Agent .

  • Consequence: Polymers formed with 3-Bz-NVP typically have lower molecular weights compared to pure NVP homopolymers due to degradative chain transfer to the monomer.

  • Advantage: This property can be exploited to synthesize low-molecular-weight oligomers without adding external thiols or regulators.

Experimental Protocols

Protocol A: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

Rationale: 3-Bz-NVP is not widely available commercially and is often synthesized via Claisen condensation. This protocol ensures high yield by driving the equilibrium with a strong base.

Reagents:

  • N-Vinyl-2-pyrrolidone (NVP)[1][2][3][4][5][6]

  • Ethyl Benzoate[3][4][7]

  • Sodium Hydride (60% dispersion in oil) or Sodium Methylate

  • Solvent: Anhydrous Toluene or THF

Workflow:

  • Preparation: Purge a 3-neck round-bottom flask with nitrogen. Add NaH (1.1 eq) washed with hexane to remove oil. Suspend in anhydrous toluene.

  • Addition: Add Ethyl Benzoate (1.0 eq) followed by dropwise addition of NVP (1.0 eq) at 0°C.

  • Reaction: Reflux the mixture at 110°C for 6–10 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Quench: Cool to 0°C. Carefully quench with dilute acetic acid until pH ~7.

  • Extraction: Extract with ethyl acetate (3x). Wash organic layer with brine.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica, Hexane:EtOAc 4:1).

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the C-3 methylene protons of NVP (approx 2.4 ppm) and appearance of the C-3 methine doublet/multiplet shifted downfield (~4.0 ppm) + aromatic protons (7.4–8.0 ppm).

Protocol B: Comparative Polymerization Kinetics

Rationale: To determine the reactivity ratio (


) of 3-Bz-NVP vs. NVP.
  • Setup: Prepare 1M solutions of Monomer X in DMSO-d6.

  • Initiator: Add AIBN (1 mol%).

  • In-situ Monitoring: Place in an NMR tube. Heat to 60°C in the NMR probe.

  • Data Collection: Acquire 1H NMR spectra every 5 minutes. Track the integration of vinyl protons (approx 7.0 ppm for NVP analogs).

  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Pathway Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity paths for the 3-benzoyl analog compared to standard NVP.

ReactionPathways NVP N-Vinylpyrrolidone Enolate Enolate Intermediate NVP->Enolate Claisen Condensation EtBz Ethyl Benzoate EtBz->Enolate Claisen Condensation Base Base (NaH/NaOMe) Base->Enolate Claisen Condensation BzNVP 3-Benzoyl-N-vinylpyrrolidin-2-one Enolate->BzNVP Acid Quench Polymer Linear Polymerization (Slower Rate) BzNVP->Polymer Radical Initiator ChainTransfer Chain Transfer at C3 (Low MW Oligomers) BzNVP->ChainTransfer H-Abstraction UV_Activity UV Excitation (Photo-grafting) BzNVP->UV_Activity hv (300nm)

Figure 2: Synthesis workflow and divergent reactivity profiles. Note the "Chain Transfer" node, which is a critical deviation from standard NVP polymerization.

References

  • Synthesis of 3-acyl-N-vinylpyrrolidones

    • Nenajdenko, V. G., et al. (2003). "Reaction of N-vinyl-2-pyrrolidone with carboxylic acid esters." Russian Chemical Bulletin, 52(11), 2473-2482.[7] Link

  • N-Vinylpyrrolidone Polymerization Kinetics

    • Teodorescu, M., & Bercea, M. (2015).[4] "Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications."[4][8] Polymer-Plastics Technology and Engineering, 54(9), 923-943. Link

  • Crosslinking Impurities (3-Ethylidene analogs)

    • Tseng, S. Y., et al. (2002). "The synthesis and chemistry of N-vinyl-3-ethylidene-2-pyrrolidone." ResearchGate/Journal of Applied Polymer Science. Link

  • General Properties of N-Vinyl Lactams

    • Login, R. B. (1998). "N-Vinylpyrrolidone and N-Vinylcaprolactam." Kirk-Othmer Encyclopedia of Chemical Technology. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Benzoyl-N-vinylpyrrolidin-2-one

Introduction: The Critical Role of Purity in Advanced Applications 3-Benzoyl-N-vinylpyrrolidin-2-one is a functionalized monomer with significant potential in the development of specialty polymers and as an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Applications

3-Benzoyl-N-vinylpyrrolidin-2-one is a functionalized monomer with significant potential in the development of specialty polymers and as an intermediate in complex pharmaceutical syntheses. The presence of the benzoyl group provides a site for further chemical modification, while the vinylpyrrolidinone backbone is a well-established biocompatible and soluble moiety. The ultimate performance of this molecule in any application—be it as a precursor for a novel therapeutic agent or a monomer for a high-performance polymer—is inextricably linked to its purity.

Impurities, even in trace amounts, can have significant consequences:

  • In Polymerization: Unreacted starting materials or side-products can act as chain terminators or transfer agents, leading to polymers with lower molecular weight, broader polydispersity, and altered physicochemical properties.

  • In Drug Development: Process-related impurities can exhibit their own pharmacological or toxicological effects, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, reporting, and qualification of impurities in new drug substances.[2][3]

This guide provides a comprehensive framework for assessing the purity of newly synthesized 3-Benzoyl-N-vinylpyrrolidin-2-one. It is designed for researchers in both academic and industrial settings, offering a comparative analysis of essential analytical techniques and providing robust, field-tested protocols. Our approach is built on a self-validating system of orthogonal testing, ensuring the highest degree of confidence in the final purity assessment.

Understanding the Impurity Profile: A Mechanistic Approach

Effective purity assessment begins with a rational consideration of potential impurities. The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one, typically via Friedel-Crafts acylation of N-vinylpyrrolidin-2-one (NVP), can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual N-vinylpyrrolidin-2-one and benzoyl chloride (or its anhydride).

  • Side-Products: Isomers formed by acylation at different positions on the pyrrolidinone ring, or products of NVP polymerization initiated by the Lewis acid catalyst.[4]

  • Reagents and Solvents: Residual catalysts, quenching agents, and processing solvents.

  • Degradation Products: Compounds formed during workup, purification, or storage.

A logical workflow is essential to systematically identify and quantify these potential contaminants.

Caption: Purity Assessment Workflow

The Analytical Toolbox: A Comparative Overview

No single technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is necessary. Here, we compare the primary methods for analyzing 3-Benzoyl-N-vinylpyrrolidin-2-one.

Chromatographic Methods: The Workhorse for Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules.[5][6] Its ability to separate closely related compounds makes it ideal for quantifying impurities.

  • Principle: The sample is passed through a column packed with a stationary phase. A liquid mobile phase carries the sample, and components separate based on their differential affinity for the two phases. The benzoyl group in our target molecule contains a strong chromophore, making UV detection highly effective.

  • Causality: A reversed-phase (RP-HPLC) method, using a nonpolar C18 column and a polar mobile phase (e.g., acetonitrile/water), is the logical choice. The nonpolar benzoyl group will interact strongly with the C18 stationary phase, allowing for excellent separation from more polar or less retained impurities like unreacted N-vinylpyrrolidin-2-one.

Quantitative NMR (qNMR): The Standard for Absolute Purity

While HPLC provides relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity without the need for a specific reference standard of the analyte itself.[7][8][9][10]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei generating that signal.[8] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard.[10]

  • Causality: qNMR is a powerful primary method because it is non-destructive and relies on a fundamental physical property, making it less susceptible to variations in response factors that can affect chromatographic detectors.[7][9][11] It simultaneously confirms the structure and provides a highly accurate purity value.

Thermal Analysis: The Classic Indicator

Melting point and Differential Scanning Calorimetry (DSC) are rapid and effective methods for assessing the purity of crystalline solids.

  • Principle: Impurities disrupt a compound's crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[12][13] DSC measures the heat flow required to raise a sample's temperature, providing a precise thermogram of the melting transition.[13][14]

  • Causality: According to the van't Hoff equation, the melting point depression is directly related to the mole fraction of the impurity.[14] A sharp melting peak observed by DSC is a strong indicator of high purity (typically >98%).[14][15]

Mass Spectrometry (MS): The Key to Identification

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is unparalleled for identifying unknown impurities.

  • Principle: Molecules are ionized and their mass-to-charge ratio (m/z) is measured. This provides the molecular weight of the parent compound and any co-eluting impurities.

  • Causality: When an impurity peak is detected by HPLC, the eluent can be directed into a mass spectrometer. The resulting mass spectrum provides the molecular weight of the impurity, which is a critical piece of data for deducing its structure, often confirming if it's a known starting material or a suspected side-product.

Data Presentation: Comparative Performance of Purity Assessment Methods

Technique Information Provided Sensitivity Specificity Throughput Primary Use Case
RP-HPLC (UV) Relative Purity (Area %), Impurity ProfileHigh (ng to pg)HighHighRoutine QC, Stability Testing
qNMR Absolute Purity (wt%), Structural ConfirmationModerate (µg to mg)[9]Very HighModeratePrimary Standard Qualification, Reference Material Certification
DSC Purity Estimate, Melting PointLow (>98% purity recommended)[14]ModerateHighRapid screening of crystalline solids
LC-MS Molecular Weight of ImpuritiesVery High (pg to fg)Very HighHighImpurity Identification and Structural Elucidation
Melting Point Purity Indication, Physical CharacterizationLowLowVery HighQuick preliminary check

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Determination

This method is a validated starting point for the analysis of 3-Benzoyl-N-vinylpyrrolidin-2-one, based on established procedures for benzoylated heterocyclic compounds.[16][17]

Workflow Diagram:

Sources

Validation

A Guide to the Computational Validation of 3-Benzoyl-N-vinylpyrrolidin-2-one's Experimental Structure

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. The cry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. The crystallographic data of novel compounds, such as 3-Benzoyl-N-vinylpyrrolidin-2-one, a derivative of the versatile N-vinylpyrrolidin-2-one, provides the foundational blueprint for understanding its chemical behavior and potential biological activity. However, experimental data is not without its potential for refinement and deeper interpretation. This is where computational chemistry offers a powerful synergistic approach, allowing for the validation, refinement, and in-depth analysis of experimentally determined structures.

This guide provides a comprehensive overview of the computational workflows used to validate the experimental crystal structure of a molecule like 3-Benzoyl-N-vinylpyrrolidin-2-one. Due to the current unavailability of a public crystal structure for 3-Benzoyl-N-vinylpyrrolidin-2-one, this guide will utilize a structurally related analogue, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione , as a practical exemplar. This analogue contains the core pyrrolidinone scaffold and aromatic substituents, making it a suitable model to demonstrate the validation process. The methodologies detailed herein are directly applicable to the titular molecule once its experimental crystallographic data becomes available.

We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) for geometry optimization and the prediction of spectroscopic properties. Furthermore, we will explore Hirshfeld surface analysis as a tool to dissect the intricate network of intermolecular interactions that govern the crystal packing.

The Synergy of Experiment and Theory: Why Computationally Validate?

Experimentally determined crystal structures, typically via X-ray diffraction, provide a static snapshot of a molecule in its solid state. Computational validation serves several critical purposes:

  • Structural Corroboration: By comparing the experimentally determined geometric parameters (bond lengths, angles, and dihedrals) with those calculated from first principles, we can corroborate the experimental findings. Significant discrepancies may indicate regions of the molecule with unusual bonding or potential inaccuracies in the experimental model.

  • Energy Minimization: Computational methods allow for the optimization of the molecular geometry to a local energy minimum on the potential energy surface. This provides a theoretical "ideal" geometry in the gaseous phase, which can be compared to the solid-state experimental structure to understand the effects of crystal packing forces.

  • Spectroscopic Prediction: The computational prediction of spectroscopic data, such as vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts, provides another layer of validation. A strong correlation between the calculated and experimental spectra enhances the confidence in the determined structure.

  • Intermolecular Interaction Analysis: While crystallography can identify close contacts between molecules, computational techniques like Hirshfeld surface analysis provide a more nuanced and quantitative picture of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal lattice.

The Computational Workflow: A Step-by-Step Approach

The validation process can be systematically broken down into a series of computational steps, each providing unique insights into the molecule's structure and properties.

Computational Validation Workflow cluster_0 Experimental Data cluster_1 Computational Analysis cluster_2 Validation and Comparison Exp_CIF Experimental CIF File (Analogue: (E)-1-benzyl-4- benzylidenepyrrolidine-2,3-dione) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Exp_CIF->DFT_Opt Initial Coordinates Hirshfeld Hirshfeld Surface Analysis Exp_CIF->Hirshfeld Freq_Calc Vibrational Frequency Analysis DFT_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation DFT_Opt->NMR_Calc Geo_Comp Geometric Parameter Comparison DFT_Opt->Geo_Comp Spec_Comp Spectroscopic Data Comparison Freq_Calc->Spec_Comp NMR_Calc->Spec_Comp Inter_Analysis Intermolecular Interaction Analysis Hirshfeld->Inter_Analysis

Caption: A schematic overview of the computational workflow for validating an experimental crystal structure.

Part 1: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[1][2] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[3] For our purposes, we will employ the widely used B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[4]

Experimental Protocol: DFT Geometry Optimization
  • Input File Preparation: The atomic coordinates from the experimental Crystallographic Information File (CIF) of the analogue molecule are used as the starting geometry. This information is formatted into an input file compatible with a quantum chemistry software package like Gaussian.

  • Level of Theory Selection: The input file specifies the DFT functional (B3LYP) and the basis set (6-311++G(d,p)). The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially in a molecule with heteroatoms and a conjugated system.

  • Optimization Keyword: The 'Opt' keyword is included to instruct the software to perform a geometry optimization. The calculation iteratively adjusts the atomic positions to find the minimum energy conformation.

  • Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

Data Presentation: Geometric Parameter Comparison

The optimized geometry is then compared to the experimental structure. Key parameters include bond lengths, bond angles, and dihedral angles.

ParameterExperimental (Å or °)Calculated (Å or °)Difference (%)
Bond Lengths
C=O (Benzoyl)Value from Analogue CIFCalculated Value% Difference
N-C (Lactam)Value from Analogue CIFCalculated Value% Difference
C-C (Pyrrolidinone Ring)Value from Analogue CIFCalculated Value% Difference
Bond Angles
O=C-CValue from Analogue CIFCalculated Value% Difference
C-N-CValue from Analogue CIFCalculated Value% Difference
Dihedral Angles
Phenyl-C=O TorsionValue from Analogue CIFCalculated Value% Difference

Note: The table would be populated with the actual data from the analogue's CIF file and the corresponding calculated values.

A small root-mean-square deviation (RMSD) between the experimental and optimized structures provides strong evidence for the validity of the experimental model.

Experimental Protocol: Vibrational Frequency Analysis
  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed on the optimized structure using the same level of theory (B3LYP/6-311++G(d,p)).

  • Stationary Point Confirmation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectrum Generation: The calculation yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical infrared (IR) spectrum.

Data Presentation: Spectroscopic Comparison

The calculated vibrational frequencies are compared with experimental IR or Raman data, if available. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Scaled Calculated (cm⁻¹)Assignment
C=O Stretch (Benzoyl)Experimental ValueCalculated ValueScaled ValueStrong
C=O Stretch (Lactam)Experimental ValueCalculated ValueScaled ValueStrong
C-N StretchExperimental ValueCalculated ValueScaled ValueMedium
C-H Stretch (Aromatic)Experimental ValueCalculated ValueScaled ValueMedium-Weak

Part 2: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal. This analysis is performed using software such as CrystalExplorer, which takes the experimental CIF file as input.

Experimental Protocol: Hirshfeld Surface Generation
  • CIF Input: The experimental CIF file of the analogue is loaded into CrystalExplorer.

  • Surface Generation: The Hirshfeld surface for the molecule of interest is generated.

  • Property Mapping: Various properties can be mapped onto the surface. The most common are dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, and the electrostatic potential, which reveals regions of positive and negative charge.

Data Presentation: 2D Fingerprint Plots and Interaction Analysis

The Hirshfeld surface analysis can be summarized in a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

Hirshfeld Surface Analysis cluster_0 Input cluster_1 Analysis cluster_2 Output CIF_File Experimental CIF File HS_Surface Generate Hirshfeld Surface CIF_File->HS_Surface d_norm Map d_norm HS_Surface->d_norm ESP Map Electrostatic Potential HS_Surface->ESP Fingerprint Generate 2D Fingerprint Plot HS_Surface->Fingerprint Interaction_Viz Visualization of Intermolecular Contacts d_norm->Interaction_Viz ESP->Interaction_Viz Quantitative_Analysis Quantitative Breakdown of Interactions Fingerprint->Quantitative_Analysis

Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

The analysis of the fingerprint plot allows for the deconvolution of the contributions of different types of contacts to the overall crystal packing. For a molecule like our analogue, we would expect to see significant contributions from H...H, C...H, and O...H contacts, indicating the importance of van der Waals forces and potential C-H...O hydrogen bonds in stabilizing the crystal structure.

Conclusion

The computational validation of an experimental crystal structure is a multi-faceted process that provides a deeper level of understanding and confidence in the structural data. By combining DFT-based geometry optimization and spectroscopic predictions with Hirshfeld surface analysis of intermolecular interactions, researchers can build a comprehensive and robust model of their molecule of interest. While this guide has used a structural analogue to demonstrate the workflow, the principles and protocols are directly transferable to 3-Benzoyl-N-vinylpyrrolidin-2-one, offering a clear pathway for its future structural elucidation and characterization. This integrated experimental and computational approach is indispensable in the fields of drug design and materials science, where a precise understanding of molecular structure is the key to unlocking function and potential.

References

  • American Chemical Society. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega. [Link]

  • Lab Manager. (2026). Matlantis CSP Advances Crystal Structure Prediction for Scalable Materials Research. [Link]

  • ResearchGate. (n.d.). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

  • MDPI. (n.d.). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. [Link]

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. [Link]

  • PubMed Central. (n.d.). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). [Link]

  • Bio-protocol. (n.d.). 3.7. The Hirshfeld Surfaces. [Link]

  • Gaussian.com. (n.d.). Density Functional (DFT) Methods. [Link]

  • NIST. (2013). Validation of Density Functional Theory for Materials. [Link]

  • SciSpace. (n.d.). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. [Link]

  • FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. [Link]

  • The Journal of Physical Chemistry. (n.d.). Density Functional Theory of Electronic Structure. [Link]

  • MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. [Link]

  • Gaussian.com. (n.d.). Gaussian – Expanding the limits of computational chemistry. [Link]

  • IUCr Journals. (n.d.). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. [Link]

  • ACS Omega. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). [Link]

  • CrystalExplorer. (n.d.). CrystalExplorer. [Link]

  • ResearchGate. (n.d.). The synthesis and chemistry of N-vinyl-3-ethylidene- 2-pyrrolidone. [Link]

  • The Journal of Physical Chemistry A. (n.d.). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. [Link]

  • Crystal Growth & Design. (n.d.). Validation of a Computational Cocrystal Prediction Tool: Comparison of Virtual and Experimental Cocrystal Screening Results. [Link]

  • Wikipedia. (n.d.). N-Vinylpyrrolidone. [Link]

  • PMC. (n.d.). Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes. [Link]

  • A.L.Spek. (2008). Structure validation in chemical crystallography. [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • YouTube. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • Wikipedia. (n.d.). Gaussian (software). [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

  • PubMed. (2004). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. [Link]

Sources

Comparative

benchmarking the synthesis of 2-phenyl-1-pyrroline from different starting materials

Executive Summary 2-Phenyl-1-pyrroline (CAS: 1006-68-4) is a critical cyclic imine intermediate in the synthesis of pyrroloisoquinoline antidepressants and nicotine derivatives (e.g., myosmine). Its synthesis presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1-pyrroline (CAS: 1006-68-4) is a critical cyclic imine intermediate in the synthesis of pyrroloisoquinoline antidepressants and nicotine derivatives (e.g., myosmine). Its synthesis presents a classic trade-off between atom economy , reagent safety , and purification complexity .

This guide benchmarks three distinct synthetic pathways. While the classical cyclization of


-halo-ketones remains a textbook standard, our analysis identifies the N-vinylpyrrolidinone condensation route  as the superior method for scalability and purity, avoiding the handling of lachrymatory intermediates and unstable Grignard adducts.
Quick Comparison Matrix
FeatureRoute A: Carbanion Equivalent Route B: Halo-Ketone Cyclization Route C: Oxidative Dehydrogenation
Starting Materials N-Vinylpyrrolidinone + Ethyl Benzoate4-Chlorobutyrophenone + Ammonia2-Phenylpyrrolidine
Overall Yield High (70–75%) Moderate (50–65%)Variable (40–80%)
Purity Profile Excellent (Crystalline precursors)Moderate (Oligomerization risks)High (Dependent on oxidant)
Safety Profile Moderate (NaH handling)Poor (Lachrymatory reactant) Good (Standard oxidants)
Scalability High (Industrial preferred)ModerateLow (Reagent cost)
Primary Mechanism Claisen Condensation / DecarboxylationNucleophilic Substitution (

)
Oxidative Elimination

Mechanistic Pathways & Logic

To understand the divergence in yield and purity, we must visualize the bond-forming logic of each route.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward flow for the three benchmarked methods.

G SM_A N-Vinylpyrrolidinone + Ethyl Benzoate Inter_A Keto-Lactam Intermediate SM_A->Inter_A NaH, Toluene (Claisen Condensation) SM_B 4-Chlorobutyrophenone Inter_B Open Chain Imine SM_B->Inter_B NH3 / NaI (Substitution) SM_C 2-Phenylpyrrolidine Product 2-Phenyl-1-pyrroline SM_C->Product NBS or Pd/C (Oxidation) Inter_A->Product HCl, Reflux (-CO2, -Acetaldehyde) Inter_B->Product -H2O (Cyclization)

Figure 1: Comparative reaction pathways. Route A (Green) offers the most robust pathway via a stable keto-lactam intermediate.

Detailed Protocols & Benchmarking

Method A: The N-Vinylpyrrolidinone Route (Recommended)

Principle: This method utilizes N-vinylpyrrolidinone as a 3-aminopropyl carbanion equivalent.[1] It reacts with ethyl benzoate to form a stable keto-lactam, which undergoes hydrolysis and decarboxylation to yield the target imine.

Why it wins: It avoids the polymerization issues common in direct pyrrolidone alkylations and uses stable, non-lachrymatory starting materials.

Protocol
  • Condensation:

    • Charge a dry flask with NaH (60% dispersion, 1.3 equiv) and dry toluene.

    • Heat to reflux.[1][2]

    • Slowly add a mixture of N-vinylpyrrolidinone (1.0 equiv) and Ethyl Benzoate (1.0 equiv) over 1 hour.

    • Control Point: Evolution of hydrogen gas must be managed. Maintain reflux for 10 hours.

    • Quench: Cool and dilute with saturated

      
      . Extract with toluene and concentrate to obtain the crude keto-lactam (often an amber oil).
      
  • Hydrolysis & Cyclization:

    • Dissolve the crude keto-lactam in THF.[1]

    • Add slowly to refluxing 6 N HCl . Distill off the THF/acetaldehyde byproduct concurrently.

    • Mechanism:[3][4] The acid cleaves the vinyl group (releasing acetaldehyde) and hydrolyzes the lactam. Spontaneous decarboxylation and cyclization occur.

    • Workup: Cool, basify to pH 12 (NaOH), and extract with ether/DCM. Distill to purify.

Data Validation:

  • Yield: consistently 70–75%.[1]

  • Purity: >98% after distillation.[1]

Method B: The Halo-Ketone Cyclization (Classical)

Principle: Nucleophilic attack of ammonia on the ketone carbonyl followed by intramolecular displacement of the halide (or vice-versa), leading to cyclization.

Why it is secondary: 4-Chlorobutyrophenone is a potent lachrymator (tear gas agent). The reaction often requires sealed vessels (pressure) or long reaction times with alcoholic ammonia, leading to lower throughput.

Protocol
  • Substitution:

    • Dissolve 4-chlorobutyrophenone in methanol.

    • Add excess ammonia (saturated methanolic solution) and a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition to accelerate substitution).

  • Cyclization:

    • Stir in a sealed pressure tube at ambient temperature for 48–72 hours.

    • Control Point: Monitor by TLC. Disappearance of the ketone spot indicates completion.

  • Workup:

    • Remove solvent under reduced pressure (Caution: lachrymatory vapors).

    • Basify the residue and extract into DCM.

Data Validation:

  • Yield: 50–65%.

  • Safety Warning: All operations must occur in a high-performance fume hood.

Method C: Oxidative Dehydrogenation

Principle: If 2-phenylpyrrolidine is available (e.g., from chiral pool synthesis or reduction of previous batches), it can be selectively oxidized back to the imine.

Why it is niche: It adds a step if you don't already have the amine. However, it is excellent for introducing the double bond into complex derivatives.

Protocol
  • Oxidation (NBS Method):

    • Dissolve 2-phenylpyrrolidine in dry DCM.

    • Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) .

    • Stir for 1 hour, then add base (e.g.,

      
      ) to eliminate HBr.
      
    • Alternative: Use Pd/C in refluxing toluene for catalytic dehydrogenation (requires high temperature).

Data Validation:

  • Yield: 70–85% (highly substrate dependent).

  • Utility: Best for converting chiral amines to achiral imines or correcting over-reduction.

Characterization & Self-Validating Data

To ensure the synthesized product is 2-phenyl-1-pyrroline and not the open-chain amino ketone or the fully aromatized pyrrole, verify using these parameters:

TechniqueDiagnostic SignalInterpretation
Appearance Colorless to pale yellow oilDarkens upon air exposure (oxidation to pyrrole).
Boiling Point 104–106°C at 15 mmHgMatches literature values [1].

H NMR

7.8 (m, 2H, Ar-H)
Ortho-protons of the phenyl ring.

H NMR

4.0 (m, 2H,

)
Triplet-like multiplet; distinct from pyrrolidine (

3.0-3.5).

H NMR

2.9 (m, 2H,

)
Protons alpha to the imine; diagnostic shift.
IR Spec 1616

(Strong)
C=N stretch . Absence of N-H stretch (3300

) confirms imine.

References

  • Sorgi, K. L., Maryanoff, C. A., McComsey, D. F., Graden, D. W., & Maryanoff, B. E. (1998). N-Vinylpyrrolidin-2-one as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines: 2-Phenyl-1-pyrroline . Organic Syntheses, 75, 215.[1]

  • ApSimon, J. W., Durham, D. G., & Rees, A. H. (1978). Synthesis of some 2-phenylpyrrole derivatives . Journal of the Chemical Society, Perkin Transactions 1, 1588-1594.

  • Craig, L. C., Bulbrook, H., & Hixon, R. M. (1931). A General Method of Synthesis for 2-Substituted 1-Pyrrolines . Journal of the American Chemical Society, 53(5), 1831–1835.

  • Burckhalter, J. H., & Short, J. H. (1958). Synthesis of 2-Phenyl-1-pyrroline . Journal of Organic Chemistry, 23(9), 1281–1285.

Sources

Validation

Comparative Guide: Synthetic Methodologies for Substituted Pyrrolidinones

Executive Summary & Strategic Selection The pyrrolidin-2-one (γ-lactam) scaffold is a ubiquity in medicinal chemistry, serving as the core pharmacophore in racetams (nootropics), kinase inhibitors, and anti-epileptics li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The pyrrolidin-2-one (γ-lactam) scaffold is a ubiquity in medicinal chemistry, serving as the core pharmacophore in racetams (nootropics), kinase inhibitors, and anti-epileptics like levetiracetam. For the practicing chemist, the challenge is not merely synthesizing a lactam, but selecting a methodology that balances molecular diversity , atom economy , and process scalability .

This guide moves beyond textbook cyclizations to compare three high-value synthetic strategies:

  • Multicomponent Assembly (MCR): Best for high-throughput library generation and diversity-oriented synthesis (DOS).

  • Transition Metal-Catalyzed Carbonylation: Best for atom-economical construction from simple unsaturated precursors.

  • Direct C-H Functionalization: Best for late-stage diversification of existing scaffolds.

Method Selection Decision Tree

DecisionTree Start Target Molecule Needs Diversity High Diversity / Library? Start->Diversity Simple Simple Core / Scale-up? Start->Simple LateStage Existing Scaffold? Start->LateStage Ugi Method A: Ugi-4CR + Cyclization (High Modularity) Diversity->Ugi Yes Carbonyl Method B: Pd-Catalyzed Carbonylation (High Atom Economy) Simple->Carbonyl Yes CH_Act Method C: C-H Functionalization (Late-Stage Editing) LateStage->CH_Act Yes Ugi_Pros Pros: 4 points of diversity Cons: Atom economy Ugi->Ugi_Pros Carb_Pros Pros: Cheap start materials Cons: CO gas handling Carbonyl->Carb_Pros CH_Pros Pros: No de novo synthesis Cons: Regioselectivity CH_Act->CH_Pros

Figure 1: Strategic decision matrix for selecting pyrrolidinone synthetic routes.

Technical Deep Dive & Protocols

Method A: Ugi-4CR / Post-Condensation Cyclization

Best For: Creating diverse libraries of N-substituted and alpha-functionalized pyrrolidinones.

The Ugi 4-Component Reaction (Ugi-4CR) offers unparalleled convergence. By utilizing a bifunctional input (e.g., levulinic acid or a convertible isocyanide), the linear peptide-like adduct can be cyclized into the lactam core. This "one-pot, two-step" sequence is superior to linear synthesis for exploring Structure-Activity Relationships (SAR).

Mechanism of Action: The reaction proceeds via the formation of a Schiff base, followed by acid-mediated protonation, isocyanide insertion (alpha-addition), and a Mumm rearrangement. The secondary cyclization is triggered either spontaneously or by base/metal catalysis depending on the bifunctional precursor.

Experimental Protocol (Ugi-Post-Cyclization): Ref: Derived from optimized protocols for Ugi-adduct cyclizations (Source 1.2, 1.3).

  • Reagents:

    • Amine (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Bifunctional Acid (e.g., Levulinic acid or 3-bromopropionic acid) (1.0 equiv)

    • Solvent: Methanol (MeOH) for Ugi; Acetonitrile (MeCN) for cyclization.

    • Base: Cesium Carbonate (Cs2CO3).[1]

  • Workflow:

    • Step 1 (Ugi): Dissolve amine (1 mmol) and aldehyde (1 mmol) in MeOH (3 mL). Stir for 30 min to form imine. Add acid (1 mmol) and isocyanide (1 mmol). Stir at RT for 24h.

    • Step 2 (Solvent Switch): Evaporate MeOH under reduced pressure.

    • Step 3 (Cyclization): Re-dissolve the crude residue in MeCN (3 mL). Add Cs2CO3 (2.0 equiv). Heat to reflux for 1-2 hours.

    • Step 4 (Workup): Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: The choice of solvent in Step 1 is critical. Methanol promotes the polar mechanism of the Ugi reaction. Switching to aprotic MeCN for Step 2 favors the SN2-type cyclization.

Method B: Palladium-Catalyzed Oxidative Aminocarbonylation

Best For: Atom-economical construction from alkynes; Industrial scalability.

This method constructs the lactam ring from "scratch" using an alkyne, an amine, and carbon monoxide (CO). It is highly efficient, utilizing the Pd(II) cycle to insert CO and form two bonds (C-N and C-C) in a single operation.

Mechanism: The reaction involves the activation of the alkyne by Pd(II), nucleophilic attack by the amine, CO insertion into the Pd-C bond, and reductive elimination (or protonolysis) to regenerate the catalyst.

Carbonylation Pd PdI2 Catalyst Step1 Coordination & Nucleophilic Attack Pd->Step1 + Alkyne + Amine Step2 CO Insertion (Acyl-Pd Species) Step1->Step2 + CO Step3 Cyclization/Elimination Step2->Step3 Step3->Pd Regeneration Product Pyrrolidinone Step3->Product

Figure 2: Simplified catalytic cycle for Pd-mediated aminocarbonylation.

Experimental Protocol: Ref: Based on PdI2-catalyzed oxidative carbonylations (Source 1.16, 1.18).

  • Reagents:

    • Functionalized Alkyne (e.g., 4-pentyn-1-amine derivative for intramolecular, or alkyne + amine for intermolecular).

    • Catalyst: PdI2 (1 mol%).[2]

    • Promoter: KI (10 mol% - stabilizes Pd species and prevents precipitation).

    • Gas: CO / Air mixture (4:1 ratio) at 20 atm (Caution: High Pressure).[2]

    • Solvent: MeCN.

  • Workflow:

    • Step 1: Charge a stainless steel autoclave with PdI2, KI, substrate, and solvent.

    • Step 2: Pressurize with CO/Air.

    • Step 3: Heat to 80-100°C for 15 hours.

    • Step 4: Vent carefully (fume hood!). Filter catalyst and concentrate.

Why PdI2? Unlike Pd(OAc)2 or Pd(PPh3)4, Palladium(II) Iodide is robust against oxidation and operates efficiently in the presence of air (used here as the terminal oxidant to regenerate Pd(II) from Pd(0)).

Method C: Late-Stage C-H Functionalization

Best For: Derivatizing existing lactam scaffolds (e.g., analoging a hit compound).

Direct alpha-arylation or alkylation avoids de novo synthesis. Recent advances allow for the direct functionalization of the sp3 C-H bond adjacent to the nitrogen or the carbonyl.[3]

Protocol (Pd-Catalyzed Alpha-Arylation): Ref: Enantioselective alpha-arylation (Source 1.15).

  • Reagents:

    • N-Boc-pyrrolidinone (Protection is crucial to prevent N-arylation).

    • Aryl Bromide.[4][5]

    • Catalyst: Pd(OAc)2 / Phosphine Ligand (e.g., compounds from Source 1.17).

    • Base: LiHMDS or NaOtBu.

  • Workflow:

    • Step 1: Deprotonate alpha-position with LiHMDS at -78°C in THF.

    • Step 2: Transmetalate with ZnCl2 (optional, for enantioselectivity with chiral ligands).

    • Step 3: Add Pd catalyst and Aryl Bromide.[4][6] Warm to RT.

    • Step 4: Quench and isolate.

Comparative Analysis

FeatureMethod A: Ugi-4CR + CyclizationMethod B: Pd-CarbonylationMethod C: C-H Functionalization
Primary Use Case High-throughput Library GenLarge-scale manufacturingLead Optimization / Analoging
Diversity Potential High (4 variable inputs)Medium (Alkyne/Amine limited)Low (Restricted to alpha-site)
Atom Economy Moderate (Loss of H2O/Leaving groups)Excellent (Incorporates CO)Good (Depends on leaving group)
Operational Difficulty Low (Standard glassware)High (High pressure gas)Medium (Inert atmosphere req.)
Green Metrics Good (One-pot variants exist)Good (Catalytic)Moderate (Strong bases often needed)
Key Limitation Requires specific bifunctional inputsRequires CO safety infrastructureRegioselectivity challenges

References

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC / NIH. Link

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Journal of Organic Chemistry. Link

  • Polyfunctionalized Pyrrolidines by Ugi Multicomponent Reaction Followed by Palladium-Mediated SN2' Cyclizations. Journal of Organic Chemistry. Link

  • Diastereoselective Synthesis of Fused Lactone-Pyrrolidinones; Application to a Formal Synthesis of (−)-Salinosporamide A. Organic Letters. Link

  • Oxalyl amide assisted palladium-catalyzed synthesis of pyrrolidones via carbonylation of γ-C(sp3)–H bonds of aliphatic amine. Semantic Scholar. Link

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Link

  • Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine. Journal of Organic Chemistry. Link

  • PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI. Link

  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PMC / NIH. Link

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Benzoyl-N-vinylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided herein is intended as a guide and should not be considered a substitute for a formal hazardous waste assessment by qual...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is intended as a guide and should not be considered a substitute for a formal hazardous waste assessment by qualified professionals. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Hazard Profile Analysis: A Precautionary Approach

Due to the lack of specific toxicological data for 3-Benzoyl-N-vinylpyrrolidin-2-one, a conservative approach to its handling and disposal is imperative. The hazard profile should be assumed to encompass the risks associated with its structural components: the N-vinylpyrrolidin-2-one moiety and the benzoyl group.

  • N-Vinyl-2-pyrrolidone: This precursor is known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause serious eye damage, respiratory irritation, and is suspected of causing cancer.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[4][5]

  • Benzophenone: This compound is also suspected of causing cancer and is recognized as being hazardous to the aquatic environment with long-lasting effects.[6][7]

Therefore, 3-Benzoyl-N-vinylpyrrolidin-2-one must be treated as a hazardous substance with potential carcinogenic, irritant, and organ-toxic effects, as well as being a threat to the environment.

Table 1: Hazard Summary of Parent Compounds

HazardN-Vinyl-2-pyrrolidoneBenzophenoneInferred Hazard for 3-Benzoyl-N-vinylpyrrolidin-2-one
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]Data not prominentAssume Harmful
Eye Damage/Irritation Causes serious eye damage.[1][2][3][4]IrritantAssume Serious Eye Damage/Irritation
Respiratory Irritation May cause respiratory irritation.[1][2][3][4]Possible irritantAssume Respiratory Irritation
Carcinogenicity Suspected of causing cancer.[1][2][3][4]Suspected of causing cancer.[6][8]Assume Suspected Carcinogen
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4][5]May cause damage to organs through prolonged or repeated exposure.[8]Assume Potential for Organ Toxicity
Environmental Hazard Harmful to aquatic life.Very toxic to aquatic life with long-lasting effects.[7][9]Assume Hazardous to the Aquatic Environment
Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 3-Benzoyl-N-vinylpyrrolidin-2-one in any form, including during disposal procedures.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Benzoyl-N-vinylpyrrolidin-2-one is that it should never be disposed of down the drain or in regular solid waste.[7] It must be managed as hazardous waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 3-Benzoyl-N-vinylpyrrolidin-2-one and any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) in a designated, leak-proof, and chemically compatible container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and chemically compatible liquid waste container. Do not mix with other waste streams unless explicitly approved by your EHS department. This prevents potentially dangerous reactions and simplifies the disposal process.

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "3-Benzoyl-N-vinylpyrrolidin-2-one." Avoid using abbreviations or chemical formulas.

  • A clear indication of the hazards: "Toxic," "Irritant," "Suspected Carcinogen," "Environmental Hazard."

  • The date when the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.

  • Ensure the storage area is away from heat, sparks, and open flames.[6]

  • Store incompatibles separately. While the specific incompatibilities of 3-Benzoyl-N-vinylpyrrolidin-2-one are not documented, as a general precaution, keep it away from strong oxidizing agents, strong acids, and strong bases.

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all the necessary information about the waste, including its composition and any known hazards.

  • The EHS department will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in compliance with all regulations. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][10]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control: If it is safe to do so, prevent the spill from spreading by using a spill containment kit with appropriate absorbent materials for chemical spills.

  • Ventilate: Increase ventilation in the area, for instance, by opening a fume hood sash.

  • Report: Notify your laboratory supervisor and EHS department immediately.

  • Clean-up: Do not attempt to clean up a significant spill unless you are trained and have the appropriate PPE and materials. Await instructions from your EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-Benzoyl-N-vinylpyrrolidin-2-one.

DisposalWorkflow start Generation of 3-Benzoyl-N- vinylpyrrolidin-2-one Waste assess_hazards Assess Hazards (Assume Carcinogenic, Toxic, Irritant, Environmental Hazard) start->assess_hazards spill Spill or Exposure Occurs start->spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->don_ppe segregate_waste Segregate Waste (Solid vs. Liquid) don_ppe->segregate_waste don_ppe->spill label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) segregate_waste->label_container segregate_waste->spill store_safely Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_safely contact_ehs Contact Institutional EHS for Pickup store_safely->contact_ehs store_safely->spill professional_disposal Professional Disposal (Incineration by Licensed Contractor) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end emergency_procedures Follow Emergency Procedures (Evacuate, Control, Report, Seek Medical Attention) spill->emergency_procedures emergency_procedures->contact_ehs

Caption: Disposal Workflow for 3-Benzoyl-N-vinylpyrrolidin-2-one.

References

  • Scientific Polymer Products, Inc. (2020, March 17). Safety Data Sheet: n-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-VINYL-2-PYRROLIDONE. Retrieved from [Link]

  • Redox. (2025, February 17). Safety Data Sheet Benzophenone. Retrieved from [Link]

  • Wikipedia. N-Vinylpyrrolidone. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2020, March 19). Safety Data Sheet: N-Vinylpyrrolidone/vinyl acetate copolymer. Retrieved from [Link]

  • Google Patents. US3028396A - Stabilized 1-vinyl-2-pyrrolidone compositions.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2000, February 11). 1-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. Effect of N-Vinylpyrrolidone on Decomposition of Benzoyl Peroxide. Retrieved from [Link]

  • Google Patents. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Removal of Polyvinylpyrrolidone from Wastewater Using Different Methods. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Benzoyl-N-vinylpyrrolidin-2-one

This guide serves as an operational safety protocol for handling 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS: 125330-80-5).[1][2] As a specialized derivative of N-vinylpyrrolidone (NVP) containing a photoactive benzoyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational safety protocol for handling 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS: 125330-80-5).[1][2]

As a specialized derivative of N-vinylpyrrolidone (NVP) containing a photoactive benzoyl moiety, this compound presents a dual-hazard profile: the cytotoxic/carcinogenic potential characteristic of vinyl lactams and the photosensitivity of benzoyl initiators.[1][2] This protocol applies the Precautionary Principle , defaulting to the higher hazard standards of the parent compound (NVP) where specific toxicological data is limited.

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a Potential Carcinogen , Severe Eye Irritant , and Skin Sensitizer .

Hazard CategoryCritical RiskOperational Control
Ocular High Risk (H318): Irreversible corneal damage possible upon contact.[1][2]Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Face shield required for volumes >50mL.
Dermal High Risk (H312/H317): Rapid transdermal absorption; potential sensitizer.Double-Gloving Strategy: Laminate inner liner + Nitrile outer.[1][2] Do not use Latex.
Inhalation Moderate Risk (H335): Respiratory irritation; suspected carcinogenicity (H351).[3]Handle exclusively in a certified Fume Hood.
Reactivity Photosensitive: The benzoyl group initiates radical formation under UV/Blue light.Use Amber Glassware and foil wrapping. Avoid fluorescent task lighting.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 3-Benzoyl-N-vinylpyrrolidin-2-one. This system relies on "defense in depth"—multiple barriers preventing exposure.

Hand Protection Protocol

Vinyl lactams are known to permeate standard laboratory gloves rapidly.

  • Primary Barrier (Inner): Low-Density Polyethylene (LDPE) / Ethylene-Vinyl Alcohol (EVOH) Laminate gloves (e.g., Silver Shield® or North®).[1][2]

    • Why: These provide >480 min breakthrough time against aromatics and lactams.

  • Secondary Barrier (Outer): Nitrile (minimum 5 mil thickness).

    • Why: Provides dexterity and mechanical protection for the inner laminate glove. Change immediately upon splash.

  • Prohibited Materials: Latex and thin Vinyl (rapid permeation).

Eye & Face Protection[1][4][5][6][7]
  • Standard Handling: Unvented Chemical Splash Goggles.

    • Note: Safety glasses with side shields are insufficient due to the risk of liquid splash causing irreversible eye damage (Category 1 Eye Damage).

  • Synthesis/Scale-up (>50mL): Add a polycarbonate Face Shield over goggles.[1][2]

Respiratory & Body Protection
  • Engineering Control: All weighing and transfer must occur inside a fume hood functioning at 80-100 fpm face velocity.

  • Body: Chemical-resistant lab coat (buttoned to neck) + full-length trousers + closed-toe leather/composite shoes.[1][2]

  • Respirator (Contingency): If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (P100 filter recommended if powder form).[2]

Part 3: Operational Workflow & Logic

The following diagram illustrates the "Safe Handling Lifecycle," designed to minimize light exposure (preserving chemical integrity) and operator exposure (ensuring safety).

SafeHandlingLifecycle cluster_safety Critical Control Point: Light & Air Exclusion Storage 1. Storage (4°C, Dark, Inert Gas) Prep 2. PPE Donning (Double Glove + Goggles) Storage->Prep Retrieve Container Weighing 3. Dispensing (Amber Vials, Fume Hood) Prep->Weighing Transfer to Hood Reaction 4. Reaction/Use (Shield from UV Light) Weighing->Reaction Add to Vessel Waste 5. Disposal (Segregated Stream) Weighing->Waste Contaminated Solids Reaction->Waste Quench & Discard

Figure 1: Operational lifecycle emphasizing light exclusion and containment steps.

Part 4: Technical Rationale & Causality

As a researcher, understanding why these protocols exist ensures better compliance and troubleshooting.

1. The "Vinyl-Lactam" Hazard (The Parent Structure) The N-vinylpyrrolidone core is a powerful alkylating agent.[1][2] In biological systems, the vinyl group can undergo Michael addition to nucleophilic residues on DNA or proteins.

  • Causality: This mechanism is why we treat the derivative as a suspected carcinogen (H351) and sensitizer . The 3-benzoyl substitution does not negate the reactivity of the vinyl group; it merely adds functionality.[1][2]

2. The "Benzoyl" Photo-Trigger The benzoyl group is designed to cleave or abstract hydrogen upon UV irradiation (Type I or Type II photoinitiation).[1][2]

  • Causality: Accidental exposure to ambient fluorescent light (which contains UV spikes) can trigger premature radical polymerization. This leads to exothermic runaway in bulk containers or formation of insoluble gels, ruining the reagent.

  • Protocol: This dictates the requirement for amber glassware and foil wrapping during transport.

3. Hydrolysis Risk Lactams are susceptible to ring-opening hydrolysis in the presence of strong acids or bases, especially if moisture is present.[2]

  • Protocol: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress that could degrade the compound into 3-benzoyl-4-aminobutyric acid derivatives.[1][2]

Part 5: Emergency & Disposal Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (including face shield).

  • Absorb: Use an inert absorbent (Vermiculite or Chemizorb®). Do not use paper towels (combustible and rapid permeation).

  • Clean: Wash the area with soap and water (lactams are water-soluble) after bulk removal.

  • Waste: Place absorbent in a sealed container labeled "Hazardous Waste - Toxic/Irritant."[2]

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes while holding eyelids open. Time is critical to prevent corneal opacity. Seek emergency ophthalmology care.

  • Skin Contact: Remove contaminated clothing immediately.[4] Wash skin with soap and water.[3][5][6][7] Do not use alcohol or solvents (increases transdermal absorption).

Disposal Strategy
  • Stream: Segregate as Halogen-Free Organic Solvent Waste (unless mixed with halogenated solvents).[1][2]

  • Labeling: Clearly mark as "Contains N-Vinyl Lactam Derivative - Suspected Carcinogen."[1][2][8][9]

  • Quenching: If the material contains active radical initiators, ensure it is stable before placing in waste drums to prevent polymerization in the waste container.

References

  • PubChem . (n.d.). N-Vinyl-2-pyrrolidone (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA) . (n.d.). Substance Information: 1-vinyl-2-pyrrolidone.[1][2][8][10][11] Retrieved from [Link][2]

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

Sources

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